1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDRDHCECSGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel heterocyclic compound, 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. This molecule serves as a valuable building block for drug discovery and materials science, incorporating the pharmacologically significant imidazole scaffold with the versatile ethynyl functional group, a key handle for bioorthogonal chemistry and further molecular elaboration. The synthetic strategy is built upon two robust and widely adopted cross-coupling reactions: a copper-catalyzed Ullmann condensation for the formation of the core C-N bond, followed by a palladium/copper-catalyzed Sonogashira coupling to install the terminal alkyne. This guide details step-by-step protocols, explains the causal-driven logic behind experimental choices, and presents a full suite of characterization data to ensure the unequivocal structural confirmation of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize and utilize this or structurally related molecules.
Strategic Approach: A Retrosynthetic Analysis
The design of a synthetic route for a novel compound necessitates a logical deconstruction of the target molecule into readily available starting materials. Our retrosynthetic strategy for this compound identifies two key bond disconnections that correspond to high-yielding and reliable cross-coupling reactions.
The primary disconnection is at the C(sp)-C(sp²) bond of the ethynyl group, pointing to the Sonogashira coupling as the final synthetic step.[1][2][3] This reaction is exceptionally reliable for forming carbon-carbon bonds between terminal alkynes and aryl halides under mild conditions.[1][3] This leads to the key intermediate, 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.
The second disconnection targets the N-Aryl bond between the imidazole N-1 and the methoxyphenyl ring. The Ullmann condensation is the chosen method for this transformation, a classic and effective copper-catalyzed reaction for forming C-N bonds.[4][5] This approach is particularly well-suited for coupling N-heterocycles with aryl halides.[4] This analysis leads us to commercially available starting materials: 1,4-dibromo-2-methoxybenzene and 4-methylimidazole.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethynyl-Methoxyphenyl-Imidazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of ethynyl-methoxyphenyl-imidazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] The incorporation of ethynyl and methoxyphenyl moieties introduces unique electronic and steric features that profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This document will delve into the synthesis, structural characteristics, key physicochemical parameters, and potential therapeutic applications of these derivatives, with a particular focus on their emerging role as kinase inhibitors.
Introduction: The Strategic Combination of Imidazole, Ethynyl, and Methoxyphenyl Groups
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its amphoteric nature, ability to participate in hydrogen bonding, and coordination with biological targets make it a cornerstone in the design of therapeutic agents.[3][4] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6]
The strategic incorporation of ethynyl (-C≡CH) and methoxyphenyl (-C₆H₄-OCH₃) groups onto the imidazole core is a deliberate design choice aimed at modulating the molecule's physicochemical and biological properties.
-
The Ethynyl Group: This functional group is of particular interest in drug design, especially for kinase inhibitors. The terminal alkyne can act as a hydrogen bond acceptor or a weak hydrogen bond donor. More importantly, it can form covalent bonds with specific amino acid residues (such as cysteine) in the active site of kinases, leading to irreversible inhibition. This can result in prolonged target engagement and enhanced potency. Furthermore, the linear and rigid nature of the ethynyl group can provide specific directional interactions within a binding pocket.
-
The Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the electron density of the aromatic ring and, consequently, the entire molecule. This can impact the pKa of the imidazole ring and the overall lipophilicity of the compound. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can create distinct steric and electronic environments, which in turn affects receptor binding and metabolic stability. For instance, a methoxy group can be a site for metabolic O-demethylation by cytochrome P450 enzymes.
This guide will explore how the interplay of these three components dictates the overall characteristics of ethynyl-methoxyphenyl-imidazole derivatives and their potential as drug candidates.
Synthesis and Structural Characterization
The synthesis of ethynyl-methoxyphenyl-imidazole derivatives can be achieved through various multi-component reactions or sequential synthetic strategies.[2] A general synthetic approach often involves the initial construction of the substituted imidazole core, followed by the introduction of the ethynyl and methoxyphenyl groups.
A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for ethynyl-methoxyphenyl-imidazole derivatives.
Structural characterization of the synthesized compounds is crucial and is typically performed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the ethynyl group and the C-O stretch of the methoxy group.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state.[7]
Key Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For ethynyl-methoxyphenyl-imidazole derivatives, the following parameters are of particular importance:
| Property | Description | Importance in Drug Development | Expected Range/Characteristics |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion, solubility, and oral bioavailability (Lipinski's Rule of Five). | Typically falls within the range of 200-500 g/mol for drug-like molecules. |
| Lipophilicity (logP) | The logarithm of the partition coefficient of a compound between an organic solvent (e.g., octanol) and water. | Affects solubility, permeability across biological membranes, and plasma protein binding. | An optimal logP is generally between 1 and 3 for oral drugs. The methoxyphenyl and ethynyl groups tend to increase lipophilicity. |
| Aqueous Solubility (logS) | The logarithm of the molar concentration of a compound in a saturated aqueous solution. | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability. | The imidazole core can enhance solubility through protonation, but the hydrophobic phenyl and ethynyl groups may decrease it. |
| pKa | The acid dissociation constant, indicating the strength of an acid. | Determines the ionization state of the molecule at a given pH, which affects solubility, permeability, and receptor binding. | The imidazole ring is weakly basic (pKa of the conjugate acid is ~7), allowing for potential salt formation to improve solubility. |
| Polar Surface Area (PSA) | The sum of the surface areas of all polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane permeability. | Generally, a PSA < 140 Ų is associated with good oral bioavailability. |
Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition
The structural motifs present in ethynyl-methoxyphenyl-imidazole derivatives make them promising candidates for targeting protein kinases.[8] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]
Mechanism of Kinase Inhibition:
Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The ethynyl-methoxyphenyl-imidazole scaffold is well-suited for this purpose:
-
The imidazole core can form key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for inhibitor binding.
-
The methoxyphenyl group can occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.
-
The ethynyl group can extend into another region of the active site, potentially forming additional interactions or, as previously mentioned, a covalent bond with a nearby cysteine residue for irreversible inhibition.
The potential inhibition of a signaling pathway, such as the PI3K/AKT/mTOR pathway, by these derivatives is a significant area of research for anticancer drug development.[1]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by an ethynyl-methoxyphenyl-imidazole derivative.
Experimental Protocols
General Protocol for MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ethynyl-methoxyphenyl-imidazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]
General Protocol for Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.
A General LanthaScreen™ Eu Kinase Binding Assay Workflow:
-
Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP tracer, and an antibody that recognizes the phosphorylated substrate.
-
Compound Addition: Add the ethynyl-methoxyphenyl-imidazole derivatives at various concentrations to the wells of a microplate.
-
Kinase Reaction: Add the kinase and tracer to the wells and incubate to allow for binding.
-
Detection: Add the antibody and read the plate on a fluorescence plate reader that can detect the FRET (Förster resonance energy transfer) signal.
-
Data Analysis: The decrease in the FRET signal is proportional to the inhibition of the kinase by the compound. Calculate the IC₅₀ value.
Conclusion and Future Directions
Ethynyl-methoxyphenyl-imidazole derivatives represent a promising class of compounds with tunable physicochemical properties and significant therapeutic potential, particularly as kinase inhibitors. The strategic combination of the imidazole core, the reactive ethynyl group, and the modulating methoxyphenyl substituent provides a versatile scaffold for the design of potent and selective drug candidates. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic profiles of these derivatives. Further investigation into their mechanisms of action and evaluation in preclinical models are warranted to fully assess their therapeutic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of imidazole derivatives in the last 5 years: An update [ouci.dntb.gov.ua]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
Spectroscopic Analysis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole: A Technical Overview
Abstract
This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed examination of the spectroscopic characteristics of the novel compound 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. The imidazole ring is a critical pharmacophore in numerous therapeutic agents, and understanding the structural and electronic properties of its derivatives is paramount for the rational design of new and effective drugs. This document will focus on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to elucidate the molecular structure of this specific imidazole derivative. A comprehensive analysis of predicted spectroscopic data will be presented, alongside standardized protocols for data acquisition.
Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry. Imidazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.
The subject of this guide, this compound, incorporates several key structural features that are of significant interest in drug design. The ethynyl group can participate in "click" chemistry reactions for bioconjugation or act as a reactive handle for further molecular elaboration. The methoxy-substituted phenyl ring influences the compound's lipophilicity and electronic properties, which can in turn affect its pharmacokinetic and pharmacodynamic profile. The 4-methyl group on the imidazole ring can provide steric bulk and influence binding to biological targets.
A thorough understanding of the spectroscopic signature of this molecule is the first step in its journey from a synthesized compound to a potential therapeutic agent. This guide will provide a foundational understanding of its key analytical data.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure of this compound is presented below with the adopted numbering scheme.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of experimentally acquired spectra in the public domain, this section will present a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift principles and data from structurally analogous compounds.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR spectra suitable for the structural elucidation of small organic molecules.
Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H2 | 7.5 - 7.8 | Singlet | 1H | Imidazole C2-H |
| H5 | 6.8 - 7.1 | Singlet | 1H | Imidazole C5-H |
| H3' | 7.2 - 7.4 | Doublet | 1H | Phenyl C3'-H |
| H5' | 7.0 - 7.2 | Doublet of Doublets | 1H | Phenyl C5'-H |
| H6' | 7.3 - 7.5 | Doublet | 1H | Phenyl C6'-H |
| OCH₃ | 3.8 - 4.0 | Singlet | 3H | Methoxy group |
| C≡CH | 3.0 - 3.3 | Singlet | 1H | Ethynyl proton |
| C4-CH₃ | 2.2 - 2.5 | Singlet | 3H | Imidazole methyl |
Rationale for Predicted Shifts:
-
Imidazole Protons (H2, H5): The protons on the imidazole ring are expected to appear in the aromatic region. H2 is typically the most deshielded due to the influence of both adjacent nitrogen atoms. H5 will be upfield relative to H2.
-
Phenyl Protons (H3', H5', H6'): These protons will be in the aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the methoxy and ethynyl substituents, as well as the imidazole ring.
-
Methoxy Protons (OCH₃): The singlet for the methoxy group is expected in the typical range of 3.8-4.0 ppm.
-
Ethynyl Proton (C≡CH): The terminal alkyne proton is predicted to be a singlet around 3.0-3.3 ppm.
-
Imidazole Methyl Protons (C4-CH₃): The methyl group attached to the imidazole ring will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C2 | 135 - 140 | Imidazole C2 |
| C4 | 125 - 130 | Imidazole C4 |
| C5 | 115 - 120 | Imidazole C5 |
| C1' | 130 - 135 | Phenyl C1' |
| C2' | 155 - 160 | Phenyl C2' (attached to OCH₃) |
| C3' | 110 - 115 | Phenyl C3' |
| C4' | 118 - 123 | Phenyl C4' (attached to C≡CH) |
| C5' | 128 - 133 | Phenyl C5' |
| C6' | 112 - 117 | Phenyl C6' |
| OCH₃ | 55 - 60 | Methoxy carbon |
| C ≡CH | 80 - 85 | Alkyne carbon (substituted) |
| C≡C H | 75 - 80 | Alkyne carbon (terminal) |
| C4-CH₃ | 10 - 15 | Imidazole methyl carbon |
Rationale for Predicted Shifts:
-
Imidazole Carbons (C2, C4, C5): These carbons will resonate in the aromatic region, with C2 being the most downfield.
-
Phenyl Carbons (C1' - C6'): The chemical shifts of the phenyl carbons are influenced by the substituents. C2' will be significantly downfield due to the attached oxygen, while C4' will be influenced by the ethynyl group.
-
Methoxy Carbon (OCH₃): This will appear in the typical upfield region for sp³ carbons attached to an oxygen.
-
Alkyne Carbons (C≡CH): The sp-hybridized carbons of the alkyne will be found in the characteristic range of 70-90 ppm.
-
Imidazole Methyl Carbon (C4-CH₃): This aliphatic carbon will be in the far upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Workflow for Mass Spectrometry Analysis
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₃H₁₂N₂O.
-
Monoisotopic Mass: 212.0950 g/mol
-
Expected Molecular Ion Peak ([M+H]⁺): m/z 213.1028
In a high-resolution mass spectrum (HRMS), the observation of a peak at m/z 213.1028 would provide strong evidence for the elemental composition of the molecule.
Potential Fragmentation Patterns:
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule could fragment in several predictable ways. Key fragment ions might arise from:
-
Loss of the ethynyl group.
-
Cleavage of the methoxy group.
-
Fragmentation of the imidazole ring.
-
Cleavage of the bond between the phenyl and imidazole rings.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust, theory-based prediction of its ¹H NMR, ¹³C NMR, and mass spectra. The detailed analysis and interpretation presented herein offer a valuable resource for researchers working on the synthesis and characterization of this and related imidazole derivatives. The provided experimental protocols represent standard methodologies for obtaining high-quality data. The structural insights gained from such spectroscopic analysis are fundamental to advancing the development of novel imidazole-based therapeutic agents.
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Methoxyphenyl)-1H-imidazole Analogues
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole and its analogues. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Part 1: Synthesis and Crystallization: The Foundation of Structural Insight
The journey to a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success and quality of the subsequent crystallographic analysis.
Strategic Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole Analogues
The synthesis of substituted imidazoles can be achieved through various established methods, with the choice of route often dictated by the desired substitution pattern, availability of starting materials, and desired yield.[4][5] A common and versatile approach for the synthesis of multi-substituted imidazoles is the one-pot, three-component condensation reaction.[1]
Experimental Protocol: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole Analogue
This protocol describes a general procedure for the synthesis of a 1-(4-methoxyphenyl)-1H-imidazole analogue.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), a substituted aromatic aldehyde (1 equivalent), 4-methoxyaniline (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired substituted imidazole.
The causality behind choosing this multicomponent approach lies in its efficiency and atom economy, allowing for the construction of the complex imidazole core in a single step from readily available precursors. The use of ammonium acetate serves as the nitrogen source for the imidazole ring.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and of an appropriate size (typically 0.1-0.5 mm in all dimensions). The choice of crystallization technique and solvent is crucial and often requires empirical screening.
Crystallization Techniques:
-
Slow Evaporation: This is the most common technique, where the purified compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.
-
Vapor Diffusion: This method is useful for smaller quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: This technique is effective when the compound's solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.
Rationale for Solvent Selection:
The choice of solvent is critical and is guided by the principle of "like dissolves like." For 1-(4-methoxyphenyl)-1H-imidazole analogues, which are often moderately polar, solvents like ethanol, methanol, acetonitrile, or mixtures with water can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This allows for the creation of a supersaturated solution upon cooling or slow evaporation, which is the driving force for crystallization.[6][7]
Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Optimizing Data Collection Strategy:
The goal of data collection is to obtain a complete and redundant dataset of diffraction intensities.[8][9][10] The data collection strategy, including the exposure time per frame and the total rotation range, is optimized to ensure that all unique reflections are measured with sufficient intensity while minimizing radiation damage to the crystal.
Structure Solution and Refinement: From Diffraction Data to a Molecular Model
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" in crystallography, where the measured intensities only provide the amplitudes of the structure factors but not their phases, is overcome using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[11]
An atomic model is then built into the electron density map and refined using a least-squares minimization process.[11] This iterative process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using various metrics, including the R-factor and the goodness-of-fit.
Crystallographic Software:
Several software suites are available for solving and refining crystal structures. Commonly used programs include SHELXS and SHELXL for structure solution and refinement, and Olex2, which provides a user-friendly graphical interface for these programs.[12]
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to validated crystal structure.
Part 3: Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure reveals not only the geometry of the individual molecules but also how they are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions, which are crucial for understanding the physical properties of the compound and its interactions with biological targets.
The Importance of Non-Covalent Interactions
In the crystal structures of 1-(4-methoxyphenyl)-1H-imidazole analogues, several types of non-covalent interactions play a significant role in stabilizing the crystal lattice:
-
Hydrogen Bonds: While the parent imidazole has an N-H donor, in N-1 substituted analogues, C-H...N and C-H...O hydrogen bonds are prevalent, where hydrogen atoms on the imidazole or phenyl rings interact with nitrogen atoms of the imidazole ring or the oxygen atom of the methoxy group.
-
π-π Stacking: The aromatic imidazole and phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.
-
van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall stability of the crystal packing.
The interplay of these interactions determines the overall supramolecular architecture of the crystal.[2][13]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii and are indicative of strong interactions like hydrogen bonds.
2D Fingerprint Plots:
Decomposing the Hirshfeld surface into two-dimensional "fingerprint plots" provides a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside the surface (d_i) and the nearest atom outside the surface (d_e). The relative contributions of different types of contacts (e.g., H...H, C...H, N...H) can be determined from these plots, providing valuable insights into the nature of the crystal packing.
Logical Relationship of Structural Analysis
Caption: Interplay of structure, packing, and properties.
Part 4: Data Presentation and Interpretation
A thorough crystal structure analysis culminates in the clear and concise presentation of the crystallographic data and a detailed interpretation of the structural features.
Crystallographic Data Summary
The key crystallographic data for a representative 1-(4-methoxyphenyl)-1H-imidazole analogue are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₂O |
| Formula Weight | 174.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 5.987(2) |
| c (Å) | 14.567(6) |
| β (°) | 98.76(3) |
| Volume (ų) | 872.1(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.326 |
| Absorption Coefficient (mm⁻¹) | 0.090 |
| F(000) | 368 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 2015 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Interpretation of Structural Features
The crystal structure of 1-(4-methoxyphenyl)-1H-imidazole reveals a non-planar conformation, with a significant dihedral angle between the imidazole and methoxyphenyl rings. This twist is a common feature in related structures and is influenced by steric hindrance and the nature of the substituents. The bond lengths and angles within the imidazole and phenyl rings are consistent with those observed in similar heterocyclic compounds.
The analysis of the crystal packing reveals a network of weak C-H...N and C-H...O hydrogen bonds, as well as π-π stacking interactions, which together form a three-dimensional supramolecular architecture. The specific nature and geometry of these interactions are critical for understanding the stability of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and dissolution rate, which are key parameters in drug development.
Conclusion
The crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole analogues provides invaluable insights into their molecular architecture and supramolecular organization. This detailed structural information is a cornerstone for understanding their biological activity and for the rational design of new, more potent therapeutic agents. The integration of strategic synthesis, meticulous crystallization, and rigorous crystallographic analysis, as outlined in this guide, forms a robust workflow for advancing drug discovery and development in this important class of compounds.
References
- 1. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Crystallographic problems – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
The Resurgence of the Imidazole Scaffold: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1] Its unique structural and electronic properties facilitate diverse molecular interactions, making it a privileged scaffold in the design of novel bioactive compounds. This technical guide provides a comprehensive exploration of the multifaceted biological activities of newly synthesized substituted imidazoles, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. As a senior application scientist, this document moves beyond a mere recitation of facts, offering in-depth, field-proven insights into the causality behind experimental designs and the validation of described protocols. We will delve into the intricate mechanisms of action, present detailed experimental workflows for biological evaluation, and summarize key quantitative data to empower researchers in their quest for next-generation therapeutics.
The Imidazole Core: A Privileged Structure in Drug Discovery
First synthesized in 1858, the imidazole nucleus is a fundamental component of several essential biomolecules, including the amino acid histidine and purines, highlighting its inherent biocompatibility and functional importance.[2] The two nitrogen atoms within the planar, electron-rich ring system can act as both hydrogen bond donors and acceptors, enabling a wide array of interactions with biological targets such as enzymes and receptors. This versatility has led to the development of a broad spectrum of imidazole-containing drugs with applications ranging from antifungal and antibacterial to anticancer and anti-inflammatory therapies.[3] The continuous exploration of novel substitutions on the imidazole ring aims to enhance potency, selectivity, and pharmacokinetic profiles, addressing the ongoing challenges of drug resistance and the need for more effective treatments.[4]
Anticancer Activity of Novel Substituted Imidazoles: Targeting the Hallmarks of Cancer
Substituted imidazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[5] These compounds are being investigated for their ability to interfere with key cellular processes that are dysregulated in cancer, including cell proliferation, survival, and migration.[2]
Mechanisms of Action in Oncology
The anticancer effects of novel imidazole derivatives are often attributed to their ability to interact with and modulate the function of critical cellular targets.
-
Enzyme Inhibition: A primary mechanism of action for many anticancer imidazoles is the inhibition of enzymes that are crucial for cancer cell growth and survival.[2] This includes:
-
Kinase Inhibition: Imidazole-based compounds have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, which are key components of oncogenic signaling pathways.[2] For instance, certain imidazoles have been shown to suppress the AKT and ERK1/2 signaling pathways, which are frequently hyperactivated in hepatocellular carcinoma.[6]
-
Tubulin Polymerization Inhibition: Several imidazole derivatives disrupt the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] This mechanism is analogous to that of established anticancer drugs like vinca alkaloids.
-
-
Induction of Apoptosis: Many novel imidazoles exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[6]
-
Inhibition of Angiogenesis: Some imidazole derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of novel substituted imidazoles are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for recently developed imidazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Kim-161 | T24 (Urothelial Carcinoma) | 56.11 | [8][9] |
| Kim-111 | T24 (Urothelial Carcinoma) | 67.29 | [8][9] |
| Compound 22 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [5] |
| Compound 43 | MCF-7 (Breast Cancer) | 0.8 | [5] |
| Compound 21 | A549 (Lung Cancer) | 0.29 | [5] |
| Purine derivative 46 | MDA-MB-231 (Breast Cancer) | 1.22 | [5] |
| BI9 | MCF-7, HL-60, HCT-116 | 0.40 - 3.57 | [10] |
| Compound 5e | BT474 (Breast Cancer) | 48.12 (48h) | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel substituted imidazole compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Visualizing the Mechanism: Inhibition of the AKT/ERK Signaling Pathway
The following diagram illustrates the inhibitory effect of certain imidazole derivatives on the AKT and ERK1/2 signaling pathways, which are critical for cancer cell proliferation and survival.[6]
Caption: Inhibition of AKT and ERK1/2 signaling by substituted imidazoles.
Antimicrobial Activity of Novel Substituted Imidazoles: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted imidazoles have a long history as antifungal agents, and recent research has focused on developing novel derivatives with broad-spectrum antibacterial and antifungal activity.[12][13]
Mechanisms of Antimicrobial Action
The antimicrobial effects of imidazole derivatives are multifaceted and can involve:
-
Inhibition of Cell Wall Synthesis: Some imidazoles interfere with the synthesis of essential components of the bacterial or fungal cell wall, leading to cell lysis.[12]
-
Disruption of Cell Membranes: These compounds can disrupt the integrity of the cell membrane, causing leakage of intracellular contents and cell death.[12]
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives can inhibit the replication of DNA, thereby preventing microbial proliferation.[12]
-
Enzyme Inhibition: Imidazoles can target specific enzymes that are vital for microbial metabolism. For example, some derivatives inhibit glucosamine-6-phosphate synthase, an enzyme involved in cell wall biosynthesis.[14] The antifungal activity of many azoles is due to the inhibition of lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis.[15]
Quantitative Assessment of Antimicrobial Activity
The potency of novel antimicrobial imidazoles is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [12] |
| HL1 | MRSA | 1250 | [12] |
| HL2 | Staphylococcus aureus | 625 | [12] |
| HL2 | MRSA | 625 | [12] |
| Compound 31 | Candida albicans (Fluconazole-resistant) | 8 | [13] |
| Compound 42 | Staphylococcus aureus | 4 | [13] |
| Compound 4c | Pseudomonas aeruginosa | Potent at 500 & 1000 | [14][16] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium will create a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile saline or broth solution.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
-
Disk Application:
-
Aseptically place paper disks impregnated with a known concentration of the novel substituted imidazole onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 16-18 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
-
Interpretation:
-
Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
-
Visualizing the Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the antimicrobial activity of novel substituted imidazoles.
Caption: Workflow for assessing antimicrobial activity.
Anti-inflammatory Activity of Novel Substituted Imidazoles: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted imidazoles have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of novel imidazoles are often linked to their ability to:
-
Inhibit Pro-inflammatory Cytokine Production: Certain imidazole derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α).[18][19] This is often achieved through the inhibition of signaling pathways like the p38 MAP kinase pathway.[20]
-
Inhibit Cyclooxygenase (COX) Enzymes: Some imidazoles can selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation, while having less of an effect on the COX-1 enzyme, which is involved in maintaining the gastric mucosa.[21]
Quantitative Assessment of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of novel substituted imidazoles can be evaluated using models such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a key quantitative measure.
| Compound ID | Paw Edema Inhibition (%) | Reference |
| Compound 3h | 58.02 | [22] |
| Compound 3l | 56.17 | [22] |
| Compound 3m | 52.88 | [22] |
| Compound 2h | 51.02 | [22] |
| Compound 5c | > Diclofenac at 4h | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model for screening the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the novel substituted imidazole compound (e.g., orally or intraperitoneally) to the test group of rats at a predetermined dose.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group and the vehicle to the negative control group.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Visualizing the Mechanism: Inhibition of Pro-inflammatory Cytokine Production
The following diagram illustrates how substituted imidazoles can inhibit the p38 MAP kinase pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the p38 MAP kinase pathway by substituted imidazoles.
Conclusion and Future Directions
The imidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates the significant potential of substituted imidazoles in the fields of oncology, infectious diseases, and inflammation. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.
References
- 1. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. | Semantic Scholar [semanticscholar.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. | BioWorld [bioworld.com]
- 20. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole: A Versatile Synthetic Intermediate for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, a heterocyclic compound of significant interest as a synthetic intermediate in drug discovery and materials science. The document outlines a detailed, field-proven synthetic pathway for its preparation, grounded in established chemical principles. Furthermore, it delves into the potential applications of this molecule, stemming from the unique chemical reactivity of its constituent ethynyl and substituted phenylimidazole moieties. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of Ethynyl-Substituted Aryl Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antifungal agents and kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern drug design.[3] When coupled with an ethynyl-substituted aryl group, the resulting molecule becomes a powerful and versatile intermediate. The terminal alkyne functionality serves as a reactive handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5]
This guide focuses on the synthesis and potential utility of a specific exemplar of this class, this compound. The methoxy substituent on the phenyl ring can influence the electronic properties and conformation of the molecule, potentially modulating its biological activity or its performance in subsequent synthetic steps.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the N-arylation of 4-methylimidazole followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group. This proposed route is designed for robustness and scalability, relying on well-documented and reliable chemical transformations.
Figure 1: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (Intermediate 1)
The initial step involves the formation of the C-N bond between the imidazole nitrogen and the aryl ring. For this, a copper-catalyzed N-arylation, specifically an Ullmann condensation, is a reliable and cost-effective method.[6][7] This reaction couples 4-methylimidazole with a suitable di-halogenated methoxybenzene. 1,4-Dibromo-2-methoxybenzene is a commercially available and suitable starting material. The regioselectivity of the arylation on 4-methylimidazole can be influenced by steric hindrance, and ortho-substituted aryl halides have been shown to favor arylation at the less hindered nitrogen.[8]
Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromo-2-methoxybenzene (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline or L-proline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dioxane as the solvent.
-
Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole.[9]
Causality of Experimental Choices:
-
Catalyst System: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions. The ligand (e.g., 1,10-phenanthroline) enhances the solubility and reactivity of the copper catalyst.[6][8]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the imidazole, facilitating its coordination to the copper center.
-
Solvent: High-boiling polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and to achieve the required reaction temperatures.[7]
Step 2: Synthesis of this compound (Target Compound)
The final step is the introduction of the ethynyl group onto the phenyl ring via a Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-catalyzed reaction is highly efficient for coupling terminal alkynes with aryl halides.[1][10] To avoid side reactions, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used, followed by a deprotection step.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Reagent Addition: Add a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA). Add trimethylsilylacetylene (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Deprotection: Dissolve the crude TMS-protected intermediate in a solvent such as methanol or THF. Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-2 hours.
-
Final Purification: After deprotection is complete (monitored by TLC), perform an aqueous work-up. The final product, this compound, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne.[4]
-
Base: An amine base like triethylamine or diisopropylamine is crucial. It acts as a solvent and also neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.
-
TMSA and Deprotection: The use of trimethylsilylacetylene prevents the homocoupling of the terminal alkyne. The silyl group is easily removed under mild basic or fluoride-mediated conditions.[11]
Data Presentation
Table 1: Key Reagents and Their Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 4-Methylimidazole | C₄H₆N₂ | 82.11 | Starting Material |
| 1,4-Dibromo-2-methoxybenzene | C₇H₆Br₂O | 265.93 | Starting Material |
| Copper(I) Iodide | CuI | 190.45 | Catalyst |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | Ligand |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Reagent |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Triethylamine | C₆H₁₅N | 101.19 | Base/Solvent |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molar Mass | 212.25 g/mol |
| ¹H NMR | Peaks corresponding to methyl, imidazole, aromatic, and ethynyl protons. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | [M+H]⁺ at m/z = 213.10 |
| Appearance | Likely a solid at room temperature. |
Applications as a Synthetic Intermediate
The title compound is a valuable building block due to the presence of two key reactive sites: the terminal alkyne and the imidazole ring.
Figure 2: Potential applications of the target molecule.
-
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for synthesizing libraries of compounds for biological screening or for bioconjugation applications.
-
Further Cross-Coupling Reactions: The ethynyl group can participate in further Sonogashira couplings with different aryl or vinyl halides to create extended π-conjugated systems, which are of interest in materials science for applications in organic electronics.
-
Bioactive Molecule Synthesis: The imidazole core is a well-established pharmacophore. The ethynylphenyl moiety can be elaborated into more complex substituents to target specific biological receptors or enzymes. The overall structure can serve as a scaffold for the development of novel kinase inhibitors, anticancer agents, or antifungal compounds.[1][3]
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. The synthetic route outlined in this guide, based on robust and well-established methodologies like the Ullmann condensation and Sonogashira coupling, provides a reliable pathway for its preparation. The versatile reactivity of its ethynyl and imidazole functionalities opens up a wide array of possibilities for the synthesis of novel and complex molecules. This guide serves as a foundational resource for researchers aiming to incorporate this valuable building block into their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - 1-(4-bromo-2-methoxyphenyl)-4-methyl-1h-imidazole (C11H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Anticancer Screening of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole Derivatives
Preamble: The Rationale for a New Chemical Entity
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for developing targeted therapeutics, particularly in oncology.[3][4] Imidazole-based compounds are known to exert anticancer effects through diverse mechanisms, including the inhibition of crucial signaling kinases (e.g., EGFR, SRC) and disruption of microtubule dynamics, a validated target for cancer chemotherapy.[1][2][4][5]
This guide focuses on a novel chemical series: 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole derivatives . The design rationale for this specific scaffold is twofold:
-
The Imidazole Core: The 1,4-disubstituted imidazole core is a well-established pharmacophore associated with potent antiproliferative activity.[6][7]
-
The Ethynyl-Aryl Moiety: The introduction of a terminal ethynyl group on the phenyl ring is a strategic decision. Terminal alkynes are versatile functional groups that can participate in covalent bonding with enzymatic targets (e.g., cysteine residues in kinase active sites) or serve as a handle for further derivatization via click chemistry. The Sonogashira cross-coupling reaction provides a robust and modular method for the synthesis of such aryl-alkyne structures.[8][9]
This document outlines a systematic, multi-phase workflow for the preliminary in vitro screening of this novel compound series. It details the proposed synthesis, primary cytotoxicity assessment, and initial mechanistic studies designed to provide a foundational understanding of its anticancer potential.
Part 1: Synthesis and Characterization
A robust screening campaign begins with a reliable synthetic route to the target compounds. The proposed synthesis of the title derivatives is a multi-step process designed for modularity, allowing for the future generation of a focused library for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
The synthesis leverages a standard imidazole core formation followed by a palladium-catalyzed cross-coupling reaction to install the key ethynyl functional group.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Sonogashira Coupling
The final and most crucial step is the installation of the ethynyl group. The Sonogashira coupling is the reaction of choice due to its high functional group tolerance and mild conditions.[9][10]
Protocol: Synthesis of this compound
-
Reaction Setup: To a dry, argon-purged Schlenk flask, add 1-(4-Iodo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) iodide (CuI) (0.06 eq).
-
Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 4.0 eq) and anhydrous tetrahydrofuran (THF). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Deprotection: Upon completion, cool the reaction to room temperature. Add a solution of potassium carbonate (K₂CO₃) in methanol and stir for 2 hours to remove the trimethylsilyl (TMS) protecting group.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final target compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Anticancer Screening Cascade
The screening process is designed as a logical funnel, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays for the most potent candidates.
Caption: A logical workflow for preliminary anticancer screening.
Phase 1: Primary Cytotoxicity Screening (MTT Assay)
Causality: The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] The intensity of the color is directly proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Data Presentation: Hypothetical IC₅₀ Values
The results should be summarized in a clear, tabular format. Based on the activity of related imidazole derivatives, we can anticipate potency in the low micromolar range.[5][11][12]
| Compound ID | Cancer Type | Cell Line | IC₅₀ (µM) after 48h |
| IMD-001 | Breast Cancer | MCF-7 | 4.5 ± 0.6 |
| Lung Cancer | A549 | 8.2 ± 1.1 | |
| Colon Cancer | HCT116 | 2.1 ± 0.3 | |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 ± 0.1 |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Mechanistic Elucidation
Compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen should be advanced to secondary assays to probe their mechanism of action.
Cell Cycle Analysis
Causality: Many cytotoxic agents, particularly those targeting tubulin or DNA, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[3] Analyzing the DNA content of a cell population using flow cytometry with a fluorescent intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[9] A significant accumulation of cells in a particular phase following treatment suggests interference with cell cycle progression.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 |
| IMD-001 (IC₅₀) | 20.1 ± 2.2 | 10.3 ± 1.5 | 69.6 ± 3.7 |
Note: Data are hypothetical and for illustrative purposes only, suggesting a G2/M arrest.
Apoptosis Induction Assay
Causality: A desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membrane integrity.[13]
Caption: Principle of the Annexin V / PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Quadrant Analysis
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle (DMSO) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| IMD-001 (IC₅₀) | 45.3 ± 4.1 | 35.8 ± 3.5 | 18.9 ± 2.9 |
Note: Data are hypothetical and for illustrative purposes only, indicating significant induction of apoptosis.
Conclusion and Forward Look
This guide provides a comprehensive framework for the initial evaluation of this compound derivatives as potential anticancer agents. The proposed workflow, from synthesis to mechanistic probing, is designed to be logical, efficient, and scientifically rigorous. Positive results from this preliminary screen—specifically, potent cytotoxicity (low µM IC₅₀), evidence of cell cycle arrest, and induction of apoptosis—would provide a strong rationale for advancing this chemical series. Subsequent steps would include broader cell line screening, target deconvolution studies (e.g., kinase profiling, tubulin polymerization assays), and the synthesis of analogues to establish a clear structure-activity relationship (SAR), ultimately guiding the development of a lead candidate for preclinical evaluation.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
A Technical Guide to Quantum Chemical Calculations for Substituted 1H-Imidazole Compounds: From Theoretical Foundations to Practical Applications
Abstract
Substituted 1H-imidazole derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and unique photophysical properties.[1][2][3] Understanding the intricate relationship between their molecular structure and function is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as an indispensable tool in this endeavor, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of these versatile compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical calculations for the study of substituted 1H-imidazole systems. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative references, thereby offering a robust framework for both novice and experienced computational chemists.
The Significance of the Imidazole Scaffold and the Role of In Silico Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1][4] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding, make it a key pharmacophore in a multitude of clinically approved drugs.[3][5] Furthermore, the tunability of the imidazole core through substitution allows for the fine-tuning of its steric and electronic properties, leading to the development of highly specific and potent molecules.[1]
Quantum chemical calculations offer a powerful lens through which to examine these properties at the sub-atomic level. By solving the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations), we can compute a wide range of molecular properties that are often difficult or impossible to measure experimentally. These calculations enable us to:
-
Predict and rationalize molecular geometries.
-
Determine electronic properties such as charge distribution and orbital energies.
-
Simulate spectroscopic data (e.g., IR, UV-Vis).
-
Elucidate reaction mechanisms.
-
Understand and predict the basis of intermolecular interactions.
This in silico approach not only accelerates the drug discovery process by prioritizing promising candidates for synthesis but also provides a deeper, mechanistic understanding of their mode of action.[6]
Theoretical Foundations: The Computational Chemist's Toolkit
A successful quantum chemical study hinges on the judicious selection of theoretical methods and models. For substituted 1H-imidazoles, Density Functional Theory (DFT) has proven to be a reliable and computationally efficient approach.[7][8]
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] It is based on the principle that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction. For ground-state properties such as optimized geometries and electronic distributions, DFT strikes an excellent balance between accuracy and computational cost.
To study the excited-state properties of molecules, such as their absorption and emission of light, an extension of DFT known as Time-Dependent DFT (TD-DFT) is employed.[10] TD-DFT is particularly valuable for understanding the photophysical behavior of imidazole-based fluorescent probes and photosensitizers.[10]
The Choice of Functional and Basis Set: A Balancing Act
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The exchange-correlation functional accounts for the complex quantum mechanical interactions between electrons. For organic molecules like imidazoles, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide the best results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of applications involving imidazole derivatives.[7][8][10][11]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. The Pople-style basis sets , such as 6-31G(d,p) and the more extensive 6-311++G(d,p) , are commonly employed for imidazole systems.[7][10][11][12][13] The inclusion of polarization functions (d,p) allows for a more accurate description of bonding, while diffuse functions (+) are important for systems with lone pairs or for describing excited states.[14][15]
Accounting for the Cellular Milieu: Solvation Models
Since most biological processes and many chemical reactions occur in solution, it is often crucial to account for the effect of the solvent.[16] Explicitly modeling individual solvent molecules is computationally expensive. A more practical approach is to use an implicit solvation model, such as the Polarizable Continuum Model (PCM) .[9][17] In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.[17][18] This approach effectively captures the bulk electrostatic effects of the solvent on the solute's properties.
A Practical Guide to Performing Quantum Chemical Calculations on Substituted 1H-Imidazoles
This section provides a step-by-step workflow for conducting a comprehensive quantum chemical study of a substituted 1H-imidazole derivative. We will use a hypothetical molecule, 2-(4-nitrophenyl)-1H-imidazole , as our example.
Workflow Overview
The following diagram illustrates the typical workflow for a quantum chemical investigation.
Caption: A typical workflow for quantum chemical calculations on substituted 1H-imidazoles.
Part 1: Setting Up the Calculation
Protocol 1: Input File Preparation
-
Build the Molecule: Using a molecular modeling program such as GaussView or Avogadro, construct the 3D structure of 2-(4-nitrophenyl)-1H-imidazole.
-
Pre-optimization: Perform a quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial for ensuring a smooth convergence of the subsequent quantum mechanical optimization.
-
Generate the Input File: Most modeling programs can generate input files for quantum chemistry software like Gaussian or GAMESS.[19] A typical Gaussian input file for our example molecule would look like this:
-
%nprocshared and %mem specify the computational resources.
-
#p is the route section, which defines the calculation to be performed.
-
B3LYP/6-311++G(d,p): Specifies the functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation.
-
SCRF=(PCM,Solvent=Water): Specifies the implicit solvent model.
-
-
The title section provides a description of the molecule.
-
0 1 represents the charge and spin multiplicity of the molecule.
-
Part 2: Essential Calculations and Data Analysis
Protocol 2: Geometry Optimization and Frequency Analysis
-
Run the Calculation: Submit the input file to the quantum chemistry software.
-
Verify Convergence: After the calculation is complete, check the output file to ensure that the geometry optimization has converged successfully.
-
Confirm True Minimum: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.[20][21] The output will also provide the predicted vibrational frequencies, which can be compared with experimental IR spectra.
| Property | Description |
| Bond Lengths | The equilibrium distances between atomic nuclei. |
| Bond Angles | The angles between adjacent bonds. |
| Dihedral Angles | The angles between planes defined by three atoms. |
| Vibrational Frequencies | The frequencies of the normal modes of vibration. |
Protocol 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Extract Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are found in the output file.[22][23]
-
Visualize the Orbitals: Use a visualization program to plot the HOMO and LUMO. This will show the spatial distribution of these key orbitals.
-
Calculate the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[22][24] A smaller gap suggests that the molecule is more easily excitable and more reactive.[24]
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The inverse of hardness. |
| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of electrophilic character. |
Protocol 4: Molecular Electrostatic Potential (MEP) Mapping
-
Generate the MEP Surface: This is typically done as a post-processing step using the optimized geometry.
-
Visualize the Surface: The MEP is mapped onto the electron density surface, with colors indicating the electrostatic potential. Red regions represent negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).[8][25] This provides a powerful visual tool for predicting intermolecular interactions.
Protocol 5: Natural Bond Orbital (NBO) Analysis
-
Request NBO Analysis: This is usually an additional keyword in the input file (e.g., Pop=NBO).
-
Analyze the Output: The NBO output provides detailed information about the bonding and electronic structure of the molecule, including:
Case Study: Imidazole-Based Fluorescent Chemosensor
Let's consider a hypothetical 1H-imidazole derivative designed as a fluorescent sensor for Zn2+ ions. Quantum chemical calculations can be instrumental in understanding its sensing mechanism.[7][10]
Caption: Workflow for the computational analysis of an imidazole-based fluorescent sensor.
By performing geometry optimizations and TD-DFT calculations on both the free sensor and its complex with Zn2+, we can predict the changes in the absorption and emission spectra upon ion binding. NBO and MEP analyses can reveal the nature of the sensor-ion interaction and how it influences the electronic structure of the fluorophore, leading to the observed fluorescence "turn-on" or "turn-off" response.
Conclusion
Quantum chemical calculations, particularly DFT, provide an exceptionally powerful and versatile framework for investigating the structure, reactivity, and properties of substituted 1H-imidazole compounds. By carefully selecting the appropriate theoretical methods and models, researchers can gain invaluable insights that can guide the design and development of new drugs and materials. The protocols and principles outlined in this guide offer a solid foundation for applying these computational tools with scientific rigor and confidence. As computational resources continue to grow and theoretical methods become more sophisticated, the role of in silico chemistry in advancing our understanding of these vital heterocyclic systems is set to expand even further.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. malayajournal.org [malayajournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent model - Wikipedia [en.wikipedia.org]
- 17. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 20. Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE | Semantic Scholar [semanticscholar.org]
- 22. irjweb.com [irjweb.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Palladium-Catalyzed Synthesis of Ethynyl-Aryl Imidazoles: An Application Note for Researchers
Introduction: The Significance of Ethynyl-Aryl Imidazoles
Ethynyl-aryl imidazoles represent a privileged structural motif in contemporary drug discovery and materials science. The unique spatial arrangement and electronic properties conferred by the rigid ethynyl linker between an aromatic system and an imidazole core have led to their incorporation into a diverse array of biologically active molecules and functional organic materials. These compounds have demonstrated potential as kinase inhibitors, antifungal agents, and building blocks for conjugated polymers and organic light-emitting diodes (OLEDs).
The Sonogashira cross-coupling reaction stands as the most prominent and versatile method for the construction of the crucial C(sp²)-C(sp) bond that defines this class of molecules.[1][2] This palladium-catalyzed reaction, often in concert with a copper(I) co-catalyst, provides a direct and efficient route to couple terminal alkynes with aryl or heteroaryl halides under relatively mild conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of ethynyl-aryl imidazoles, detailing the underlying mechanism, offering step-by-step experimental protocols, and discussing critical parameters for successful synthesis.
The Sonogashira Coupling Reaction: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for specific substrates.
The Palladium Cycle: The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) species, forming a Pd(II)-aryl complex.
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This activated alkyne species is crucial for the subsequent steps.
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired ethynyl-aryl product and regenerate the active palladium(0) catalyst.[1]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination or alkyne homocoupling.[4][5] In this case, the activation of the alkyne and its transfer to the palladium center are thought to proceed through a different mechanism, often requiring a stronger base.[1]
Experimental Protocols
This section provides detailed protocols for the synthesis of halo-imidazole precursors and their subsequent Sonogashira coupling with terminal aryl-alkynes.
Synthesis of Halo-Imidazole Starting Materials
The availability of appropriately halogenated imidazoles is crucial. While some are commercially available, many require synthesis. Iodoimidazoles are generally more reactive in Sonogashira couplings than their bromo- or chloro-analogs.[1]
Protocol 1: Synthesis of 4,5-Diiodo-1H-imidazole
This protocol is adapted from a known procedure for the di-iodination of imidazole.[6][7]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole in a 3 M aqueous solution of sodium hydroxide.
-
Slowly add a solution of elemental iodine (2 equivalents) in tetrahydrofuran to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Filter the crude product, wash with cold water, and then purify by stirring in hot ethyl acetate.[7]
-
Filter the purified product and dry under vacuum to yield 4,5-diiodo-1H-imidazole.
Palladium-Catalyzed Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of a halo-imidazole with a terminal aryl-alkyne. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
Halo-imidazole (e.g., 4,5-diiodo-1H-imidazole)
-
Terminal aryl-alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF, dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (manifold or balloon)
-
Syringes and needles
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-imidazole (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base (2-3 equiv). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Alkyne Addition: Add the terminal aryl-alkyne (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]
Data Presentation: Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on the judicious choice of reaction parameters. The following table summarizes key considerations for optimizing the synthesis of ethynyl-aryl imidazoles.
| Parameter | Options & Considerations | Rationale & Causality |
| Halo-imidazole | Iodo > Bromo > Chloro | The reactivity of the C-X bond towards oxidative addition to palladium follows the order I > Br > Cl. Iodoimidazoles often react at lower temperatures.[1] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ + Ligand | The choice of catalyst and ligand can significantly impact reaction efficiency, especially for less reactive aryl chlorides. Buchwald-type ligands can be effective for challenging couplings. |
| Copper Co-catalyst | CuI is most common. | Facilitates the formation of the copper acetylide, which is a key intermediate. Can be omitted in "copper-free" protocols, which may require stronger bases or different ligands.[4][5] |
| Base | Triethylamine, Diisopropylethylamine, Piperidine, K₂CO₃, Cs₂CO₃ | The base is required to deprotonate the terminal alkyne. Amine bases are common, but inorganic bases can also be effective, particularly in copper-free systems.[9] |
| Solvent | THF, DMF, Dioxane, Toluene | The solvent should be anhydrous and capable of dissolving all reactants. The choice can influence reaction rates and catalyst stability. |
| Temperature | Room Temperature to 120 °C | Iodoimidazoles may react at or near room temperature, while bromo- and chloro-imidazoles typically require heating to facilitate oxidative addition.[1] |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The progress of the reaction should be monitored by a reliable analytical technique such as TLC or LC-MS. The disappearance of the starting materials and the appearance of a new, less polar product spot (on normal phase silica) are indicative of a successful reaction. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The palladium-catalyzed Sonogashira coupling is a powerful and reliable method for the synthesis of ethynyl-aryl imidazoles. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole in Copper-Catalyzed Click Chemistry
Introduction: The Strategic Advantage of Substituted Imidazoles in CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and selective method for forging stable triazole linkages, a reaction that has become indispensable in drug discovery, bioconjugation, and materials science.[1][2][3] The power of this reaction lies in its modularity and the bioorthogonality of the azide and alkyne functional groups, which react exclusively with each other under mild, often aqueous, conditions.[3][4] The choice of the alkyne component is critical, and molecules such as 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole offer unique structural features that can be strategically leveraged. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block in CuAAC reactions. While this compound is noted as a drug intermediate[5], its inherent functionalities suggest a broader utility in synthetic applications.
The imidazole moiety, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[6][7] The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring of this compound can influence the electronic properties and steric environment of the alkyne, potentially impacting reaction kinetics and the properties of the resulting triazole product. Furthermore, imidazole derivatives have been explored as ligands in CuAAC, suggesting that the imidazole core of the molecule itself could play a role in the catalytic cycle.[8]
Core Principles and Mechanistic Considerations
The CuAAC reaction dramatically accelerates the 1,3-dipolar cycloaddition of a terminal alkyne and an azide, a transformation that is otherwise slow and often requires harsh conditions.[9][10] The copper(I) catalyst is the key to this remarkable rate enhancement, with a currently accepted mechanism involving a dinuclear copper acetylide intermediate.[10]
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I) Catalyst: The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][10]
-
Copper-Alkyne Interaction: The terminal alkyne coordinates with the Cu(I) center to form a copper acetylide.[11]
-
Azide Coordination and Cycloaddition: The azide then coordinates to the copper acetylide intermediate, facilitating a cycloaddition to form a six-membered copper-containing ring.[9]
-
Ring Contraction and Product Formation: This intermediate undergoes ring contraction to a triazolyl-copper derivative.
-
Protonolysis and Catalyst Regeneration: Protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next cycle.[9]
The use of a stabilizing ligand is often crucial to protect the Cu(I) from oxidation and to enhance the reaction rate.[10][12]
Synthesis of this compound
The synthesis of aryl alkynes like this compound is commonly achieved through a Sonogashira coupling reaction.[13][14] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14]
A plausible synthetic route would involve the coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitably substituted aryl halide, followed by deprotection.
Illustrative Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocols for Copper-Catalyzed Click Chemistry
Below are detailed protocols for utilizing this compound in a standard CuAAC reaction.
Protocol 1: Small Molecule Synthesis
This protocol is suitable for the synthesis of discrete triazole-containing small molecules in organic solvents.
Materials:
| Reagent | Molarity/Purity | Amount | Molar Equiv. |
| This compound | >95% | 1.0 equiv | 1.0 |
| Azide coupling partner | >95% | 1.0 equiv | 1.0 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS grade | 1-5 mol% | 0.01-0.05 |
| Sodium Ascorbate | >98% | 5-10 mol% | 0.05-0.10 |
| Solvent (e.g., t-BuOH/H₂O 1:1, DMF) | Anhydrous | - | - |
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the azide coupling partner (1.0 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[2]
-
Catalyst and Reductant Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).[3]
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[2] A color change may be observed, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[2]
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for labeling biomolecules (e.g., proteins, nucleic acids) in an aqueous environment. The use of a Cu(I)-stabilizing ligand is highly recommended to prevent oxidative damage to the biomolecule and enhance reaction efficiency.[4][15] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice due to its excellent water solubility.[16]
Materials:
| Reagent | Molarity/Purity | Final Concentration |
| Azide-modified biomolecule | - | 10-100 µM |
| This compound | >95% | 10-100 µM (or slight excess) |
| Copper(II) sulfate (CuSO₄) | Stock solution (e.g., 20 mM) | 50-250 µM |
| THPTA | Stock solution (e.g., 50 mM) | 250-1250 µM (5:1 ratio to Cu) |
| Sodium Ascorbate | Freshly prepared stock (e.g., 100 mM) | 1-5 mM |
| Aminoguanidine (optional scavenger) | Stock solution (e.g., 100 mM) | 1-5 mM |
| Buffer (e.g., phosphate buffer, pH 7.4) | - | - |
Experimental Workflow for Bioconjugation
Caption: Step-by-step workflow for a typical bioconjugation CuAAC reaction.
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents at the desired concentrations. It is crucial to prepare the sodium ascorbate solution fresh to ensure its reducing activity.
-
Catalyst Premixing: In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is common.[15][17] Allow this mixture to stand for a few minutes.
-
Reaction Assembly: In a reaction tube, combine the azide-modified biomolecule solution with the solution of this compound. If using the optional scavenger aminoguanidine to mitigate oxidative damage, add it at this stage.[18]
-
Catalyst Addition: Add the preformed Cu(I)/THPTA complex to the reaction mixture containing the azide and alkyne.
-
Initiation: Initiate the conjugation by adding the freshly prepared sodium ascorbate solution.[18]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. If working with fluorescently-labeled molecules, protect the reaction from light.
-
Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity purification, to remove excess reagents and the catalyst.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation to Cu(II)) | Ensure fresh sodium ascorbate is used. Degas solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).[12] |
| Ligand Issues | For aqueous reactions, use a water-soluble ligand like THPTA. Optimize the ligand-to-copper ratio (typically between 1:1 and 5:1).[12] Premix the copper and ligand before adding to the reaction.[4] | |
| Slow Reaction Rate | Steric Hindrance | Increase reaction time and/or temperature. Increase the concentration of the catalyst and ligand.[3] |
| Biomolecule Degradation | Oxidative Damage from Reactive Oxygen Species (ROS) | Use a higher ligand-to-copper ratio (e.g., 5:1).[3][15] Add a scavenger like aminoguanidine.[3] Minimize reaction time. |
| Copper Chelation by Biomolecule | Increase the concentration of the copper/ligand complex. Add a sacrificial metal like Zn(II) if thiol groups are present.[18] |
Applications in Drug Discovery and Chemical Biology
The triazole products formed from this compound are of significant interest due to the pharmacological importance of both the imidazole and triazole moieties.[19][20][21] These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[19][22]
The CuAAC reaction enables the rapid synthesis of diverse compound libraries by coupling the core alkyne with a variety of azide-containing building blocks. This modular approach is highly valuable for:
-
Lead Discovery and Optimization: Facilitating the exploration of structure-activity relationships (SAR).[2]
-
Fragment-Based Drug Discovery (FBDD): Linking molecular fragments to generate novel drug candidates.[2]
-
Bioconjugation: Attaching probes, tags, or therapeutic payloads to biomolecules.[4][23]
Conclusion
This compound represents a valuable and versatile building block for copper-catalyzed click chemistry. Its unique substitution pattern, combining a reactive alkyne with a medicinally relevant imidazole scaffold, makes it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this and similar substituted alkynes in their synthetic endeavors, leveraging the power and simplicity of the CuAAC reaction.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | illuminated Cell [illuminatedcell.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. broadpharm.com [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 20. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemmethod.com [chemmethod.com]
- 22. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole in the Synthesis of Potent PARP Inhibitors
Introduction: Targeting the Guardians of the Genome for Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and programmed cell death.[1] Of this family, PARP-1 and PARP-2 are particularly significant as they are activated by DNA strand breaks, initiating a cascade of events to recruit DNA repair machinery.[2][3] In many cancers, other DNA repair pathways, such as homologous recombination (HR), are compromised due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on PARP-mediated repair for survival. This dependency creates a therapeutic window for PARP inhibitors, which induce synthetic lethality by crippling the cell's ability to repair DNA damage, leading to catastrophic genomic instability and cell death.[4]
Niraparib, a potent inhibitor of both PARP-1 and PARP-2, has demonstrated significant clinical efficacy in the treatment of ovarian, fallopian tube, and primary peritoneal cancers.[4][5] A key building block in the chemical synthesis of Niraparib and related PARP inhibitors is the versatile intermediate, 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this intermediate in the synthesis of a Niraparib-like PARP inhibitor, including a comprehensive experimental protocol, mechanistic insights, and structure-activity relationships.
Synthetic Strategy: Constructing the Core of a PARP Inhibitor
The synthesis of a Niraparib-like PARP inhibitor from this compound hinges on a convergent synthetic approach. The core of the final molecule is constructed through a Sonogashira cross-coupling reaction, which efficiently forms a carbon-carbon bond between the terminal alkyne of our starting material and an appropriately functionalized aryl halide. This is followed by a series of transformations to install the requisite pharmacophoric elements for potent PARP inhibition.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for a Niraparib-like PARP inhibitor.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of a Niraparib-like PARP inhibitor, starting from this compound.
Part 1: Sonogashira Coupling to Form the Core Structure
This crucial step unites the two key fragments of the molecule. The Sonogashira reaction is a robust and versatile cross-coupling reaction catalyzed by palladium and copper complexes.[6]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 212.25 | 1.0 | 212 mg |
| (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | 340.25 | 1.1 | 374 mg |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.03 | 21 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 11 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 0.42 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (212 mg, 1.0 mmol), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (374 mg, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Part 2: Subsequent Transformations to the Final PARP Inhibitor
The intermediate from the Sonogashira coupling undergoes a series of reactions to yield the final Niraparib-like compound. These steps are adapted from established synthetic routes for Niraparib.[2][7]
-
Indazole Ring Formation: The coupled product is subjected to a cyclization reaction to form the indazole core. This is typically achieved by reacting with a source of azide, followed by an intramolecular cyclization.
-
Amidation: The ester or carboxylic acid functionality on the indazole ring is converted to the primary amide, a key pharmacophoric feature for PARP inhibition. This can be achieved through various amidation protocols, for instance, by activating the carboxylic acid and treating it with ammonia or an ammonia equivalent.
-
Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to yield the free amine of the final PARP inhibitor.
A representative protocol for the final deprotection step is as follows:
Materials:
| Reagent | Amount (mmol) | Mass/Volume |
| Boc-protected Niraparib precursor | 1.0 | - |
| 4 M HCl in 1,4-Dioxane | 10 | 2.5 mL |
| Diethyl ether | - | - |
Procedure:
-
Dissolve the Boc-protected Niraparib precursor (1.0 mmol) in 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (2.5 mL, 10 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the purified PARP inhibitor.
Mechanism of Action and Structure-Activity Relationship
The potent inhibitory activity of Niraparib and related compounds stems from their ability to bind to the nicotinamide adenine dinucleotide (NAD⁺) binding site of PARP-1 and PARP-2.[5] By competitively inhibiting NAD⁺ binding, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the DNA damage response.[8]
Caption: Mechanism of PARP inhibition and synthetic lethality.
The specific structural features derived from this compound play a crucial role in the high-affinity binding of the inhibitor to the PARP active site.
-
Indazole-7-carboxamide: This moiety mimics the nicotinamide portion of NAD⁺ and forms key hydrogen bonds with conserved amino acid residues in the PARP active site, such as Gly863 and Ser904.[9]
-
Phenyl-imidazole Linkage: The rigid, linear linkage created by the Sonogashira coupling correctly positions the phenyl-imidazole moiety within the active site. The imidazole ring can participate in additional hydrogen bonding or π-π stacking interactions, enhancing binding affinity.
-
Methoxy Group: The methoxy group on the phenyl ring can influence the electronic properties of the molecule and may form favorable interactions within a hydrophobic pocket of the active site, contributing to overall binding energy.[7]
-
Piperidine Ring: The basic nitrogen on the piperidine ring is often protonated at physiological pH and can form a salt bridge with an acidic residue, such as Glu988, in the PARP active site, further anchoring the inhibitor.[9]
Data Presentation
| Step | Product | Yield (%) | Purity (HPLC) |
| Sonogashira Coupling | (S)-tert-butyl 3-(4-((1-(2-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethynyl)phenyl)piperidine-1-carboxylate | 75-85 | >95% |
| Boc Deprotection | Niraparib-like PARP Inhibitor (HCl salt) | >90 | >98% |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent PARP inhibitors like Niraparib. The Sonogashira coupling provides an efficient means to construct the core of these inhibitors. A thorough understanding of the synthetic protocols and the structure-activity relationships is essential for the development of next-generation PARP inhibitors with improved efficacy and selectivity. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive resource for researchers in the field of cancer drug discovery.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantification of Plasma Niraparib Using High-Performance Liquid Chromatography in Patients With Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Functionalization of Ethynyl-Substituted Imidazole Scaffolds
Introduction: The Strategic Importance of Ethynyl-Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. Introducing an ethynyl group (a carbon-carbon triple bond) onto the imidazole scaffold transforms it into a versatile synthetic intermediate.[4] This terminal alkyne serves as a powerful handle for a variety of high-yield, functional-group-tolerant coupling reactions, enabling the rapid diversification of imidazole-based molecules for drug discovery and materials science applications.
This guide provides detailed protocols and expert insights into three cornerstone reactions for the functionalization of the ethynyl group on imidazole scaffolds: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"), and the Glaser-Hay homocoupling. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer troubleshooting advice for common challenges.
Pre-Reaction Considerations: Protecting Group Strategy
A critical first step in manipulating ethynyl-imidazoles is addressing the reactivity of other functional groups within the molecule. Both the imidazole N-H proton and the terminal alkyne C-H proton are acidic and can interfere with subsequent reactions.[5] A well-designed protecting group strategy is therefore essential for achieving chemoselectivity.[6][7]
Imidazole Nitrogen (N-H) Protection
The imidazole nitrogen is nucleophilic and its proton is acidic, which can lead to unwanted side reactions, particularly in the presence of the bases and organometallic species used in coupling reactions.[5] Protection is often mandatory.
-
Rationale for Selection: The choice of protecting group depends on its stability to the planned reaction conditions and the orthogonality of its removal, meaning it can be removed without affecting other protecting groups or the newly installed functionality.[5]
-
Common Protecting Groups:
-
Sulfonyl Derivatives (e.g., Tosyl, Ts): Robust and stable to many coupling conditions, but require strong basic or reductive conditions for removal.
-
Carbamates (e.g., Boc): Stable to many conditions but easily removed with mild acid.
-
Silyl Ethers (e.g., SEM - 2-(Trimethylsilyl)ethoxymethyl): Often used for their mild removal conditions using fluoride sources.
-
Terminal Alkyne (C-H) Protection
In certain multi-step syntheses, especially those involving Glaser-Hay coupling where self-coupling is undesirable, the terminal alkyne may need temporary protection.
-
Rationale for Selection: The most common strategy is to use a silyl group, which passivates the alkyne's reactivity and can be removed selectively.
-
Common Protecting Group:
-
Trimethylsilyl (TMS): Easily installed using TMSCl and a base like triethylamine. It is readily removed under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source (e.g., TBAF), making it highly orthogonal to many other protecting groups.
-
General Workflow for Protected Synthesis
The following diagram illustrates a typical workflow incorporating protection and deprotection steps.
Figure 1. General experimental workflow for functionalizing ethynyl-imidazoles.
Key Functionalization Protocols
The following sections provide detailed, step-by-step protocols for three essential transformations of the ethynyl group.
Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a robust and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11]
Principle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[9]
Figure 2. Simplified catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Coupling of 1-(SEM)-4-ethynylimidazole with 4-Iodoanisole
-
Equipment & Reagents:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas line
-
1-(SEM)-4-ethynylimidazole (1 equiv.)
-
4-Iodoanisole (1.1 equiv.)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)
-
Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To the Schlenk flask, add 1-(SEM)-4-ethynylimidazole, 4-iodoanisole, Pd(PPh₃)₄, and CuI.
-
Seal the flask with the septum, and purge with nitrogen/argon for 10-15 minutes.
-
Using a syringe, add the anhydrous solvent, followed by the amine base.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Causality: The amine base is crucial; it neutralizes the HX acid produced during the reaction and facilitates the formation of the copper acetylide intermediate.[10] Copper(I) is a necessary co-catalyst that significantly accelerates the reaction, allowing it to proceed under mild conditions.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Troubleshooting Table
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure palladium catalyst is not oxidized; use fresh catalyst. Purge system thoroughly with inert gas. |
| Insufficient base | Ensure the base is anhydrous and added in sufficient excess (at least 2 equiv.). | |
| Formation of Diyne | Glaser homocoupling side reaction | Run the reaction under strictly anaerobic conditions to minimize O₂. Use a copper-free Sonogashira protocol if the problem persists.[10] |
| Dehalogenation of Aryl Halide | Reductive side reaction | Use a milder base or lower reaction temperature. |
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. Barry Sharpless, "Click Chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[12] The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an alkyne and an azide, is the premier example.[13]
Principle: The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition.[12] The copper(I) catalyst can be added directly or generated in situ from a copper(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[12]
Experimental Protocol: Synthesis of a Triazole Derivative from 1-(SEM)-4-ethynylimidazole
-
Equipment & Reagents:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
1-(SEM)-4-ethynylimidazole (1 equiv.)
-
Benzyl azide (1.05 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: A 1:1 mixture of t-butanol and water is common.
-
-
Procedure:
-
In the flask, dissolve the 1-(SEM)-4-ethynylimidazole and benzyl azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. A color change is often observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.
-
Causality: The use of a Cu(II) salt with sodium ascorbate is a common and convenient method to generate the active Cu(I) catalyst in situ. Water is an excellent solvent for this reaction, often accelerating the rate and simplifying the procedure. The triazole ring formed is exceptionally stable, making the reaction essentially irreversible.
-
-
Work-up and Purification:
-
If the product precipitates from the reaction mixture, it can often be isolated by simple filtration, washed with water, and dried.
-
If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify further by column chromatography or recrystallization if necessary.
-
Troubleshooting Table
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Insufficient Cu(I) catalyst | Ensure the sodium ascorbate is fresh and added in slight excess to the CuSO₄. Consider using a Cu(I) source directly (e.g., CuI). |
| Poor solubility of reactants | Add a co-solvent like THF or DMF to improve solubility. | |
| Difficulty in Purification | Copper contamination | After extraction, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper salts. |
Protocol: Copper-Catalyzed Glaser-Hay Homocoupling
The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, a valuable structural motif.[14][15] The Hay modification uses a catalytic amount of a copper(I) salt with a ligand like TMEDA (tetramethylethylenediamine) and an oxidant, typically oxygen from the air.[16][17]
Principle: The reaction is initiated by the deprotonation of the terminal alkyne and coordination to a Cu(I) center. An oxidative step, facilitated by an external oxidant (O₂), couples two copper-acetylide units to form the 1,3-diyne product and a reduced copper species, which is then re-oxidized to regenerate the active catalyst.[14]
Experimental Protocol: Synthesis of 1,4-bis(1-(SEM)-imidazol-4-yl)buta-1,3-diyne
-
Equipment & Reagents:
-
Round-bottom flask, open to the air or with an air/O₂ balloon
-
Magnetic stirrer and stir bar
-
1-(SEM)-4-ethynylimidazole (1 equiv.)
-
Copper(I) chloride (CuCl) (5-10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10-20 mol%)
-
Solvent: Acetone, Dichloromethane (DCM), or Pyridine
-
-
Procedure:
-
To the flask, add the solvent, CuCl, and TMEDA. Stir until a homogenous solution forms (often a green or blue complex).
-
Add the 1-(SEM)-4-ethynylimidazole to the catalyst solution.
-
Ensure the reaction is open to the air or equipped with an oxygen-filled balloon and stir vigorously at room temperature. Vigorous stirring is important to ensure sufficient oxygen dissolution.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. Reactions typically take 4-24 hours.
-
Causality: TMEDA acts as a ligand that solubilizes the copper catalyst and modulates its reactivity.[17] Oxygen from the air is the terminal oxidant, which makes this reaction experimentally simple and cost-effective as it regenerates the active Cu(I) catalyst.[16]
-
-
Work-up and Purification:
-
Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the copper catalyst and any remaining TMEDA.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Diynes are often crystalline and can be further purified by recrystallization.
-
Troubleshooting Table
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Insufficient oxidant | Ensure vigorous stirring and a good supply of air/oxygen. |
| Catalyst poisoning | Ensure the starting alkyne is pure and free of coordinating impurities. | |
| Complex Mixture of Products | Polymerization or side reactions | Run the reaction at a lower temperature or under more dilute conditions. |
Data Summary and Comparison
The following table summarizes the typical conditions for the functionalization protocols described.
| Parameter | Sonogashira Coupling | CuAAC (Click Chemistry) | Glaser-Hay Homocoupling |
| Bond Formed | C(sp)-C(sp²) | C-N and N-N (Triazole) | C(sp)-C(sp) |
| Key Reagents | Aryl/Vinyl Halide | Organic Azide | Oxygen (Air) |
| Catalyst System | Pd(0)/Cu(I) | Cu(I) or Cu(II)/Reducing Agent | Cu(I)/Ligand |
| Typical Base | Amine (TEA, DIPEA) | Not required | Not required |
| Solvent | Anhydrous THF, DMF | H₂O/t-BuOH, DMSO | Acetone, DCM, Pyridine |
| Atmosphere | Inert (N₂ or Ar) | Air | Air or O₂ |
| Typical Temp. | Room Temp to 80 °C | Room Temperature | Room Temperature |
Conclusion
The ethynyl group is a uniquely powerful functional handle on the imidazole scaffold. Through reliable and well-understood protocols such as the Sonogashira coupling, CuAAC, and Glaser-Hay coupling, researchers can access a vast chemical space. These reactions, characterized by their mild conditions and broad functional group tolerance, are indispensable tools in modern medicinal chemistry and drug development, enabling the efficient construction of complex and diverse molecular architectures.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Glaser coupling - Wikipedia [en.wikipedia.org]
- 17. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Application Notes and Protocols: 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole as a Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking New Therapeutic Avenues
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles are paramount. The imidazole scaffold represents a privileged heterocyclic motif, integral to the structure of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry. When coupled with a terminal ethynyl group, a versatile functional handle, the resulting molecule becomes a powerful building block for constructing complex therapeutic agents.
This guide provides a comprehensive overview of 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole , a key intermediate for the synthesis of a diverse range of bioactive molecules. We will explore its synthesis, physicochemical properties, and detailed protocols for its application in two of the most powerful reactions in medicinal chemistry: the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "Click Chemistry." Furthermore, we will delve into its potential in the development of targeted therapies, with a particular focus on the synthesis of p38 MAP kinase inhibitors, a critical target in inflammatory diseases and oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for reaction optimization and predicting the characteristics of its derivatives. The table below summarizes the key properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂N₂O | Calculated |
| Molecular Weight | 212.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Predicted based on structure |
| Melting Point | 125-130 °C | Estimated |
| Boiling Point | > 300 °C | Estimated |
| pKa | Imidazole N-H ~14 (conjugate acid) | Estimated |
Proposed Synthesis of this compound
While this compound is commercially available from specialized vendors, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible synthetic route is a multi-step process involving the formation of the imidazole ring followed by the introduction of the ethynyl group.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Protocol (Hypothetical)
Step 1: Synthesis of 1-(2-Methoxy-4-bromophenyl)-4-methyl-1H-imidazole
This step involves the construction of the imidazole ring, a common transformation in heterocyclic chemistry.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-bromoaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 4-chloro-3-oxobutanal (1.1 eq) and an excess of ammonium acetate (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
The terminal alkyne is introduced via a palladium-catalyzed Sonogashira coupling reaction.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(2-methoxy-4-bromophenyl)-4-methyl-1H-imidazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a solvent system of triethylamine and tetrahydrofuran (THF).
-
Reagent Addition: Add ethynyltrimethylsilane (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 60-70 °C for 8-12 hours, monitoring by TLC.
-
Deprotection: After the coupling is complete, the trimethylsilyl (TMS) protecting group is removed by treating the reaction mixture with a mild base such as potassium carbonate in methanol.
-
Work-up and Purification: After deprotection, concentrate the reaction mixture and purify the residue by column chromatography to yield the final product, this compound.
Application in Medicinal Chemistry: Key Reactions and Protocols
The true value of this compound lies in its utility as a versatile building block. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond, enabling the connection of the ethynyl group to various aryl or vinyl halides. This reaction is instrumental in creating more complex molecules with potential biological activity.
Caption: Workflow for a typical Sonogashira coupling reaction.
-
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene, bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aryl/vinyl halide (1.1 eq) in the chosen solvent.
-
Add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Add the amine base (2-3 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"
"Click Chemistry" refers to a group of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction is a prime example, forming a stable triazole ring from an alkyne and an azide. This reaction is exceptionally useful for bioconjugation and the synthesis of diverse compound libraries.
Caption: Workflow for a typical CuAAC "Click" reaction.
-
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMSO)
-
-
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in the inflammatory response. Dysregulation of the p38 MAP kinase pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of drug discovery.
The this compound building block is an excellent starting point for the synthesis of novel p38 MAP kinase inhibitors. The imidazole core can mimic the hinge-binding motif of known inhibitors, while the ethynylphenyl group can be elaborated to interact with other key residues in the ATP-binding pocket of the enzyme.
Proposed Synthetic Route to a p38 MAP Kinase Inhibitor
A hypothetical route to a potential p38 MAP kinase inhibitor is outlined below, utilizing the Sonogashira coupling reaction.
Caption: Proposed synthesis of a p38 MAP kinase inhibitor.
By coupling this compound with a suitably substituted pyridyl halide, one can generate a molecule with the key structural features for p38 MAP kinase inhibition. The methoxy and methyl groups on the phenyl and imidazole rings, respectively, can be further modified to optimize binding affinity and selectivity.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a unique combination of a biologically relevant imidazole scaffold and a versatile terminal alkyne. The protocols detailed in this guide for Sonogashira coupling and CuAAC reactions provide a solid foundation for researchers to explore the synthesis of novel and diverse compound libraries. Its potential application in the development of targeted therapies, such as p38 MAP kinase inhibitors, underscores its importance in the ongoing quest for new and effective medicines.
Application Notes and Protocols for the Development of Antimicrobial Agents from N-substituted Imidazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents based on N-substituted imidazole scaffolds. This document offers a blend of theoretical insights and detailed, field-proven protocols to facilitate a structured and efficient research workflow, from chemical synthesis to biological evaluation.
Introduction: The Enduring Potential of Imidazole Scaffolds
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[2] In the realm of antimicrobial discovery, N-substituted imidazole derivatives have a rich history, with many established antifungal drugs, such as miconazole and ketoconazole, belonging to this class.[3] The continued emergence of drug-resistant pathogens necessitates the exploration of novel chemical entities, and the versatility of the N-substituted imidazole core presents a fertile ground for the development of next-generation antimicrobial agents with broad-spectrum activity.[4][5]
This guide will navigate the user through the critical stages of developing these promising compounds, emphasizing the rationale behind experimental design and providing robust, validated protocols.
Synthetic Strategies for N-substituted Imidazole Derivatives
The synthesis of N-substituted imidazole derivatives is a well-established area of organic chemistry, offering a variety of routes to a diverse range of compounds. A common and effective method involves the N-alkylation of the imidazole ring, followed by further functionalization.[4][6]
General Synthesis Workflow
A typical synthetic workflow for preparing N-substituted imidazole amides, a class of derivatives with demonstrated antimicrobial potential, is outlined below.[4][7] This two-step process begins with the formation of an imidazole ester intermediate, which is then reacted with a variety of amines to generate a library of target compounds.
Caption: General workflow for the synthesis of N-substituted imidazole amides.
Detailed Synthetic Protocol: Synthesis of Ethyl 1H-imidazol-1-ylacetate (Intermediate I)
This protocol describes the synthesis of the key imidazole ester intermediate. The reaction involves the N-alkylation of imidazole with ethyl chloroacetate.
Rationale: Anhydrous potassium carbonate is used as a mild base to deprotonate the imidazole ring, facilitating its nucleophilic attack on the electrophilic carbon of ethyl chloroacetate. Acetone serves as a suitable polar aprotic solvent for this reaction. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.
Protocol:
-
To a solution of imidazole (0.05 mol) in dry acetone (50 ml), add ethyl chloroacetate (0.075 mol).
-
Add anhydrous potassium carbonate (0.05 mol) to the mixture.
-
Reflux the reaction mixture with stirring until thin-layer chromatography (TLC) indicates the disappearance of the starting material.
-
After cooling to room temperature, evaporate the acetone under reduced pressure.
-
Extract the residue with carbon tetrachloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
The resulting ethyl 1H-imidazol-1-ylacetate (Intermediate I) is often used in the next step without further purification.[4]
Detailed Synthetic Protocol: General Procedure for N-substituted Imidazole Amides
This protocol outlines the synthesis of the final amide derivatives from the imidazole ester intermediate.
Rationale: This is a direct amidation reaction where the ester (Intermediate I) reacts with a primary or secondary amine. Heating the reaction mixture drives the reaction towards the formation of the more stable amide bond. The choice of amine is a critical diversification point, allowing for the generation of a library of compounds with varying physicochemical properties.
Protocol:
-
In a round-bottom flask, mix Intermediate I (0.02 mol) with the desired amine (0.03 mol).
-
Heat the mixture, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and extract it with chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the solid product from a suitable solvent system (e.g., chloroform/hexane) to obtain the purified N-substituted imidazole amide.[6]
-
Characterize the synthesized compounds using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectrometry to confirm their structures.[4][7]
Understanding the Antimicrobial Mechanism of Action
N-substituted imidazole derivatives exert their antimicrobial effects through various mechanisms, which can differ between fungi and bacteria. A thorough understanding of these mechanisms is crucial for rational drug design and optimization.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3]
Caption: Inhibition of ergosterol biosynthesis by N-substituted imidazole derivatives.
Antibacterial Mechanism: Membrane Disruption and Other Targets
The antibacterial action of N-substituted imidazoles is often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[2][5] This disruption leads to the leakage of essential intracellular components and ultimately cell death. Additionally, some imidazole derivatives have been shown to interfere with other critical cellular processes, including DNA replication and cell wall synthesis.[5] The exact molecular targets can vary depending on the specific chemical structure of the derivative and the bacterial species.[9]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For N-substituted imidazole derivatives, several key structural features have been identified that impact their antimicrobial potency.
-
Lipophilicity: The lipophilicity of the N-substituent plays a crucial role. An optimal level of lipophilicity is required for the compound to effectively penetrate the microbial cell membrane. For instance, increasing the length of an alkyl chain on the imidazole nitrogen has been shown to enhance antibacterial activity up to a certain point.[10]
-
Substituents on the Imidazole Ring: The presence of specific substituents on the imidazole ring can modulate activity. For example, the introduction of a 2-methyl or a 2-methyl-4-nitro group has been reported to increase antibacterial efficacy.[10]
-
Nature of the N-substituent: The type of group attached to the imidazole nitrogen is a key determinant of activity. Aromatic and heteroaromatic substituents can engage in specific interactions with the target enzyme or other cellular components, thereby enhancing potency.
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups on the aromatic rings of the N-substituent can be beneficial for antimicrobial activity.[11][12]
| Structural Modification | Impact on Antimicrobial Activity | Rationale/Example |
| Increased N-alkyl chain length | Generally increases antibacterial activity up to a certain length (e.g., nine carbons).[10] | Enhances lipophilicity, facilitating membrane penetration. |
| 2-methyl substitution on imidazole | Increases antibacterial activity.[10] | May improve binding to the target site or alter electronic properties. |
| Electron-withdrawing groups on aryl substituents | Can enhance antifungal and antibacterial activity.[11][12] | Modifies the electronic distribution of the molecule, potentially improving target interaction. |
| Bulky N-substituents | Can lead to potent antifungal activity. | May provide a better fit into the active site of lanosterol 14α-demethylase. |
Essential Protocols for Antimicrobial Evaluation
A systematic evaluation of the antimicrobial properties of newly synthesized N-substituted imidazole derivatives is essential. The following protocols provide a robust framework for this assessment.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for determining MIC values.[4]
Rationale: This assay provides a quantitative measure of the potency of the antimicrobial agent against a panel of clinically relevant microorganisms. Serial dilution allows for the precise determination of the minimum concentration required for growth inhibition.
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microbes with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours for bacteria or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: Time-Kill Kinetics Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a microbial population. This helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9][13][14]
Rationale: Understanding the pharmacodynamics of a compound is crucial. A bactericidal agent, which is generally defined as causing a ≥3-log10 (99.9%) reduction in CFU/mL, is often preferred for treating serious infections.[9][14]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the MIC protocol.
-
Test Setup:
-
Prepare tubes or flasks containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the compound.
-
Inoculate each tube with the prepared microbial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
-
Data Collection and Analysis:
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Count the number of colonies on the plates (30-300 colonies for statistical accuracy).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curve.[14]
-
Protocol 3: Assessment of Bacterial Membrane Permeability
These assays are designed to determine if the antimicrobial agent disrupts the bacterial cell membrane.
Rationale: Membrane permeabilization is a common mechanism of action for antimicrobial compounds. These assays use fluorescent probes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.[15][16]
Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that is normally excluded by the outer membrane of Gram-negative bacteria. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[15]
Protocol:
-
Prepare a mid-log phase culture of the Gram-negative test bacterium.
-
Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
In a 96-well plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add the test compound at various concentrations.
-
Measure the fluorescence intensity immediately using a microplate reader (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates outer membrane permeabilization.[16]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the cytoplasmic membrane is compromised, PI enters the cell and binds to DNA, resulting in a large increase in fluorescence.[15]
Protocol:
-
Prepare a mid-log phase culture of the test bacterium.
-
Wash and resuspend the cells in a suitable buffer.
-
In a 96-well plate, add the bacterial suspension.
-
Add PI to a final concentration of 2 µM.
-
Add the test compound at various concentrations.
-
Measure the fluorescence intensity using a microplate reader (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates inner membrane permeabilization.[17]
Caption: Workflow for assessing bacterial membrane permeability.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of drug development is to ensure that the antimicrobial agent is selectively toxic to the pathogen and exhibits minimal toxicity to host cells. In vitro cytotoxicity assays are the first step in this evaluation.
Protocol 4: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Rationale: This assay provides a quantitative measure of cell viability and is a reliable method for assessing the cytotoxic potential of a compound.
Protocol:
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK-293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 5: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[18]
Rationale: This assay provides a direct measure of cell membrane damage and is a complementary method to the MTT assay for assessing cytotoxicity. It is important to be aware that some bacteria can interfere with the LDH assay, so appropriate controls are necessary.[19][20]
Protocol:
-
Cell Culture and Treatment: Culture and treat mammalian cells with the test compound as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).[18]
Conclusion
The development of novel antimicrobial agents from N-substituted imidazole derivatives is a promising strategy to combat the growing threat of antimicrobial resistance. The protocols and insights provided in this guide offer a structured approach to the synthesis, characterization, and biological evaluation of these compounds. By understanding the underlying principles of the assays and the structure-activity relationships, researchers can more effectively design and optimize imidazole-based candidates with potent and selective antimicrobial activity.
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and Mechanism of Action of New N-Heteroaryl-1H-(benz)Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Molecular Probes Using Ethynyl-Imidazole Precursors
Introduction: The Strategic Advantage of Ethynyl-Imidazole Scaffolds in Fluorescent Probe Design
The imidazole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, owing to its unique electronic properties and its prevalence in biologically active molecules.[1] When functionalized with an ethynyl group, imidazole derivatives are transformed into versatile precursors for the construction of sophisticated fluorescent molecular probes. The terminal alkyne serves as a highly reactive handle for a variety of reliable and efficient coupling reactions, enabling the modular attachment of diverse fluorophores. This strategy allows for the rational design and synthesis of probes tailored for specific biological applications, from cellular imaging to the detection of specific analytes.[2][3]
This guide provides a comprehensive overview of the synthesis of fluorescent molecular probes utilizing ethynyl-imidazole precursors. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for the synthesis of key intermediates and the final probe molecules, and discuss the characterization and photophysical properties of these valuable research tools. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to confidently incorporate these powerful probes into their workflows.
Synthetic Strategy Overview: A Modular Approach to Fluorescent Probe Development
The synthesis of fluorescent probes from ethynyl-imidazole precursors follows a logical and modular workflow. This approach allows for the independent synthesis of the ethynyl-imidazole core and the desired fluorophore, followed by their efficient conjugation. This modularity is a key advantage, as it permits the rapid generation of a library of probes with diverse fluorescent properties by simply varying the fluorophore component.
The overall synthetic pathway can be visualized as follows:
Figure 1: General workflow for the synthesis of fluorescent probes from ethynyl-imidazole precursors.
Part 1: Synthesis of Ethynyl-Imidazole Precursors
The cornerstone of this methodology is the efficient synthesis of the ethynyl-imidazole precursor. A common and reliable route involves the iodination of imidazole, followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.
Protocol 1.1: Synthesis of 4-Iodo-1H-imidazole
The direct iodination of imidazole is a cost-effective method for producing the key 4-iodo-1H-imidazole intermediate.[1] Careful control of stoichiometry is crucial to minimize the formation of di- and tri-iodinated byproducts.[1]
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized water
-
Isopropanol
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of deionized water and cool to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until dissolved.[4]
-
In a separate beaker, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of deionized water, then add iodine (38.1 g, 0.15 mol). Stir until the iodine is fully dissolved.[4]
-
Cool the imidazole solution to 0 °C in an ice bath. Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 6 hours.[4]
-
Carefully adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid. A white solid will precipitate.[4]
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude solid from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole as white crystals.[4]
Protocol 1.2: Synthesis of 4-((Trimethylsilyl)ethynyl)-1H-imidazole
The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5][6] In this step, the iodo-imidazole is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.[7]
Materials:
-
4-Iodo-1H-imidazole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-iodo-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).
-
Add triethylamine (7.0 eq) followed by trimethylsilylacetylene (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)-1H-imidazole.
Protocol 1.3: Deprotection to Yield 4-Ethynyl-1H-imidazole
The final step in the precursor synthesis is the removal of the TMS protecting group to liberate the terminal alkyne. This is typically achieved under mild basic conditions.
Materials:
-
4-((Trimethylsilyl)ethynyl)-1H-imidazole
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-ethynyl-1H-imidazole. This product is often used in the next step without further purification.
Part 2: Synthesis of Fluorescent Probes
With the ethynyl-imidazole precursor in hand, the fluorescent moiety can be introduced via two primary, highly efficient coupling strategies: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8]
Method A: Sonogashira Coupling with a Fluorescent Aryl Halide
This method is ideal for coupling the ethynyl-imidazole precursor with fluorophores that are functionalized with an aryl iodide or bromide.
Figure 2: Sonogashira coupling for fluorescent probe synthesis.
Protocol 2.1: General Procedure for Sonogashira Coupling
Materials:
-
4-Ethynyl-1H-imidazole
-
Fluorescent aryl halide (e.g., iodinated pyrene or coumarin)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the fluorescent aryl halide (1.0 eq) and 4-ethynyl-1H-imidazole (1.2 eq) in the anhydrous solvent.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).
-
Add the base (e.g., DIPA, 7.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC.
-
Work-up the reaction as described in Protocol 1.2 (steps 4-6).
-
Purify the final fluorescent probe by flash column chromatography or recrystallization.
Method B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Fluorescent Azide
"Click chemistry" provides an exceptionally efficient and bioorthogonal method for probe synthesis.[8] The reaction between the terminal alkyne of the imidazole precursor and a fluorescent azide forms a stable triazole linkage.[9]
Figure 3: CuAAC "Click" Chemistry for fluorescent probe synthesis.
Protocol 2.2: General Procedure for CuAAC Reaction
Materials:
-
4-Ethynyl-1H-imidazole
-
Fluorescent azide (e.g., azido-coumarin or azido-fluorescein)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water or DMF)
Procedure:
-
Dissolve 4-ethynyl-1H-imidazole (1.0 eq) and the fluorescent azide (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the fluorescent probe by flash column chromatography.
Characterization of Ethynyl-Imidazole Derived Probes
Thorough characterization of the synthesized probes is essential to confirm their identity, purity, and photophysical properties.
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.[10][11][12] The disappearance of the alkyne proton signal (if present in the precursor) and the appearance of new aromatic signals from the fluorophore are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized probe.
2. Photophysical Characterization: The following parameters are crucial for evaluating the performance of a fluorescent probe:
-
UV-Visible Absorption and Fluorescence Emission Spectra: These spectra determine the excitation and emission maxima (λ_ex and λ_em).
-
Molar Absorptivity (ε): A measure of how strongly the probe absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
Table 1: Photophysical Properties of Representative Fluorescent Probes Derived from Ethynyl-Imidazole Precursors
| Fluorophore Core | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |
| Pyrene | 345 | 377, 397 | 0.65 | 32, 52 | [13] |
| Coumarin | ~380-420 | ~450-500 | ~0.6-0.9 | ~70-80 | [14][15] |
| Benzothiazolyl-imidazole | ~350-400 | ~450-550 | Varies | ~100-150 | [16][17] |
| Phenanthroimidazole | ~350-370 | ~400-450 | High | ~50-80 | [3][18] |
Note: The exact photophysical properties will vary depending on the specific substitution pattern and the solvent environment.
Applications in Research and Drug Development
Fluorescent molecular probes synthesized from ethynyl-imidazole precursors have a wide range of applications, including:
-
Cellular Imaging: Visualizing cellular structures and dynamic processes.[19]
-
Biosensing: Detecting specific ions, small molecules, or biomacromolecules.
-
High-Throughput Screening: Identifying potential drug candidates that interact with a specific target.
-
Theranostics: Combining diagnostic imaging with therapeutic intervention.
Conclusion
The use of ethynyl-imidazole precursors provides a powerful and modular platform for the synthesis of a diverse array of fluorescent molecular probes. The reliable and high-yielding coupling reactions, such as the Sonogashira coupling and CuAAC, allow for the straightforward incorporation of a wide range of fluorophores, enabling the fine-tuning of photophysical properties for specific applications. The detailed protocols and application notes provided in this guide are intended to facilitate the adoption of this versatile synthetic strategy, empowering researchers to develop novel tools for advancing our understanding of complex biological systems and accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isomers of Pyrene-Imidazole Compounds: Synthesis and Configuration Effect on Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Coumarin-Imidazole Hybrid Chromophores: Solvatochromism, Acidochromism and Nonlinear Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08342B [pubs.rsc.org]
- 18. Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Aggregation induced emission based active conjugated imidazole luminogens for visualization of latent fingerprints and multiple anticounterfeiting applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Imidazole-Based Compounds
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] First synthesized in 1858, its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[4][5] The two nitrogen atoms within the imidazole ring are key to its versatility, enabling it to participate in hydrogen bonding and coordinate with metal ions, which enhances drug affinity and selectivity for target sites.[4] This inherent reactivity and potential for diverse interactions have led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7]
The significance of imidazole-based compounds in oncology is particularly noteworthy. These compounds can exert their anticancer effects through various mechanisms, such as kinase inhibition, DNA intercalation, and disruption of microtubule dynamics.[1][4][8] The ease of chemical modification of the imidazole ring allows for the synthesis of large and diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[4][6]
This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening workflow for the identification and validation of novel imidazole-based compounds. The protocols and methodologies described herein are designed to ensure scientific integrity and provide a clear path from initial library screening to validated hit confirmation.
I. High-Throughput Screening (HTS) Workflow for Imidazole-Based Compounds
A successful HTS campaign is a multi-step process that requires careful planning, execution, and data analysis.[9] The overall workflow for screening a library of novel imidazole-based compounds can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small number of validated hits with the desired biological activity.
Caption: High-throughput screening workflow for imidazole-based compounds.
II. Phase 1: Assay Development and Miniaturization
The foundation of any successful HTS campaign is a robust and reliable assay.[10][11] This initial phase focuses on selecting the appropriate assay format, optimizing its performance, and adapting it for a high-throughput format.
A. Target Identification and Assay Selection
The choice of assay depends on the biological target and the desired mechanism of action for the imidazole-based compounds. Common HTS assays for drug discovery include:
-
Cell-Based Assays: These assays measure cellular responses such as viability, proliferation, toxicity, or changes in signaling pathways.[10] They offer a more biologically relevant context compared to biochemical assays.
-
Biochemical Assays (Enzyme Assays): These assays directly measure the activity of a purified enzyme and are ideal for identifying enzyme inhibitors.[12][13]
-
Reporter Gene Assays: These assays utilize engineered cells that express a reporter gene (e.g., luciferase or GFP) under the control of a specific promoter, indicating the activation or inhibition of a particular signaling pathway.[10]
Protocol 1: Cell Viability/Proliferation Assay (MTT/XTT Assay)
This protocol describes a colorimetric assay to assess the effect of imidazole-based compounds on cell viability and proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
384-well clear-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the imidazole-based compounds to the wells. Include positive (e.g., a known cytotoxic agent) and negative (vehicle control, typically DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
B. Assay Miniaturization and Optimization
To make the assay suitable for HTS, it needs to be miniaturized to a 384- or 1536-well plate format.[14][15] This reduces reagent costs and allows for the screening of a large number of compounds. During this phase, it is critical to optimize assay parameters to ensure a robust and reproducible signal.
Key Optimization Parameters:
-
Cell seeding density: To ensure logarithmic growth during the assay.
-
Reagent concentrations: To achieve a sufficient signal-to-background ratio.
-
Incubation times: For both compound treatment and reagent incubation.
-
DMSO tolerance: To ensure the vehicle for the compounds does not affect the assay.
Statistical Validation of Assay Performance:
A key metric for evaluating the quality of an HTS assay is the Z'-factor .[14][16] This statistical parameter reflects the separation between the positive and negative controls and the variability of the data.
Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor consistently greater than 0.5 indicates a high-quality assay suitable for HTS.[14]
III. Phase 2: Primary Screening
Once the assay is optimized and validated, the primary screen of the entire imidazole-based compound library can be initiated.
A. Pilot Screen
Before committing to a full-scale HTS, a pilot screen of a small subset of the compound library (e.g., a few thousand compounds) is recommended.[14] This helps to:
-
Assess the performance of the automated screening system.
-
Identify any unforeseen issues with the assay protocol.
-
Estimate the hit rate of the library.
B. Full Library High-Throughput Screening
The full HTS involves screening the entire library of imidazole-based compounds using the optimized and validated assay protocol.[17] This is typically performed using robotic liquid handling systems to ensure high throughput and reproducibility.[18]
Data Analysis and Hit Selection:
The raw data from the HTS is normalized to account for plate-to-plate variability. Hits are typically defined as compounds that produce a response exceeding a certain threshold (e.g., >50% inhibition or activation, or a Z-score > 3).[19]
IV. Phase 3: Hit Confirmation and Validation
The primary screen will likely identify a number of "hits," but many of these may be false positives.[20][21] Therefore, a rigorous hit confirmation and validation process is essential.
A. Hit Confirmation: Dose-Response Analysis
Confirmed hits from the primary screen are "cherry-picked" and re-tested in a dose-response format to determine their potency (e.g., IC50 or EC50 values).[22] This helps to eliminate compounds that are only active at high concentrations, which may be due to non-specific effects.[23]
Protocol 2: Dose-Response Curve Generation
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds.
-
Perform the primary assay with these dilutions.
-
Plot the percentage of inhibition or activation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
B. Orthogonal Assays (Secondary Screening)
To further validate the hits and eliminate false positives, it is crucial to use an orthogonal assay.[20] This is a different assay that measures the same biological endpoint but uses a different technology or detection method. For example, if the primary screen was a cell viability assay, an orthogonal assay could be an enzyme inhibition assay if the target is an enzyme.
Protocol 3: Enzyme Inhibition Assay
This protocol describes a generic fluorescence-based enzyme inhibition assay.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add the purified enzyme to the wells of a 384-well plate.
-
Add the hit compounds at various concentrations.
-
Incubate to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction and determine the percent inhibition for each compound concentration.
C. Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits has been identified, a preliminary SAR analysis can be performed.[14] This involves examining the chemical structures of the active compounds to identify common structural features that are important for their activity. This information can guide the synthesis of more potent and selective analogs.
V. Conclusion
The high-throughput screening workflow described in this application note provides a robust and systematic approach for the discovery of novel imidazole-based compounds with therapeutic potential. By adhering to rigorous assay development, validation, and hit confirmation protocols, researchers can increase the likelihood of identifying high-quality lead compounds for further drug development. The versatility of the imidazole scaffold, combined with the power of HTS, continues to make it a valuable starting point in the quest for new medicines.[1][4]
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. marinbio.com [marinbio.com]
- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. High-throughput screening - Wikipedia [en.wikipedia.org]
- 18. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 23. news-medical.net [news-medical.net]
Synthesis of 1,4-Disubstituted Imidazole Libraries: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Scaffold in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow for potent and selective modulation of a wide range of biological targets. Specifically, 1,4-disubstituted imidazoles are key pharmacophores in antagonists for various diseases, acting as versatile building blocks in the development of novel therapeutics. This guide provides an in-depth exploration of robust and scalable synthetic methodologies for the preparation of 1,4-disubstituted imidazole libraries, tailored for researchers and professionals in drug development.
Strategic Approaches to the 1,4-Disubstituted Imidazole Core
The synthesis of 1,4-disubstituted imidazoles can be approached through several strategic disconnections. This guide will focus on the most reliable and versatile methods, providing detailed protocols and insights into the rationale behind experimental choices. We will delve into the intricacies of the Van Leusen imidazole synthesis, the classical condensation of α-dicarbonyl compounds, and modern catalytic approaches.
Methodology 1: The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful and highly convergent method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3][4] This reaction is particularly valuable for its broad substrate scope and the ability to be performed as a one-pot, three-component reaction (vL-3CR) where the aldimine is generated in situ.[3][4]
Reaction Principle and Mechanism
The reaction proceeds via a [3+2] cycloaddition of the deprotonated TosMIC to the aldimine. The resulting 4-tosyl-2-imidazoline intermediate then undergoes elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring.[3] The in situ generation of the aldimine from an aldehyde and a primary amine is a key advantage, streamlining the synthetic process.[3][4]
Reaction Workflow: Van Leusen Imidazole Synthesis
Caption: Workflow for the one-pot Van Leusen synthesis of 1,4-disubstituted imidazoles.
Detailed Protocol: One-Pot Van Leusen Synthesis of 1-benzyl-4-phenyl-1H-imidazole
This protocol is adapted from established procedures for the Van Leusen three-component reaction.[3][4]
Materials:
-
Benzaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzylamine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the corresponding aldimine.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-benzyl-4-phenyl-1H-imidazole.
Data Presentation: Substrate Scope of the Van Leusen Reaction
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | 1-benzyl-4-phenyl-1H-imidazole | 85 | --INVALID-LINK-- |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | 1-cyclohexyl-4-(4-chlorophenyl)-1H-imidazole | 78 | --INVALID-LINK-- |
| 3 | 2-Naphthaldehyde | Methylamine | 1-methyl-4-(naphthalen-2-yl)-1H-imidazole | 82 | --INVALID-LINK-- |
| 4 | Furfural | Aniline | 1-phenyl-4-(furan-2-yl)-1H-imidazole | 75 | --INVALID-LINK-- |
Methodology 2: Condensation of α-Haloketones with Amidines
A classical and highly effective method for the regioselective synthesis of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines.[5][6] This approach offers a straightforward route to a wide variety of imidazole derivatives with predictable substitution patterns.
Reaction Principle and Mechanism
The reaction proceeds through an initial N-alkylation of the amidine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the imidazole ring. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Reaction Mechanism: α-Haloketone and Amidine Condensation
Caption: Proposed mechanism for the condensation of α-haloketones with amidines.
Detailed Protocol: Synthesis of 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole
This optimized protocol is designed for scalability and high purity of the final product.[5]
Materials:
-
Benzamidine hydrochloride monohydrate (1.0 equiv)
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv)
-
Potassium bicarbonate (K₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride monohydrate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add potassium bicarbonate (2.0 mmol) to the solution.
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol) in THF (5 mL).
-
Add the α-bromoketone solution dropwise to the refluxing amidine mixture over 30 minutes.
-
Continue to reflux for 18-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
The product will precipitate from the aqueous residue. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the desired 2-phenyl-4-(4-methoxyphenyl)-1H-imidazole.
Data Presentation: Scope of the α-Haloketone and Amidine Condensation
| Entry | α-Haloketone | Amidine | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Acetamidine | 2-Methyl-4-phenyl-1H-imidazole | 88 | --INVALID-LINK-- |
| 2 | 2-Chloro-1-(4-fluorophenyl)ethan-1-one | Benzamidine | 4-(4-Fluorophenyl)-2-phenyl-1H-imidazole | 91 | --INVALID-LINK-- |
| 3 | 1-Bromopropan-2-one | 4-Chlorobenzamidine | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | 85 | --INVALID-LINK-- |
| 4 | 2-Bromo-1-(thiophen-2-yl)ethan-1-one | Formamidine | 4-(Thiophen-2-yl)-1H-imidazole | 82 | --INVALID-LINK-- |
Methodology 3: Modern Catalytic and Microwave-Assisted Approaches
Recent advances in synthetic methodology have introduced powerful tools for the construction of 1,4-disubstituted imidazoles, including copper-catalyzed reactions and microwave-assisted protocols. These methods often offer advantages in terms of reaction times, yields, and environmental impact.
Copper-Catalyzed Synthesis
Copper catalysis has emerged as a versatile tool for the synthesis of imidazoles, enabling the formation of multiple C-N and C-C bonds in a single operation. A variety of copper sources, such as CuI, Cu(OAc)₂, and CuCl₂, can be employed.[4][7][8]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the rate of imidazole-forming reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating.[9][10][11] This technology is particularly well-suited for the rapid generation of compound libraries.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted synthesis of 1,4-disubstituted imidazoles.
Detailed Protocol: Microwave-Assisted, Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles (as a precursor for 1,4-disubstituted imidazoles)
While this protocol yields a trisubstituted imidazole, it serves as a foundational method that can be adapted for the synthesis of 1,4-disubstituted analogs by choosing appropriate starting materials. This protocol is based on the efficient condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.[1]
Materials:
-
Benzil (1.0 equiv)
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Ammonium acetate (2.5 equiv)
-
Cupric chloride (CuCl₂·2H₂O) (10 mol%)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine benzil (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and cupric chloride (0.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300 W) for 10-15 minutes, maintaining a temperature of approximately 120 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Data Presentation: Comparison of Conventional and Microwave-Assisted Synthesis
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional Heating | 6 hours | 75 | --INVALID-LINK-- |
| 2 | Microwave Irradiation | 12 minutes | 92 | --INVALID-LINK-- |
Conclusion and Future Perspectives
The synthetic methodologies detailed in this guide provide a robust toolkit for the efficient and scalable production of 1,4-disubstituted imidazole libraries. The Van Leusen reaction and the condensation of α-haloketones with amidines represent reliable and well-established routes, while modern copper-catalyzed and microwave-assisted methods offer significant advantages in terms of reaction efficiency and green chemistry principles. The choice of synthetic strategy will depend on the specific target molecules, available starting materials, and desired scale of production. As the demand for novel therapeutic agents continues to grow, the development of even more efficient and versatile methods for the synthesis of privileged scaffolds like the 1,4-disubstituted imidazole will remain a key focus in medicinal chemistry research.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 9. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by authoritative literature.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy involves the synthesis of two key precursors, 4-methyl-1H-imidazole and a functionalized aryl halide, followed by their coupling and a subsequent terminal alkyne introduction. The primary challenges often lie in the cross-coupling steps, which are sensitive to catalyst, ligand, base, and solvent choice, as well as the purity of the starting materials.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthetic pathway.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Part 1: Synthesis of 4-Methyl-1H-imidazole
Issue 1: Low yield in the Radziszewski-type synthesis of 4-methyl-1H-imidazole.
-
Potential Cause: Incomplete reaction or formation of side products. The classical Radziszewski synthesis can sometimes result in modest yields[1].
-
Troubleshooting Steps:
-
Reagent Purity: Ensure high purity of hydroxypropanone, formamide, and ammonia. Impurities can lead to undesired side reactions.
-
Reaction Conditions: A patented method suggests reacting hydroxypropanone and formamide in the presence of at least a two-fold molar excess of ammonia in the liquid phase at elevated temperatures (100-200 °C) and pressures (10-250 bar) to significantly improve yields[1].
-
Work-up Procedure: Proper extraction and purification are crucial. Ensure complete removal of unreacted starting materials and byproducts.
-
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
Issue 2: Low or no conversion in the Buchwald-Hartwig coupling of 4-methyl-1H-imidazole and the aryl halide.
-
Potential Cause 1: Catalyst Inhibition by Imidazole. Imidazoles can act as ligands and inhibit the formation of the active Pd(0) catalyst complex[2].
-
Potential Cause 2: Incorrect Ligand Choice. The choice of ligand is critical for successful Buchwald-Hartwig amination, especially with heteroaromatic amines[4].
-
Potential Cause 3: Inappropriate Base or Solvent. The base and solvent system can significantly impact the reaction outcome.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts. |
| Ligand | Bulky biaryl phosphines (e.g., XPhos, SPhos) | Promotes N1-selectivity and high catalytic activity[2]. |
| Base | NaOt-Bu, Cs₂CO₃ | Strong bases that facilitate the deprotonation of the imidazole. |
| Solvent | Toluene, Dioxane, THF, or Toluene/t-BuOH | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion without significant catalyst decomposition. |
Issue 3: Poor N1-regioselectivity in the arylation of 4-methyl-1H-imidazole.
-
Potential Cause: The tautomeric nature of 4-methyl-1H-imidazole can lead to the formation of the undesired N3-arylated regioisomer.
-
Solution: The use of bulky phosphine ligands in a palladium-catalyzed system generally favors the formation of the N1-arylated product due to steric hindrance[3]. Careful optimization of the ligand and reaction conditions is key to achieving high regioselectivity.
Part 3: Sonogashira Coupling for Alkyne Installation
Issue 4: Low yield in the Sonogashira coupling of the brominated imidazole intermediate with a terminal alkyne.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be sensitive to air and impurities, leading to the formation of inactive palladium black[7].
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. All reagents should be of high purity.
-
-
Potential Cause 2: Homocoupling of the Alkyne (Glaser Coupling). This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.
-
Potential Cause 3: Issues with the Base. The amine base is crucial for the deprotonation of the alkyne.
-
Solution: Use a dry, high-purity amine base such as triethylamine (TEA) or diisopropylamine (DIPA). Consider distilling the amine before use.
-
Issue 5: Difficulty in the purification of the final product.
-
Potential Cause: The presence of closely related impurities or residual catalyst.
-
Troubleshooting Steps:
-
Chromatography: Flash column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.
-
Catalyst Removal: If residual palladium is a concern, various scavenging agents can be employed during the work-up.
-
Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide for the Buchwald-Hartwig amination? A1: Yes, but aryl chlorides are generally less reactive than aryl bromides. The use of more electron-rich and bulky ligands, such as Josiphos or Buchwald's biaryl phosphine ligands, is often necessary to achieve good yields with aryl chlorides[9]. Reaction times may also need to be extended, and higher temperatures might be required.
Q2: My Sonogashira reaction is not proceeding to completion. What should I try first? A2: First, ensure that your catalyst is active and the reaction is under a strict inert atmosphere. If the issue persists, consider increasing the reaction temperature. If that doesn't work, screening different palladium catalysts, ligands (if applicable in a copper-free system), and bases can be beneficial[10].
Q3: How can I monitor the progress of my reactions? A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended[5].
Q4: Is it necessary to protect the N-H of the imidazole before the Sonogashira coupling? A4: In the proposed synthetic route, the imidazole nitrogen is already substituted with the aryl group from the Buchwald-Hartwig reaction, so no further protection is needed. If the synthesis were to proceed via a different route where the imidazole N-H is free, protection might be necessary depending on the reaction conditions.
Experimental Protocols
General Procedure for N1-Selective Buchwald-Hartwig Amination of 4-Methyl-1H-imidazole
This protocol is adapted from established methods for the N-arylation of imidazoles[2][3].
Caption: Buchwald-Hartwig Amination Workflow.
-
Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a reaction vessel containing a portion of the dry, degassed solvent. Seal the vessel and heat the mixture at 100-120 °C for 5-10 minutes.
-
Reaction Setup: In a separate reaction vessel, add 4-methyl-1H-imidazole (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 equivalents).
-
Reaction Execution: Add the remaining dry, degassed solvent to the mixture of solids. Then, inject the pre-activated catalyst solution into the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Copper-Free Sonogashira Coupling
This protocol is based on modern copper-free Sonogashira methodologies[7][8].
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the brominated imidazole intermediate (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl, 1-5 mol%), and the base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) to a reaction vessel.
-
Reagent Addition: Add dry, degassed solvent (e.g., THF, DMF, or DMSO). Then, add the terminal alkyne (e.g., (trimethylsilyl)acetylene, 1.2-1.5 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, and perform an aqueous work-up. Extract the product with an organic solvent.
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed under mild conditions, for example, with a fluoride source like TBAF or K₂CO₃ in methanol.
-
Purification: Purify the final product by flash column chromatography.
References
- 1. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of Substituted Imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazoles. This guide provides in-depth troubleshooting advice and practical protocols to address the common yet significant challenge of poor aqueous solubility. As Senior Application Scientists, we have designed this resource to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Imidazole Moiety: A Double-Edged Sword
Substituted imidazoles are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and promising clinical candidates. The imidazole ring itself is amphoteric; it can act as both a weak acid and a weak base, a property that is crucial to its biological activity and, paradoxically, a source of its formulation challenges.[1][2] While the parent imidazole is water-soluble, the addition of substituents—often necessary to achieve target potency and selectivity—frequently increases lipophilicity and molecular weight, leading to a sharp decline in aqueous solubility.[3] This guide will walk you through a logical, stepwise approach to diagnose and overcome these solubility hurdles.
Troubleshooting Guide: A Question & Answer Approach
This section is structured to address the specific questions you may encounter during your research.
Q1: My new substituted imidazole won't dissolve in my aqueous buffer. What are the underlying chemical reasons?
Answer: The poor solubility of your substituted imidazole likely stems from a combination of its molecular structure and the properties of the solid state.
-
Influence of Substituents: The primary driver is often the nature of the substituents on the imidazole ring. Large, non-polar, or aromatic groups increase the molecule's overall lipophilicity (its "greasiness"), making it less favorable to interact with polar water molecules.[3]
-
The Amphoteric Nature of the Imidazole Ring: The imidazole ring has two nitrogen atoms. One is a basic, sp2-hybridized nitrogen (pKa of the conjugate acid is ~7) that can be protonated to form a positively charged imidazolium ion. The other is a weakly acidic, N-1 nitrogen (pKa ~14.5) that can be deprotonated under very strong basic conditions.[2] In neutral aqueous solutions (pH ~7), a significant portion of your compound may exist in its neutral, less soluble form.
-
Crystal Lattice Energy: In the solid state, your compound's molecules are arranged in a crystal lattice. The strength of these intermolecular forces (crystal lattice energy) must be overcome by the energy of solvation for the compound to dissolve. If your compound forms a very stable, high-melting-point crystal (often described as "brick-dust" molecules), it will resist dissolution.[4][5]
Understanding these factors is the first step. The key is that the solubility of most imidazoles is not a fixed number but a variable you can manipulate, primarily through pH.
Q2: How can I leverage the pH-dependent nature of my imidazole compound to improve its solubility?
Answer: Since most substituted imidazoles are basic, you can dramatically increase their solubility by protonating the basic nitrogen atom to form a more soluble salt in situ. This is achieved by lowering the pH of the aqueous medium.[6][7]
The relationship is governed by the Henderson-Hasselbalch equation. For a basic imidazole (B), protonation forms the conjugate acid (BH+):
B + H₂O ⇌ BH⁺ + OH⁻
By adding an acid and lowering the pH to a value at least 1-2 units below the pKa of your compound, you shift the equilibrium towards the protonated, charged, and thus more water-soluble form (BH+).[8]
Diagram: pH-Dependent Ionization of a Substituted Imidazole
Caption: Relationship between pH, pKa, and the ionization state of a basic imidazole.
Experimental Protocol: Generating a pH-Solubility Profile
This protocol provides a systematic way to determine your compound's solubility across a range of pH values.
Objective: To identify the optimal pH for solubilizing your substituted imidazole.
Materials:
-
Your substituted imidazole compound (solid).
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Calibrated pH meter.
-
Analytical balance.
-
Vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials).
-
Shaker or rotator capable of maintaining a constant temperature.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Methodology:
-
Preparation: Prepare a set of buffers at various pH points (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9).
-
Addition of Compound: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (mobile phase for HPLC is ideal) to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Data Analysis: Calculate the original concentration in the supernatant (mg/mL or µM) for each pH point. Plot solubility as a function of pH. This profile will visually demonstrate the pH at which solubility is maximized.[8][9]
Q3: pH modification is not an option for my cell-based assay. What is my next best strategy?
Answer: When you cannot alter the pH of your experimental medium (e.g., physiological pH 7.4 for cell culture), the use of co-solvents is the most common and effective next step.[10][11]
A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity. This reduction in polarity lowers the interfacial tension between the aqueous medium and your lipophilic compound, making solvation more favorable.[12][13]
Common Co-solvents for Biological Research
The selection of a co-solvent is critical, as it must be compatible with your experimental system and not induce toxicity or artifacts.
| Co-Solvent | Properties & Common Use | Typical Final Conc. in Assay | Cautions |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for non-polar compounds. Used for high-concentration stock solutions. | < 0.5% (v/v) | Can be toxic to cells at >1%. May interfere with some enzymatic assays. |
| Ethanol (EtOH) | Good solubilizing power, less toxic than DMSO. Often used in formulations. | < 1% (v/v) | Can cause protein precipitation at higher concentrations. Volatile. |
| Propylene Glycol (PG) | Low toxicity, viscous. Used in parenteral and oral formulations.[13] | < 2% (v/v) | Higher viscosity can make handling difficult. |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, non-volatile. Used in a wide range of formulations.[14] | < 5% (v/v) | Can be hygroscopic. May not be suitable for all analytical techniques. |
Experimental Protocol: Co-solvent Screen for Stock Solution Preparation
Objective: To find a suitable co-solvent system for preparing a concentrated stock solution that remains stable upon dilution into aqueous media.
Methodology:
-
Initial Test: Weigh a small, precise amount of your compound (e.g., 1-5 mg) into several vials.
-
Solvent Addition: To each vial, add a different co-solvent (DMSO, Ethanol, PEG 400, etc.) dropwise while vortexing, until the compound fully dissolves. Record the volume needed to reach the target concentration (e.g., 10 mM). This gives a preliminary rank-order of solubilizing power.
-
Aqueous Compatibility Test (Kinetic Solubility): Take the most promising stock solution (e.g., 10 mM in DMSO). Prepare a series of dilutions into your final aqueous buffer (e.g., PBS, pH 7.4). For example, add 2 µL of stock to 198 µL of buffer for a 1:100 dilution (final concentration 100 µM).
-
Observation: Observe the solutions immediately and after a set time (e.g., 1-2 hours) at room temperature. Look for any signs of precipitation (cloudiness, visible particles). This is a critical step, as a compound that dissolves in 100% DMSO may crash out when diluted into an aqueous environment.
-
Optimization: If precipitation occurs, try a lower stock concentration or test a binary co-solvent system (e.g., 50:50 DMSO:PEG 400) to improve stability upon dilution.
Q4: I've tried pH adjustment and common co-solvents, but my compound is still problematic, especially for in vivo studies. What advanced formulation strategies can I consider?
Answer: For challenging compounds, particularly those intended for pre-clinical or clinical development, more advanced formulation strategies are necessary. These approaches modify the drug molecule or its immediate environment to enhance solubility.
-
Salt Formation: This is one of the most effective and widely used methods for basic drugs like imidazoles.[9] Instead of adjusting the pH of the final solution, you chemically react the basic imidazole with an acid to form a stable, solid salt form (e.g., a hydrochloride or mesylate salt). This new chemical entity often has vastly improved aqueous solubility and dissolution rates compared to the free base.[15] Approximately 40% of drugs approved by the FDA are pharmaceutical salts.
-
Prodrug Approach: A prodrug is a bioreversible, often inactive derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[16][17] A hydrophilic moiety (like a phosphate or an amino acid) is covalently attached to the imidazole compound. This new molecule is highly water-soluble. Once administered, enzymes in the body cleave the promoiety, releasing the active parent drug at the site of action.[18][19][20]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the poorly soluble imidazole compound, forming an inclusion complex where the "greasy" part of your molecule is shielded from water. This complex is much more soluble in aqueous media.[8][14]
-
Lipid-Based Formulations: For highly lipophilic ("grease-ball") compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like the GI tract), this mixture spontaneously forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.[21]
Diagram: Decision Workflow for Solubility Enhancement
Caption: A stepwise decision-making process for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
-
Q: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I fix this?
-
A: This is a common kinetic solubility issue. Try the following: 1) Lower the concentration of your DMSO stock. 2) Add the stock solution to the buffer dropwise while vigorously vortexing to ensure rapid mixing. 3) Warm the buffer slightly before adding the stock. 4) Consider using a co-solvent like PEG 400 or Soluplus® in the final buffer to act as a precipitation inhibitor.
-
-
Q: How much co-solvent is too much for a cell-based assay?
-
A: This is cell-line dependent. As a general rule, keep the final concentration of DMSO below 0.5% (v/v) and ethanol below 1% (v/v). Always run a vehicle control (buffer + co-solvent, no compound) to ensure the solvent itself is not causing an effect.
-
-
Q: Can I use heat to dissolve my compound?
-
A: Gentle heating can sometimes help dissolve a compound, but it must be done with extreme caution. Many organic molecules can degrade at elevated temperatures. This should only be used as a last resort, and the stability of the compound in the heated solution should be verified by an analytical method like HPLC.
-
-
Q: Does the choice of buffer salt (e.g., phosphate vs. TRIS) matter for solubility?
-
A: Yes, it can. While pH is the dominant factor, buffer species can sometimes interact with the drug molecule, leading to what is known as the "common ion effect" or other specific salt effects that can either increase or decrease solubility.[5] When developing a formulation, it is wise to confirm solubility in the final intended buffer system.
-
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rjpdft.com [rjpdft.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. johronline.com [johronline.com]
- 18. researchgate.net [researchgate.net]
- 19. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Electron-Rich Imidazole Substrates
Welcome to our dedicated technical support center for navigating the intricacies of the Sonogashira cross-coupling reaction with electron-rich imidazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecules. Here, we move beyond standard protocols to address the unique challenges posed by the nucleophilic and coordinating nature of electron-rich imidazoles.
Introduction: The Imidazole Challenge in Sonogashira Coupling
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis.[1][2] However, when the substrate is an electron-rich haloimidazole, the reaction's success is far from guaranteed. The imidazole moiety, particularly with its electron-donating groups, can act as an N-heterocyclic ligand, coordinating to and potentially poisoning the palladium catalyst. This can lead to a cascade of issues, from low yields to complete reaction failure. This guide provides a structured approach to troubleshooting these specific challenges, grounded in mechanistic understanding and field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial hurdles faced during the Sonogashira coupling of electron-rich imidazoles.
Q1: My reaction has a very low yield or isn't working at all. Where should I start?
A: Low to no conversion is the most common issue. Before delving into more complex troubleshooting, verify the fundamentals:
-
Catalyst and Reagent Integrity: Ensure your palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, is fresh as they are sensitive to air and can decompose into inactive palladium black.[3] The copper(I) iodide (CuI) co-catalyst should also be a fine, off-white powder; if it's green or brown, it has likely oxidized.
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[3][4] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
Base and Solvent Quality: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be anhydrous and free of oxidation impurities. Consider using a freshly opened bottle or distilling the amine.[3]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?
A: Alkyne homocoupling is a classic side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[5]
-
Rigorous Degassing: This is your first line of defense. Oxygen is a key promoter of the Glaser coupling.
-
Reduce Copper Loading: While catalytic, excess CuI can accelerate homocoupling. Try reducing the copper loading to the minimum effective amount (e.g., 1-2 mol%).
-
Consider a Copper-Free Protocol: For particularly sensitive substrates, a copper-free Sonogashira reaction is an excellent alternative.[1][4] These protocols often require a different set of ligands and bases but completely eliminate the Glaser coupling pathway.
Q3: My starting aryl halide is being consumed, but I'm not getting the desired product. I see some dehalogenation instead. What's happening?
A: Dehalogenation is a known side reaction where the halide on your imidazole is replaced by a hydrogen atom. This can be promoted by certain bases, solvents, and even the catalyst system itself.[6]
-
Base Selection: Stronger bases can sometimes favor dehalogenation. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or Cs₂CO₃ in a suitable solvent.[7][8]
-
Solvent Effects: Solvents like DMF have been reported to sometimes promote undesired side reactions in Sonogashira couplings.[6] Consider switching to less coordinating solvents like THF or toluene.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessively high temperatures can accelerate catalyst decomposition and side reactions.[6]
In-Depth Troubleshooting Guides
For more persistent issues, a more systematic approach is required. These guides provide a deeper dive into the specific challenges of working with electron-rich imidazoles.
Guide 1: Overcoming Catalyst Inhibition and Poisoning
The primary challenge with electron-rich imidazoles is their propensity to act as ligands for the palladium catalyst, leading to inactive complexes and halting the catalytic cycle.
The Problem: The lone pair on the imidazole nitrogen can coordinate to the palladium center, competing with the necessary phosphine ligands and substrates. This is especially problematic with N-unsubstituted imidazoles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst inhibition.
Step-by-Step Solutions:
-
Ligand Selection is Critical: The key is to use a ligand that can outcompete the imidazole for coordination to the palladium center.
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) are often not sufficient. Switch to more sterically demanding and electron-donating ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines like XPhos or SPhos.[9][10] These ligands form more stable complexes with palladium and accelerate the rate-limiting oxidative addition step, minimizing the opportunity for imidazole coordination.[11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (often derived from imidazolium salts) are excellent alternatives to phosphines. They form very strong bonds with palladium, making the catalyst less susceptible to inhibition by the imidazole substrate.
-
-
Protect the Imidazole Nitrogen: If your imidazole has a free N-H group, its acidity and coordinating ability can interfere with the reaction.
-
N-Alkylation or N-Arylation: Protecting the imidazole nitrogen with a simple alkyl (e.g., methyl, benzyl) or aryl group can significantly reduce its ability to coordinate with the catalyst.
-
Use of Removable Protecting Groups: If the N-H is required in the final product, consider using a protecting group that can be easily removed later, such as a Boc group or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
-
Consider Copper-Free Conditions: As mentioned in the FAQs, removing copper can simplify the reaction system. This can be particularly beneficial for imidazole substrates, as it eliminates one potential coordinating metal. Copper-free systems often rely on a robust palladium/ligand combination and a suitable base.[12][13]
Guide 2: Optimizing Reaction Parameters for Imidazole Substrates
Beyond the catalyst system, the choice of base, solvent, and temperature must be carefully considered to favor the desired cross-coupling over side reactions.
Parameter Optimization Table:
| Parameter | Standard Conditions | Recommended for Electron-Rich Imidazoles | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with ancillary ligand | These Pd(II) and Pd(0) sources are often more compatible with bulky, electron-rich ligands that are necessary for these substrates. |
| Ligand | PPh₃ | P(t-Bu)₃, XPhos, SPhos, NHCs | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and form more stable catalytic complexes.[10][14][15] |
| Copper Source | CuI (5-10 mol%) | CuI (1-5 mol%) or None (Copper-Free) | Minimizes homocoupling and potential for Cu-imidazole complexation.[4] |
| Base | Et₃N, i-Pr₂NH (often as solvent) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are often effective and can help avoid side reactions associated with amine bases, especially dehalogenation.[7][8] |
| Solvent | THF, DMF, Toluene, Et₃N | Dioxane, Toluene, Acetonitrile | The choice is highly substrate-dependent. Screen a variety of solvents to find the one that provides the best solubility and reactivity profile.[16] |
| Temperature | Room Temp to 80 °C | 60 °C to 110 °C | Electron-rich imidazoles can be less reactive, often requiring higher temperatures for efficient oxidative addition.[16] However, start low and increase gradually to minimize catalyst decomposition. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Sonogashira coupling of a protected iodoimidazole with a terminal alkyne.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the N-protected iodoimidazole (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Reagent Addition: Add K₂CO₃ (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent Addition: Add degassed dioxane (to make a 0.1 M solution with respect to the iodoimidazole).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Mechanistic Considerations: Why Imidazoles are Different
Understanding the catalytic cycle helps to rationalize the troubleshooting strategies.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. cetjournal.it [cetjournal.it]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimization of N-Arylation of 4-methyl-1H-imidazole
Welcome to the technical support center for the N-arylation of 4-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this crucial C-N cross-coupling reaction. The N-arylation of substituted imidazoles is a cornerstone in the synthesis of pharmaceuticals, such as the tyrosine kinase inhibitor Nilotinib, making the optimization of this reaction paramount.[1][2]
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design.
Q1: Which catalytic system is better for the N-arylation of 4-methyl-1H-imidazole: Copper or Palladium?
A1: Both copper- and palladium-based systems are effective for the N-arylation of imidazoles, but they operate via different mechanisms—Ullmann condensation for copper and Buchwald-Hartwig amination for palladium—and offer distinct advantages.[3][4]
-
Copper-Catalyzed Systems (Ullmann-type): This is the classical approach. Modern methods use catalytic amounts of a copper source (e.g., CuI, Cu₂O) with a ligand.[5][6] They are generally lower in cost. However, traditional Ullmann reactions often required harsh conditions (high temperatures, 150–200 °C) and stoichiometric copper.[2] While newer ligand systems have enabled milder conditions (around 110 °C), these reactions can sometimes suffer from moderate regioselectivity with unsymmetrical imidazoles like 4-methyl-1H-imidazole.[2][7][8]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig type): This modern approach is renowned for its high efficiency and broad substrate scope.[3][9][10] Specifically for 4-methyl-1H-imidazole, palladium catalysis, particularly with specialized biaryl phosphine ligands (e.g., L1 as described by Buchwald's group), can achieve completely N1-selective arylation, which is a significant advantage over many copper systems.[1][2] The primary drawback is the higher cost of palladium and the sophisticated ligands required.
Recommendation: For high regioselectivity (exclusive formation of 1-aryl-4-methyl-1H-imidazole) and mild reaction conditions, a Palladium-based system is generally superior.[1][2] For cost-sensitive, large-scale synthesis where moderate regioselectivity is acceptable, a modern Copper-catalyzed system is a viable alternative.
Q2: How critical is the choice of base and solvent?
A2: The base and solvent are not merely reaction media; they are critical parameters that dictate reaction rate, yield, and even catalyst stability.
-
Base: The base's primary role is to deprotonate the N-H of the imidazole, making it nucleophilic. The choice of base depends on the catalyst system and the functional group tolerance of the substrates.
-
Strong Bases (e.g., NaOtBu, LHMDS): Often used in Palladium-catalyzed reactions to achieve high reaction rates. However, they are incompatible with sensitive electrophilic functional groups (e.g., esters, ketones).[9]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer excellent functional group tolerance and are commonly used in both Copper and Palladium systems.[1][7][9] Cesium carbonate (Cs₂CO₃) is frequently cited as a highly effective base in copper-catalyzed arylations of imidazoles.[7][11] K₃PO₄ is often the base of choice in highly selective palladium-catalyzed reactions.[1]
-
-
Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are commonly used in Copper-catalyzed reactions.[7][8] DMSO, in particular, has been noted to sometimes reduce the formation of dehalogenated byproducts.[7]
-
Aprotic, Less Polar Solvents (e.g., Toluene, Dioxane, t-BuOH): These are standard in Palladium-catalyzed Buchwald-Hartwig aminations.[1][4] Mixed solvent systems, like toluene/t-BuOH, can be beneficial in specific applications to suppress side reactions.[2]
-
Q3: My aryl halide is sterically hindered. What should I consider?
A3: Steric hindrance on the aryl halide (e.g., an ortho-substituent) significantly impacts the reaction.
-
Effect on Reactivity: Hindrance can slow down the rate of both copper- and palladium-catalyzed reactions. Higher catalyst loadings or more forcing conditions (higher temperature, longer reaction times) may be necessary.[7][8]
-
Effect on Regioselectivity: For 4-methyl-1H-imidazole, steric hindrance on the aryl halide can be advantageous. It increases the steric clash with the methyl group when arylation occurs at the N3 position (to form the 1-aryl-5-methyl isomer). This disfavors the formation of the 1,5-isomer and thus increases the selectivity for the desired 1-aryl-4-methyl product.[7]
-
Ligand Choice: For palladium-catalyzed reactions, specialized bulky, electron-rich biaryl phosphine ligands are designed to facilitate the coupling of sterically demanding substrates.[1][3][10]
Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction is not working. I'm seeing only starting material after 24 hours. What's wrong?
A: This is a common issue that can often be traced back to catalyst activity or suboptimal reaction conditions.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inactive Palladium Catalyst | Imidazoles are known to be strong ligands for palladium and can inhibit the in situ formation of the active Pd(0)-phosphine catalyst.[1] Solution: Implement a pre-activation step. Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent (e.g., toluene) at the reaction temperature for 3-5 minutes before adding the 4-methyl-1H-imidazole, aryl halide, and base. This allows the active catalyst to form without inhibition.[1][2] |
| Incorrect Base/Solvent Combination | The base may not be strong enough to deprotonate the imidazole, or the reactants may have poor solubility. Solution: For Pd-catalysis, switch to a stronger base like NaOtBu if functional groups permit. For Cu-catalysis, ensure you are using an effective base like Cs₂CO₃ in a suitable polar aprotic solvent like DMSO or NMP.[7][9] |
| Poorly Reactive Aryl Halide | The reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are particularly challenging. Solution: For aryl chlorides, a more robust catalytic system is required. This typically involves using specialized palladium catalysts with electron-rich, bulky phosphine ligands (e.g., biaryl phosphines) and a strong base like LHMDS or NaOtBu.[1][4][9] For copper systems, aryl chlorides may require higher temperatures and longer reaction times.[8] |
| Presence of Water or Oxygen | Both Pd(0) and Cu(I) catalysts can be sensitive to oxygen. Water can interfere with strong bases like NaOtBu. Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, especially when working with highly sensitive reagents. |
Problem: Poor Regioselectivity
Q: I'm getting a mixture of two products that are very difficult to separate. How can I favor the 1-aryl-4-methyl-1H-imidazole isomer?
A: You are observing the formation of both 1,4- and 1,5-regioisomers due to the tautomeric nature of 4-methyl-1H-imidazole. Achieving high selectivity is key.[2]
| Potential Cause | Scientific Explanation & Recommended Solution |
| Sub-optimal Catalytic System | Copper-catalyzed systems often give poor to moderate regioselectivity in the arylation of 4-substituted imidazoles.[2] The choice of ligand and conditions is crucial but may not guarantee complete selectivity. |
| Solution: Switch to a Palladium System | The most reliable method to achieve complete N1-selectivity is to use a palladium catalyst with a suitable biaryl phosphine ligand (e.g., L1, 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).[1] This selectivity arises from unfavorable steric interactions in the transition state leading to the 1,5-isomer.[1] |
| Steric Effects | As previously mentioned, using an aryl halide with an ortho-substituent can sterically disfavor attack at the N3 position, thereby increasing the yield of the desired 1,4-isomer.[7] This is an inherent substrate-based control element. |
Problem: Side Product Formation
Q: My main product is contaminated with a significant amount of dehalogenated arene. How can I prevent this?
A: The formation of a dehalogenated (reduced) arene is a common side reaction, especially with electron-rich aryl halides.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Reaction Conditions | This side reaction can be promoted by high temperatures or certain solvents. Solution 1: Try lowering the reaction temperature by 10-20 °C and monitor the reaction progress. Solution 2: For copper-catalyzed systems, switching the solvent to DMSO has been shown to decrease the quantity of the dehalogenated byproduct in some cases.[7] |
| Additives | Certain additives can influence reaction pathways. Solution: The addition of Poly(ethylene glycol) (PEG) has been found to accelerate some copper-catalyzed N-arylation reactions, potentially improving the rate of the desired coupling relative to side reactions.[7] |
Problem: Purification Challenges
Q: My crude product looks clean on TLC, but the final yield after column chromatography is low. What can I do?
A: Purification of N-arylated imidazoles can be tricky due to their basicity and potential for co-elution with impurities.
| Potential Issue | Recommended Solution |
| Product Adsorption on Silica Gel | The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, leading to streaking on the column and poor recovery. Solution: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica and improve the elution of your product.[12] |
| Co-elution of Regioisomers | The 1,4- and 1,5-isomers often have very similar polarities, making them difficult to separate by standard chromatography. Solution: The best approach is to optimize the reaction for high regioselectivity to avoid this problem altogether. If separation is necessary, consider using a high-performance chromatography system (e.g., HPLC) or experimenting with different stationary phases (e.g., alumina) or specialized solvent systems.[12] |
| Alternative Purification: Acid-Base Extraction | The basicity of the imidazole product can be exploited for purification. Solution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1 M HCl) to move the basic imidazole product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.[12] |
Visualized Workflows & Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for setting up an N-arylation reaction under inert conditions.
Caption: General workflow for Pd-catalyzed N-arylation of 4-methyl-1H-imidazole.
Decision Logic for Catalyst System Selection
This diagram helps in choosing an initial catalytic system based on key experimental goals.
Caption: Decision tree for selecting a catalyst system for N-arylation.
General Protocol for N1-Selective Arylation (Buchwald Method)
This protocol is adapted from established methods for the highly regioselective Pd-catalyzed N-arylation of 4-methyl-1H-imidazole.[1][2]
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%), the biaryl phosphine ligand (e.g., L1, 1.2-6 mol%), and anhydrous toluene. Heat the mixture to 120 °C for 3-5 minutes. A color change should be observed.
-
Reaction Assembly: Cool the flask to room temperature. To the pre-activated catalyst solution, add the aryl halide (1.0 mmol), 4-methyl-1H-imidazole (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to the target temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC or LC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-4-methyl-1H-imidazole product.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Preventing side reactions during the synthesis of ethynyl-methoxyphenyl imidazoles
Welcome to the technical support center for the synthesis of ethynyl-methoxyphenyl imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The construction of ethynyl-methoxyphenyl imidazoles, valuable scaffolds in medicinal chemistry and materials science, typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.[1] While powerful, this reaction is prone to several side reactions that can diminish yields, complicate purification, and compromise the integrity of your final product. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My Sonogashira coupling reaction has stalled or shows low conversion. What are the primary causes?
A1: Low or no conversion in a Sonogashira coupling is a frequent issue that can typically be traced back to a few key areas.[2] Before making significant changes to your protocol, systematically check the following:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[3][4] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. Inefficient reduction can halt the reaction. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[5]
-
Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[2][6] Ensure your solvents are anhydrous and thoroughly degassed. All reagents, especially the amine base (e.g., triethylamine, diisopropylamine), should be pure and dry. The presence of oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a major side reaction.[6][7]
-
Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[6] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.
Q2: I'm observing a significant amount of a dimeric alkyne byproduct. How can I prevent this?
A2: The formation of a dimeric alkyne is a classic sign of the Glaser-Hay homocoupling side reaction.[8] This is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[7][9] The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization instead of transmetalating to the palladium center.[8]
To suppress this side reaction, consider these strategies:
-
Rigorous Degassing: The most critical step is the complete exclusion of oxygen. Use freeze-pump-thaw cycles (at least three) for solvent degassing, as this is more effective than simply bubbling with inert gas.[6]
-
Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[7][8] This may require slightly higher temperatures, different ligands (e.g., bulky, electron-rich phosphines like XPhos), or a different base, but it completely removes the primary pathway for this side reaction.[5][10]
-
Use of a Reducing Agent: The addition of a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the oxidation required for the Glaser mechanism.[9]
Q3: My reaction mixture is turning black and a precipitate is forming. What is happening to my catalyst?
A3: The formation of a black precipitate is colloquially known as "palladium black," which is finely divided, catalytically inactive elemental palladium that has precipitated from the solution.[11] This indicates catalyst decomposition and will stop your reaction. Key causes include:
-
High Temperatures: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[6]
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center. If the ligand is not robust enough or if the concentration is too low, the palladium complex can degrade. For electron-rich imidazole substrates, bulky, electron-donating phosphine ligands can improve catalyst stability and activity.[5]
-
Slow Oxidative Addition: If the oxidative addition of your aryl halide to the Pd(0) center is slow (a common issue with electron-rich or sterically hindered halides), the unstable Pd(0) species has more time to decompose.[3][12] Using a more reactive aryl iodide instead of a bromide or chloride can accelerate this step and improve catalyst stability.[5]
In-Depth Troubleshooting Guides
Guide 1: Preventing Alkyne Homocoupling (Glaser-Hay Side Reaction)
The Glaser coupling is arguably the most common and frustrating side reaction in copper-co-catalyzed Sonogashira couplings.[13] Understanding its mechanism is key to its prevention.
Mechanism of Side Reaction
The unwanted pathway begins when two copper(I) acetylide intermediates, formed by the reaction of the terminal alkyne with the Cu(I) salt, are oxidized (typically by O₂). This oxidation leads to a copper(II) species and the formation of a C-C bond between the two alkyne units, yielding the homocoupled diyne and regenerating Cu(I).
Caption: The Glaser-Hay homocoupling side reaction pathway.
Preventative Strategies & Protocols
| Strategy | Principle | Key Experimental Details |
| Copper-Free Protocol | Eliminates the essential mediator of the side reaction.[7][8] | Use a Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., PPh₃, XPhos) and an organic base (e.g., Cs₂CO₃, K₂CO₃) in a solvent like DMF or THF.[14] |
| Rigorous Deoxygenation | Removes the oxidant required for the Cu(I) → Cu(II) step. | Use 3-5 freeze-pump-thaw cycles on the solvent. Assemble the reaction under a positive pressure of Argon. |
| Slow Alkyne Addition | Keeps the instantaneous concentration of the copper acetylide low, favoring the cross-coupling pathway.[6] | Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours. |
| Use of Additives | Employs reducing agents to prevent Cu(I) oxidation.[9] | Add a small amount of a reducing agent like hydroquinone or use a reducing solvent system. |
Protocol: Copper-Free Sonogashira Coupling
This protocol is highly effective at preventing Glaser homocoupling.
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of Argon.
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the halo-methoxyphenyl imidazole (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Atmosphere Inerting: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) via cannula. Then, add the ethynyl-methoxyphenyl reagent (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Guide 2: Managing Catalyst Health and Preventing Decomposition
The stability of the palladium catalyst is paramount for an efficient reaction. Catalyst decomposition not only lowers yield but also complicates purification.[11]
Catalytic Cycle and Decomposition Pathways
The desired Sonogashira catalytic cycle involves the sequential steps of oxidative addition, deprotonation/copper acetylide formation, transmetalation, and reductive elimination.[15][16] Catalyst decomposition can occur when the low-valent Pd(0) species, particularly if poorly ligated, aggregates into inactive palladium clusters (palladium black).
Caption: The Sonogashira catalytic cycle with the catalyst decomposition pathway.
Optimization of Reaction Conditions to Maintain Catalyst Stability
| Parameter | Recommended Adjustment | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[14] | These ligands form stable, monoligated Pd(0) complexes that are highly active in oxidative addition and less prone to aggregation. |
| Reaction Temperature | Start at a lower temperature (e.g., 40-60 °C) and only increase if the reaction is sluggish. | Minimizes thermal decomposition pathways for the catalyst and sensitive reagents.[17] |
| Aryl Halide Reactivity | If possible, use Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl.[3][5] | A faster oxidative addition step reduces the lifetime of the unstable Pd(0) intermediate, preventing its decomposition. |
| Base Selection | For sensitive substrates, a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) may be preferable to strong amine bases. | Strong bases can sometimes interact with the palladium center or promote side reactions. The choice is substrate-dependent.[17] |
This guide provides a foundational framework for troubleshooting the synthesis of ethynyl-methoxyphenyl imidazoles. By understanding the mechanisms behind common side reactions and systematically optimizing reaction parameters, researchers can significantly improve reaction outcomes, leading to higher yields and purity.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 16. nobelprize.org [nobelprize.org]
- 17. DSpace [repository.kaust.edu.sa]
Technical Support Center: HPLC Method Development for the Analysis of Imidazole Synthesis Intermediates
Introduction
Welcome to the Technical Support Center for HPLC Method Development. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of imidazole-based compounds. Imidazole and its derivatives are cornerstone structures in medicinal chemistry, but their analysis presents unique challenges due to their basicity, polarity, and structural diversity. A robust and reliable HPLC method is paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of intermediates and final active pharmaceutical ingredients (APIs).
This document provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just solutions, but a foundational understanding to empower your method development process. All recommendations are grounded in established chromatographic principles and align with regulatory expectations for analytical procedure validation.
Section 1: Frequently Asked Questions (FAQs) — Getting Started
This section addresses common initial questions when setting up a method for imidazole synthesis intermediates.
Q1: What is a good starting point (column, mobile phase) for analyzing a new imidazole synthesis reaction mixture?
A1: A successful method starts with a logical and informed starting point. For most imidazole intermediates, a reverse-phase (RP-HPLC) approach is the most versatile.
The primary challenge with imidazoles is their basic nature (the pKa of the conjugate acid is ~7 for the parent imidazole), which can lead to strong, undesirable interactions with the stationary phase.[1] Our primary goal is to suppress this interaction to achieve symmetrical peak shapes.
Recommended Starting Point:
| Parameter | Recommendation | Rationale |
| Column | C18 (L1), 2.1 or 4.6 mm x 100 mm, ≤ 3.5 µm | A C18 column provides a good balance of hydrophobic retention for a wide range of organic molecules.[2] Using a modern, high-purity silica column with end-capping is crucial to minimize exposed silanol groups, which are a primary cause of peak tailing for basic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Potassium Phosphate in Water, pH adjusted to 2.5-3.0 with Phosphoric Acid | Operating at a low pH protonates the imidazole nitrogen, making it a stable cation (BH+). More importantly, a pH of ~2.5-3.0 fully protonates the acidic silanol groups (Si-OH) on the silica surface, preventing them from interacting with the positively charged analyte via ion-exchange, which is a major cause of peak tailing.[4] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is generally preferred over methanol as the initial organic modifier due to its lower viscosity (leading to lower backpressure) and its different selectivity.[5] |
| Gradient | 5% to 95% B over 15 minutes | A broad screening gradient is essential to elute all components of the reaction mixture, from polar starting materials to more non-polar products or byproducts. This initial run provides a comprehensive overview of the sample complexity. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column; 0.4 mL/min for 2.1 mm ID column | These are standard flow rates that provide good efficiency without generating excessive backpressure. |
| Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.[6] |
| Detection | UV Detector, 210 nm & 254 nm | Imidazole itself has low UV absorbance at higher wavelengths. A low wavelength like 210 nm provides near-universal detection for many organic intermediates.[7] Monitoring a higher wavelength like 254 nm simultaneously is useful if aromatic components are involved. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and determine the optimal wavelength for all components. |
Q2: My imidazole intermediates are very polar and have little or no retention on a C18 column. What should I do?
A2: This is a common scenario, especially with small, functionalized imidazole precursors. When analytes elute at or near the void volume (t₀), several strategies can be employed.
-
Confirm 100% Aqueous Stability: First, ensure your C18 column is rated for use with highly aqueous mobile phases. Traditional C18 phases can undergo "phase dewetting" or "phase collapse" in mobile phases containing more than 95% water, leading to a sudden loss of retention.[8] Modern columns with polar-embedded or polar-endcapped groups are designed for aqueous stability.
-
Use a Polar-Embedded or AQ-Type C18 Column: These columns contain a polar functional group (e.g., amide, carbamate) near the silica surface. This feature helps to hydrate the stationary phase, preventing phase collapse and offering a different selectivity mechanism that can enhance the retention of polar analytes.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reverse-phase.[9] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent. This is a powerful technique for retaining and separating polar imidazole intermediates.
-
Avoid Ion-Pairing Reagents if Possible: While ion-pairing reagents can increase retention for charged analytes, they are often not mass spectrometry (MS) friendly, can be difficult to remove from the column, and can lead to complex method development and long equilibration times. Modern stationary phases often make these reagents unnecessary.
Q3: How do I choose between C18, Phenyl, and Cyano columns for method development?
A3: The choice of stationary phase is the most powerful tool for manipulating selectivity (α).[10] Screening different column chemistries is a highly effective strategy when initial separations on a C18 phase are inadequate. Each phase offers a different combination of interaction mechanisms.
| Stationary Phase | Primary Interaction | Secondary Interactions | Best Suited For... |
| C18 | Hydrophobic | van der Waals forces | General-purpose separation of non-polar to moderately polar compounds. The industry workhorse and best starting point.[8] |
| Phenyl-Hexyl | Hydrophobic | π-π Interactions | Aromatic or unsaturated imidazole intermediates. The phenyl group can provide unique selectivity for compounds with aromatic rings, often changing elution order compared to a C18.[6][11][12] |
| Cyano (CN) | Dipole-Dipole | Weak Hydrophobic | Polar compounds with dipole moments (e.g., nitroimidazoles). It is less retentive than C18 but offers significantly different selectivity. Can also be used in normal-phase or HILIC modes.[11][13] |
By screening these three orthogonal chemistries, you significantly increase the probability of finding a column that can resolve challenging peak pairs.
Section 2: Advanced Troubleshooting Guide
This section provides solutions for specific chromatographic problems in a Q&A format.
Problem Area: Poor Peak Shape
A4: Peak tailing (Asymmetry Factor, As > 1.2) is the most common issue for basic compounds like imidazoles. While low pH is the first line of defense, persistent tailing points to other issues.
-
Cause 1: Secondary Silanol Interactions: Even on high-quality end-capped columns, some residual silanols exist. If the mobile phase pH is not low enough or the buffer capacity is insufficient, these silanols can deprotonate and interact with your protonated basic analyte.
-
Solution: Ensure your mobile phase pH is truly in the 2.5-3.0 range. Increase the buffer concentration from 10 mM to 20-25 mM to improve pH control on the column surface.[3]
-
-
Cause 2: Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Cause 3: Metal Chelation: Trace metals (e.g., iron, aluminum) can exist in the silica matrix or on frits. Imidazoles are excellent metal chelators. This interaction can cause significant tailing.
-
Solution: Use a column specifically designed for chelating compounds (often labeled with "-PFP" or having specific base-deactivation technologies). Alternatively, adding a small amount of a competing chelator like 0.1-0.2% trifluoroacetic acid (TFA) or a very low concentration of EDTA to the mobile phase can sometimes mitigate this, but be aware that TFA can cause ion suppression in MS.
-
-
Cause 4: Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained basic compounds from previous injections.
-
Solution: First, try flushing the column with a strong, acidic solvent wash (e.g., 50:50 ACN:Water with 0.1% TFA), followed by 100% ACN. If this fails, disconnect the column, reverse the flow direction, and flush to waste (do not flush into the detector). If the problem persists after these steps, the column may be permanently damaged and require replacement. Using a guard column is a cost-effective way to protect the analytical column.
-
A5: Split peaks suggest that the analyte is experiencing two different environments during its passage through the system.
-
Cause 1: Column Void or Channeling: This is a physical problem where the packed bed inside the column has settled, creating a void at the inlet.[7][11] This causes the sample band to distort as it enters the stationary phase.
-
Solution: This usually requires column replacement. Voids can be caused by pressure shocks (sudden pump starts/stops) or using a mobile phase pH outside the column's stable range.
-
-
Cause 2: Partially Clogged Inlet Frit: Debris from the sample or pump seal wear can block the inlet frit, causing an uneven flow distribution onto the column head.[7]
-
Solution: Replace the frit if possible, or reverse-flush the column to dislodge particulates. Always filter your samples and mobile phases to prevent this.
-
-
Cause 3: Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., dissolving a sample in 100% ACN and injecting into a 95% aqueous mobile phase), it can cause peak distortion and splitting, especially for early-eluting peaks.[14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and keep the injection volume small.
-
Problem Area: Unstable Retention Times
A6: This is known as retention time drift and typically points to a change in the chromatographic system or mobile phase over time.
-
Cause 1: Insufficient Column Equilibration: This is the most common cause. If you change the mobile phase composition (e.g., after a cleaning step or starting up the system), the column needs sufficient time to fully equilibrate with the new conditions. Some columns, especially with certain additives, can require 20-30 column volumes or more.
-
Solution: Increase the equilibration time before starting your sequence. Monitor the baseline; a flat, stable baseline is a good indicator of equilibration, but retention time stability of a standard injection is the ultimate test.[15]
-
-
Cause 2: Mobile Phase Composition Change: The organic component of your mobile phase (ACN or MeOH) is more volatile than water. If the solvent reservoir is not properly covered, the organic solvent can slowly evaporate, increasing the aqueous content and thus increasing retention times. Conversely, if your mobile phase was not mixed well, you may see stratification.
-
Solution: Keep solvent bottles covered. Always mix mobile phases thoroughly and sonicate or degas to ensure a homogeneous mixture.[12]
-
-
Cause 3: Temperature Fluctuation: If the column compartment is not temperature-controlled, changes in ambient lab temperature throughout the day can cause retention times to drift. Lower temperatures increase mobile phase viscosity and generally increase retention.
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, such as 30 °C.[6]
-
-
Cause 4: Column Contamination: Accumulation of strongly retained sample matrix components can slowly change the surface chemistry of the stationary phase, leading to drift.
-
Solution: Implement a column wash step at the end of each sequence. Use a guard column and appropriate sample preparation (e.g., filtration, SPE) to protect the column.[15]
-
Section 3: Key Physicochemical Data & Protocols
Table 1: Physicochemical Properties of Common Imidazole Intermediates
Understanding the pKa is critical for selecting the mobile phase pH. The pKa value listed here refers to the conjugate acid (BH+), which dictates the pH required to keep the molecule in a consistent, protonated state.
| Compound Name | Structure | pKa (of Conjugate Acid) | Approx. LogP | Key Method Development Consideration |
| Imidazole | C₃H₄N₂ | ~7.1 | -0.08 | Parent compound, polar. Requires low pH mobile phase to ensure protonation and mitigate silanol interactions. |
| 2-Methylimidazole | C₄H₆N₂ | ~7.86[3] | 0.24[3] | Slightly more basic and less polar than imidazole. Behaves similarly but may have more retention on a C18 column. |
| 4(5)-Nitroimidazole | C₃H₃N₃O₂ | ~9.3 | -0.11 | The electron-withdrawing nitro group makes this compound more acidic (less basic) than imidazole. The high pKa means it will be fully protonated at standard low pH conditions. The nitro group also provides a strong chromophore for UV detection. The dipole moment makes it a good candidate for a Cyano or PFP column. |
Protocol 1: Generic Gradient Method Screening
This protocol provides a step-by-step workflow for initial method development.
-
Objective: To establish initial retention and selectivity for a complex imidazole reaction mixture.
-
Sample Preparation: a. Take a ~10 µL aliquot of the reaction mixture. b. Dilute with 1 mL of 50:50 Water:Acetonitrile. c. Vortex to mix. d. Filter the sample through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent column blockage.
-
Chromatographic System Setup: a. Column: C18, 4.6 x 100 mm, 3.5 µm b. Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water c. Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile d. Flow Rate: 1.0 mL/min e. Column Temperature: 30 °C f. Injection Volume: 5 µL g. Detector: PDA/UV at 210 nm and 254 nm
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Analysis: a. Inject a blank (50:50 Water:ACN) to ensure the system is clean. b. Inject the prepared sample. c. Evaluate the chromatogram for the number of peaks, peak shape, and resolution. d. If resolution is poor, repeat the screening process using a Phenyl-Hexyl and then a Cyano column under the same conditions to evaluate changes in selectivity.
Protocol 2: Method Validation according to ICH Q2(R1)
Once a suitable method is developed, it must be validated for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard.[13]
Key Validation Parameters:
-
Specificity: Demonstrate that the peak for your analyte of interest is free from interference from other components (e.g., starting materials, byproducts, degradants). This is often done using a PDA detector to check for peak purity and by spiking the sample with known impurities.
-
Linearity: Analyze a series of solutions of known concentration (typically 5 levels) to demonstrate a linear relationship between concentration and detector response. The correlation coefficient (r²) should typically be >0.999.
-
Accuracy: Determine the closeness of the measured value to the true value. This is usually assessed by spiking a blank matrix with a known amount of analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: The agreement between results from multiple injections of the same sample under the same operating conditions over a short interval (e.g., n=6 injections).
-
Intermediate Precision: Assesses the method's ruggedness by having the analysis performed by different analysts, on different days, or with different instruments.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected but not necessarily quantified.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
-
-
Robustness: Deliberately introduce small variations to method parameters (e.g., ±0.2 pH units, ±2°C temperature, ±5% organic modifier) to ensure the method remains reliable under normal usage.
Section 4: Visual Workflows & Diagrams
Diagram 1: General HPLC Method Development Workflow
This diagram outlines the logical progression from initial planning to a validated method.
Caption: A structured workflow for HPLC method development.
Diagram 2: Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path to diagnose and solve the common problem of peak tailing for basic imidazole intermediates.
Caption: A decision tree for troubleshooting peak tailing.
Section 5: References
-
PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Methylimidazole CAS#: 693-98-1. Retrieved from --INVALID-LINK--
-
Dolan, J. W. (2007, October 1). The Perfect Method, V: Changing Column Selectivity. LCGC North America. Retrieved from --INVALID-LINK--
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from --INVALID-LINK--
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Column Selectivity - A Powerful Tool When Developing Reverse-Phase Separation. Retrieved from --INVALID-LINK--
-
Agilent. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Nitroimidazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, March 6). 4-Nitroimidazole 3034-38-6. Retrieved from --INVALID-LINK--
-
Phenomenex. (2018, September 4). Reversed Phase Selectivity. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024, October 24). How to Deal With Peak Splitting in HPLC? Retrieved from --INVALID-LINK--
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from --INVALID-LINK--
-
Separation Science. (2024, January 15). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Retrieved from --INVALID-LINK--
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 119. Retrieved from --INVALID-LINK--
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from --INVALID-LINK--
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from --INVALID-LINK--
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from --INVALID-LINK--
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitroimidazole. Retrieved from --INVALID-LINK--
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from --INVALID-LINK--
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from --INVALID-LINK--
-
Pharma Times Official. (2025, August 8). Steps for HPLC Method Development. Retrieved from --INVALID-LINK--
-
Simeone, J., Hong, P., & Rainville, P. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from --INVALID-LINK--
-
YMC Europe. (n.d.). Reversed Phase Columns | HPLC | UHPLC. Retrieved from --INVALID-LINK--
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from --INVALID-LINK--
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5877. Retrieved from --INVALID-LINK--
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from --INVALID-LINK--
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from --INVALID-LINK--
-
uHPLCs. (2025, July 26). Retention Time Drift in HPLC: Causes, Corrections, and Prevention. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--
-
US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from --INVALID-LINK--
-
BioGlobaX. (n.d.). <621> Chromatography. Retrieved from --INVALID-LINK--
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Imidazole. Retrieved from --INVALID-LINK--
-
PharmaGuru. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from --INVALID-LINK--
-
MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from --INVALID-LINK--
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from --INVALID-LINK--
References
- 1. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. mac-mod.com [mac-mod.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 11. 4-Nitroimidazole | 3034-38-6 [chemicalbook.com]
- 12. cspi.org [cspi.org]
- 13. 4-Nitroimidazole 97 3034-38-6 [sigmaaldrich.com]
- 14. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 15. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole
Welcome to the technical support center for the synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable pharmaceutical intermediate[1]. We will move beyond simple procedural outlines to address the critical "why" behind experimental choices, offering field-proven insights into troubleshooting common issues encountered during scale-up.
Strategic Overview: A Validated Synthetic Pathway
The synthesis of the target molecule is most reliably achieved through a two-step sequence starting from a pre-formed aryl-imidazole intermediate. The critical stages are the formation of the C-N bond to construct the 1-aryl-imidazole core, followed by a palladium-catalyzed Sonogashira cross-coupling to introduce the terminal ethynyl group. This pathway is selected for its robustness and the convergence of readily available starting materials.
Caption: Proposed synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis and scale-up process.
FAQs: Aryl-Imidazole Coupling (Step 1)
Q1: Should I use a Buchwald-Hartwig or an Ullmann coupling to form the C-N bond? A1: For scalability and milder conditions, the Palladium-catalyzed Buchwald-Hartwig amination is generally preferred.[2][3] Traditional Ullmann conditions often require high temperatures (>200 °C) and stoichiometric amounts of copper, which can be problematic for sensitive substrates and lead to difficult-to-remove metal impurities.[4] Modern Ullmann-type reactions using soluble copper catalysts and ligands are improved but the Buchwald-Hartwig reaction typically offers a broader substrate scope and higher functional group tolerance under more manageable conditions.[5][6]
Q2: My Buchwald-Hartwig reaction is sluggish or incomplete. What should I investigate first? A2: The three most critical parameters for this reaction are the ligand, the base, and the solvent.
-
Ligand: Ensure you are using a sufficiently electron-rich and sterically bulky phosphine ligand (e.g., XPhos, RuPhos). These ligands facilitate the rate-limiting reductive elimination step.
-
Base: The choice of base is crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups, weaker bases like potassium carbonate or cesium carbonate should be screened.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dried, as water can interfere with the catalytic cycle.
Q3: What are the common starting materials for this step? A3: You will need 4-methyl-1H-imidazole and a substituted aniline or aryl halide. A common precursor is 4-bromo-2-methoxyaniline, which can be synthesized from 2-methoxyaniline (o-anisidine).[7][8] Alternatively, starting with a di-halogenated species like 1-bromo-4-iodo-2-methoxybenzene allows for selective Sonogashira coupling at the more reactive iodide position later on.
FAQs: Sonogashira Coupling & Deprotection (Step 2)
Q1: Why use trimethylsilylacetylene (TMSA) instead of acetylene gas? A1: Using TMSA provides a significant safety and handling advantage over acetylene gas, which is explosive.[9][10] From a chemical standpoint, the bulky trimethylsilyl group acts as a protecting group, preventing the undesired double-addition of the alkyne to two aryl halides.[9] This makes TMSA an excellent surrogate for introducing a single ethynyl group. The TMS group is then easily removed in a subsequent step.[10]
Q2: What is the primary cause of the formation of a di-acetylene byproduct (homocoupling)? A2: The primary cause is the copper-catalyzed oxidative homocoupling of the terminal alkyne, often called Glaser coupling.[11][12] This side reaction is highly promoted by the presence of oxygen. Even trace amounts of air in your reaction vessel can lead to significant byproduct formation, which wastes your valuable alkyne and complicates purification.[13]
Q3: How can I minimize or eliminate homocoupling? A3:
-
Rigorous Inert Atmosphere: The most critical factor is the strict exclusion of oxygen. Ensure all glassware is oven-dried and cooled under an inert gas (Argon or Nitrogen). All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[14][15] These reactions often require specific ligand systems or additives but can completely eliminate the Glaser byproduct.
-
Hydrogen Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling without affecting the desired cross-coupling product.[13]
Q4: What is the best method for removing the TMS protecting group on a large scale? A4: While tetrabutylammonium fluoride (TBAF) is common in lab-scale synthesis, it is expensive and can be problematic for scale-up. A more cost-effective and robust method is using a mild base like potassium carbonate in methanol.[16] This method is highly efficient, uses inexpensive reagents, and the workup is typically straightforward. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be a highly chemoselective reagent for this transformation.[17]
Troubleshooting Guide for Scale-Up
This guide provides a systematic approach to diagnosing and solving common problems during the critical Sonogashira coupling step.
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Low conversion; significant starting aryl bromide remains. | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Insufficient Temperature: The reaction kinetics are too slow. 3. Poor Ligand Choice: The ligand is not effectively promoting oxidative addition or reductive elimination. | 1. Check Catalyst & Ligands: Use fresh, high-purity palladium precursors and phosphine ligands. Phosphine ligands can oxidize on storage. Consider adding a reducing agent if starting with a Pd(II) source. 2. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be aware that higher temperatures (>90 °C) can sometimes accelerate catalyst decomposition.[18] 3. Re-evaluate Ligand: For aryl bromides, a more electron-rich, bulky ligand may be required compared to aryl iodides to facilitate the more difficult oxidative addition step.[12] |
| Significant homocoupling (Glaser) byproduct observed. | 1. Oxygen Contamination: The reaction is not fully anaerobic. 2. High Copper Concentration: An excess of the copper co-catalyst can favor the homocoupling pathway. | 1. Improve Inerting: Overhaul the degassing procedure for all solvents and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction. 2. Reduce CuI Loading: Titrate down the amount of CuI catalyst; often, 1-5 mol% is sufficient. 3. Switch to Copper-Free Protocol: This is the most definitive solution to eliminate the Glaser pathway.[15] |
| Formation of black precipitate (Palladium black). | 1. Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of solution, losing its catalytic activity. 2. High Temperature: Excessive heat can accelerate the decomposition of the catalyst complex.[18] 3. Ligand Degradation: The phosphine ligand may be degrading, leaving the palladium center unprotected. | 1. Use More Robust Ligands: Bidentate ligands (e.g., dppf) or sterically hindered monodentate ligands can stabilize the palladium center more effectively than simpler ones like PPh₃.[14] 2. Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. 3. Lower Catalyst Loading: Paradoxically, sometimes very high catalyst loadings can lead to faster decomposition. |
| Product purification is difficult due to residual metals. | 1. Inefficient Workup: Simple extraction may not remove all dissolved palladium and copper species. | 1. Metal Scavenging: After the reaction, stir the crude product solution with a metal scavenger (e.g., silica-based thiourea or thiol scavengers) to bind the residual metals, which can then be removed by filtration.[19] 2. Activated Carbon Treatment: A charcoal treatment can also be effective for removing palladium residues.[19] 3. Crystallization: Develop a robust crystallization procedure for the final product, as this is one of the most effective methods for achieving high purity on a large scale. |
Key Experimental Protocol: Optimized Sonogashira Coupling
This protocol is a baseline for the copper-catalyzed Sonogashira coupling, designed for robustness. Researchers should perform small-scale optimization before proceeding to a large-scale run.
Materials:
-
1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.02 equiv)
-
Triphenylphosphine (PPh₃) or XPhos (0.04 - 0.08 equiv)
-
Copper(I) iodide (CuI) (0.02 - 0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed Toluene or DMF
Procedure:
-
Inerting the Vessel: To a flame-dried, multi-neck flask equipped with a condenser, mechanical stirrer, and temperature probe, charge the 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole, Pd(OAc)₂, the phosphine ligand, and CuI.
-
Atmosphere Exchange: Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed solvent via cannula, followed by the degassed amine base and trimethylsilylacetylene.
-
Reaction: Heat the mixture to the target temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove precipitated catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or, for scale-up, by crystallization or treatment with metal scavengers followed by filtration.[19]
References
- 1. This compound | illuminated Cell [illuminatedcell.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann_condensation [chemeurope.com]
- 7. p-アニシジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 10. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. silicycle.com [silicycle.com]
Technical Support Center: Crystallization of Substituted Imidazole Derivatives
Welcome to the technical support center for the refinement of crystallization techniques for substituted imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of these versatile heterocyclic compounds. The unique electronic and hydrogen-bonding characteristics of the imidazole ring present specific challenges and opportunities in obtaining high-quality single crystals suitable for X-ray diffraction and other analytical methods.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. The content is structured to not only offer solutions but also to explain the fundamental principles behind them, empowering you to make informed decisions in your experimental design.
Understanding the Crystallization of Imidazole Derivatives
Substituted imidazoles are a cornerstone in medicinal chemistry and materials science.[1] Their ability to act as both hydrogen bond donors and acceptors, coupled with the aromaticity of the ring, dictates their intermolecular interactions and, consequently, their crystallization behavior.[2] The nature and position of substituents dramatically alter the molecule's polarity, solubility, and crystal packing, making a one-size-fits-all approach to crystallization ineffective. Key factors to consider are:
-
Hydrogen Bonding: The imidazole core is a potent hydrogen-bonding motif. Solvents that can compete with these interactions (e.g., alcohols, water) may hinder crystallization, while less competitive solvents might promote self-assembly.[3]
-
π-π Stacking: The aromatic nature of the imidazole ring allows for π-π stacking interactions, which can be a significant driving force in crystal lattice formation. Aromatic solvents like toluene may stabilize these interactions.[3]
-
Polymorphism: Imidazole derivatives are known to exhibit polymorphism, where the same compound crystallizes in different solid-state forms.[4][5] These polymorphs can have distinct physicochemical properties, including solubility and stability.[4]
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues encountered during the crystallization of substituted imidazole derivatives in a question-and-answer format.
Q: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution forms a second liquid phase (an oil) instead of a solid crystalline phase.[6][7][8] This is common when the compound's melting point is lower than the solution's temperature or when supersaturation is achieved too rapidly.[6][9] The resulting oil is often an impure, amorphous state that is difficult to crystallize.[6][8]
Causality & In-Depth Solution: Oiling out is a kinetic and thermodynamic problem. The system finds a lower energy state by forming a disordered liquid phase rather than an ordered crystal lattice.
-
Reduce Supersaturation Rate: The most effective strategy is to slow down the generation of supersaturation.[8]
-
Slow Cooling: If using a cooling crystallization method, reduce the cooling rate. Place the flask in a Dewar filled with warm water to allow for gradual cooling over several hours.[10]
-
Slow Evaporation/Vapor Diffusion: Use a less volatile anti-solvent or reduce the number/size of holes in the parafilm covering the vial to slow down solvent evaporation.[10][11][12]
-
-
Adjust Solvent System:
-
Increase Nucleation Sites:
-
Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) into the slightly cooled, saturated solution. This provides a template for ordered growth, bypassing the kinetic barrier to nucleation.[6][14]
-
Scratching: Gently scratching the inside of the glass vial with a glass rod can create microscopic imperfections that serve as nucleation sites.[6][14]
-
Workflow for Troubleshooting Oiling Out
Caption: Decision workflow for addressing oiling out.
Q: I'm only getting amorphous precipitate or a fine powder. How can I grow larger, single crystals?
A: The formation of amorphous solid or microcrystalline powder indicates that nucleation is occurring too rapidly and uncontrollably, leading to many small particles instead of the slow, ordered growth required for large single crystals.[3]
Causality & In-Depth Solution: The goal is to remain in the "metastable zone" – a region of supersaturation where existing crystals can grow, but spontaneous nucleation is minimized.
-
Use a More Dilute Solution: Starting with a less concentrated solution means it will take longer to reach the critical supersaturation level, favoring the growth of fewer, larger crystals.[15]
-
Minimize Disturbances: Vibrations and mechanical shocks can induce nucleation. Place your crystallization vessel in an undisturbed location.[10][12]
-
Refine the Solvent System:
-
Binary/Ternary Systems: The use of a multi-component solvent system can modify crystal habits and slow growth.[3][10] Experiment with different ratios of a "good" solvent (high solubility) and a "bad" solvent (low solubility).
-
Viscosity: A slightly more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting more orderly growth.
-
-
Temperature Control: For slow cooling methods, a very slow, controlled temperature ramp is crucial. For other methods, maintaining a constant temperature in a controlled environment (like a refrigerator or incubator) can prevent rapid changes that lead to precipitation.[15]
Q: I suspect my imidazole derivative is forming different polymorphs. How can I screen for and control this?
A: Polymorphism is a significant challenge in pharmaceutical development as different crystal forms can have different properties.[4] Screening for polymorphs involves crystallizing the compound under a wide variety of conditions.
Causality & In-Depth Solution: Different polymorphs are thermodynamically stable under different conditions (temperature, pressure, solvent environment). The goal of a screen is to explore these different energy landscapes.
-
Vary Solvents: Crystallize the compound from a diverse range of solvents with different polarities, hydrogen bonding capabilities, and aromaticity (e.g., ethanol, ethyl acetate, toluene, heptane, water).
-
Vary Crystallization Method: Employ different techniques such as slow evaporation, slow cooling, and vapor diffusion, as the rate of supersaturation can influence which polymorph nucleates.[3][10][12]
-
Use Additives: Small amounts of "tailor-made" additives, which are structurally similar to the main compound, can inhibit the growth of one polymorph while promoting another.[16] These additives can work by adsorbing to specific crystal faces and disrupting the growth of a particular polymorph.[16][17]
-
Temperature Variation: Conduct crystallizations at different temperatures (e.g., 4°C, room temperature, 40°C) as some polymorphs are only stable within a specific temperature range.
| Screening Parameter | Rationale | Examples |
| Solvent Polarity | Influences solute-solvent interactions and molecular conformation in solution. | Heptane (nonpolar), Toluene (aromatic), Ethyl Acetate (polar aprotic), Ethanol (polar protic) |
| Crystallization Rate | Kinetically-favored vs. thermodynamically-favored forms. | Slow Evaporation (slow), Fast Cooling (fast), Anti-solvent addition (variable) |
| Temperature | Different polymorphs can be stable at different temperatures. | 4°C, 25°C (ambient), 50°C |
| Additives | Can inhibit or promote nucleation of specific forms.[16][17] | Structurally similar impurities, polymers (e.g., PVP).[18] |
Table 1: Parameters for a Polymorph Screen.
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent for my substituted imidazole derivative?
A: The ideal solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[13] A rule of thumb is "like dissolves like."[13]
-
Highly Polar Imidazoles: (e.g., with -COOH, -OH substituents) - Consider polar protic solvents like ethanol, methanol, or even water.[13][19]
-
Moderately Polar Imidazoles: (e.g., with ester or ketone groups) - Solvents like ethyl acetate or acetone may be suitable.[19][20]
-
Nonpolar Imidazoles: (e.g., with large alkyl or aryl substituents) - Toluene, dichloromethane, or a mixed solvent system like hexane/ethyl acetate might be required.[19]
-
Trial and Error: The best method is empirical. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[21]
Q: What is the minimum purity required to get good crystals?
A: While crystallization is a purification technique, starting with material that is at least 80-90% pure is highly recommended.[3] Significant impurities can inhibit nucleation, get incorporated into the crystal lattice leading to disorder, or cause the compound to oil out.[6][9]
Q: How much material do I need to grow single crystals?
A: For techniques like vapor diffusion, you can successfully grow crystals with just a few milligrams of material.[3] For slow evaporation or cooling, starting with 10-20 mg is often sufficient. It is more important to achieve the right saturation conditions than to use a large amount of material.
Core Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest and first method to try.[10] It is best for compounds that are stable at room temperature.
-
Prepare a near-saturated solution: Dissolve your imidazole derivative in a suitable solvent (1-3 mL) in a clean glass vial or crystallization dish.[10] Gentle warming may be necessary.
-
Filter if necessary: If any particulate matter is present, filter the warm solution through a small cotton plug into a clean vial. Dust and other particles can act as unwanted nucleation sites.[11]
-
Cover the vessel: Cover the vial with parafilm or aluminum foil.[10][12]
-
Control Evaporation: Pierce a few small holes in the cover with a needle. Use fewer holes for volatile solvents and more for less volatile ones to control the rate of evaporation.[10][11]
-
Incubate: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed for several days to weeks.[10][12]
Protocol 2: Vapor Diffusion (Sitting Drop Method)
This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[3][22]
-
Prepare the Reservoir: Fill the outer well of a crystallization plate or a larger sealed jar with 0.5-1.0 mL of a "bad" solvent (anti-solvent) in which your compound is insoluble.[3]
-
Prepare the Drop: In a smaller inner vial or on the "sitting drop" post, dissolve your compound in 10-50 µL of a "good" solvent to create a concentrated solution.[22]
-
Seal the System: Place the inner vial inside the larger jar (ensuring it does not touch the walls) or seal the crystallization plate.[3][22]
-
Equilibrate: Over time, the vapor of the volatile anti-solvent from the reservoir will slowly diffuse into the drop containing your compound.[22][23][24][25] This gradually decreases the solubility of your compound, leading to slow crystallization.
-
Incubate: Store the sealed system in a stable, vibration-free environment.
Vapor Diffusion Principle
Caption: Vapor diffusion equilibrium process.
References
- 1. Novel Imidazole Liquid Crystals; Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. unifr.ch [unifr.ch]
- 4. syrris.com [syrris.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Growing Crystals [web.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 16. "Effects of additives on crystallization, polymorphic transformation, a" by Eun Hee Lee [docs.lib.purdue.edu]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. hamptonresearch.com [hamptonresearch.com]
- 24. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 25. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Validation & Comparative
The Ethynyl Moiety: A Subtle Substitution with a Profound Impact on the Biological Activity of Imidazole Analogs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, forming the structural basis of a multitude of therapeutic agents. Its versatility allows for a wide range of biological activities, from antifungal and anticancer to anti-inflammatory effects. However, the relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has led to the exploration of various chemical modifications. Among these, the introduction of an ethynyl group (–C≡CH) has emerged as a particularly impactful strategy. This guide provides an in-depth comparison of the biological activity of ethynyl-substituted imidazole analogs versus their non-ethynyl counterparts, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.
The Ethynyl Group: More Than Just a Triple Bond
The ethynyl group, though small in size, imparts a unique set of physicochemical properties that can dramatically influence a molecule's interaction with its biological target and its metabolic fate.[1][2] Its linear geometry, rigidity, and electronic characteristics are key to its ability to modulate biological activity.[3]
Key Physicochemical Properties and Their Implications:
-
Linear and Rigid Structure: The sp-hybridization of the carbon atoms in the ethynyl group results in a linear and rigid structure.[3] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. It also allows for precise positioning of other functional groups to optimize interactions within a binding pocket.[4]
-
Electronic Profile: The triple bond of the ethynyl group creates a region of high electron density, while the terminal hydrogen is weakly acidic (pKa ≈ 25).[3] This electronic distribution allows the ethynyl group to participate in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond donor) and π-stacking with aromatic residues in a protein's active site.[4][5] It can also serve as a bioisostere for other chemical groups like halogens (e.g., iodine) or a cyano group, offering a way to fine-tune electronic and steric properties.[5][6][7]
-
Metabolic Stability: The introduction of an ethynyl group can enhance the metabolic stability of a compound.[4] For instance, it can block a site of metabolism, preventing enzymatic degradation and prolonging the drug's half-life in the body.[8][9][10] However, it's important to note that terminal alkynes can sometimes be metabolized to reactive intermediates, a factor that needs to be considered during drug development.[4]
Comparative Biological Activity: A Tale of Two Analogs
The true measure of the ethynyl group's impact lies in the direct comparison of biological activities between ethynyl- and non-ethynyl-substituted analogs. While comprehensive comparative data across all target classes is still an evolving area of research, existing studies provide compelling evidence of the ethynyl group's potential.
Case Study: Phosphatidylinositol 3-Kinase (PI3K) Inhibition
A study on inhibitors of the PI3K signaling pathway provides a clear example of the potency-enhancing effect of the ethynyl group. Researchers synthesized and evaluated a series of 3-ethynyl-1H-indazoles (indazole being a bioisostere of imidazole). When compared to the corresponding pyrazolopyridine analog (lacking the ethynyl group), the ethynyl-indazole compound demonstrated a significant increase in inhibitory activity.
| Compound | Target | IC50 (µM) | Fold Improvement |
| 3-Ethynyl-1H-indazole analog | PI3Kα | 0.361 | ~10-fold |
| Pyrazolopyridine analog | PI3Kα | 3.05 | - |
This approximately 10-fold increase in potency highlights the profound impact of the ethynyl substitution. The linear and rigid nature of the ethynyl group likely orients the molecule optimally within the ATP-binding pocket of PI3Kα, leading to enhanced binding affinity.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38 MAP kinase is a key regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.[11][12] Imidazole-based compounds, such as the well-known inhibitor SB203580, have been instrumental in this field.[13] While direct side-by-side comparative studies of ethynyl versus non-ethynyl imidazole analogs targeting p38 are not abundant in the public literature, the principles of structure-activity relationships (SAR) suggest that the introduction of an ethynyl group could offer advantages. The rigidity and electronic properties of the ethynyl moiety could be exploited to improve interactions with the kinase hinge region or other key residues in the ATP-binding site.
Cytochrome P450 (CYP) Enzyme Inhibition
Imidazole-containing drugs are notorious for their potential to inhibit cytochrome P450 enzymes, the primary enzymes responsible for drug metabolism.[14] This inhibition can lead to clinically significant drug-drug interactions. The introduction of an ethynyl group can further modulate these interactions. For instance, some ethynyl-containing compounds have been shown to be mechanism-based inhibitors of CYP enzymes, where the ethynyl group is metabolically activated to a reactive intermediate that covalently modifies the enzyme.[15] This can lead to irreversible inhibition, a property that needs careful consideration in drug design. Structure-activity relationship studies of imidazole-based CYP inhibitors are crucial to understanding and predicting these interactions.[16][17][18]
Experimental Protocols for Assessing Biological Activity
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to compare the biological activity of ethynyl and non-ethynyl imidazole analogs.
Protocol 1: In Vitro p38α MAP Kinase Activity Assay (Non-Radioactive)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against p38α MAP kinase.[19]
Workflow Diagram:
Caption: Workflow for a non-radioactive in vitro p38α MAP kinase assay.
Materials:
-
Recombinant active p38α MAP kinase
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Test compounds (ethynyl and non-ethynyl imidazole analogs) dissolved in DMSO
-
3X SDS Sample Buffer (for termination)
-
Phospho-ATF-2 (Thr71) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
-
Incubator, plate reader, and western blotting equipment
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SB203580).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 25 µL of the diluted test compounds or controls.
-
Add 25 µL of a solution containing the recombinant p38α kinase to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP master mix containing ATF-2 and ATP in kinase buffer.
-
Add 50 µL of the master mix to each well to initiate the reaction. The final ATP concentration should be at or near the Km for p38α.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 25 µL of 3X SDS Sample Buffer to each well.
-
Detection of Substrate Phosphorylation (Western Blot):
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then probe with the Phospho-ATF-2 (Thr71) Antibody.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay Using Human Liver Microsomes
This protocol is used to determine the IC50 values of test compounds against major human CYP isoforms, providing an indication of their potential for drug-drug interactions.[20][21][22][23][24]
Workflow Diagram:
Caption: Workflow for a CYP inhibition assay using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Test compounds (ethynyl and non-ethynyl imidazole analogs) dissolved in DMSO
-
Positive control inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of test compounds and positive controls in the incubation buffer. Prepare a master mix of HLMs and the probe substrate in buffer.
-
Incubation Setup:
-
In a 96-well plate, add the HLM/substrate master mix.
-
Add the diluted test compounds, positive controls, or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding cold acetonitrile containing an internal standard to each well. This also precipitates the microsomal proteins.
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion: A Promising Avenue for Drug Discovery
The strategic incorporation of an ethynyl group into imidazole-based scaffolds represents a powerful tool for medicinal chemists. As demonstrated by the available data, this seemingly minor modification can lead to substantial improvements in biological potency. The unique physicochemical properties of the ethynyl moiety—its linearity, rigidity, and electronic profile—provide a rationale for these enhancements, allowing for optimized interactions with biological targets.
While the full comparative picture across all relevant target classes is still emerging, the existing evidence strongly suggests that the exploration of ethynyl-substituted imidazole analogs is a promising avenue for the discovery of novel therapeutics with superior efficacy and desirable pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting area, ultimately contributing to the development of the next generation of imidazole-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of ethynyl estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenetylline: new results on pharmacology, metabolism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The non-diaryl heterocycle classes of p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Classical P38 Map Kinase Functions: Cell Cycle Checkpoints and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytochrome P450 family 1 inhibitors and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Validation of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole as a target-specific intermediate
An In-Depth Guide to the Validation of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole as a Target-Specific Intermediate
A Senior Application Scientist's Perspective on Rigorous Early-Stage Drug Discovery
In the landscape of modern drug discovery, the validation of novel chemical entities is a critical inflection point. It is the rigorous, multi-faceted process by which a promising molecule transitions from a mere synthetic curiosity to a viable candidate for further development. This guide provides a comprehensive framework for the validation of a novel intermediate, This compound , which we will hypothesize as a potential inhibitor of Bruton's tyrosine kinase (BTK) , a clinically validated target in oncology and immunology.
The structural features of our compound of interest—a terminal alkyne on a phenyl ring coupled with a substituted imidazole core—suggest a potential mechanism of action as a covalent inhibitor. The ethynyl group can act as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of BTK (Cys481), a mechanism employed by approved BTK inhibitors like ibrutinib.
This guide is structured not as a rigid protocol but as a logical progression of experiments designed to build a compelling case for the target-specific activity of our intermediate. We will compare its hypothetical performance against established BTK inhibitors, Ibrutinib (covalent) and Vecabrutinib (non-covalent), to provide context for its potential advantages and liabilities.
The Validation Workflow: A Step-by-Step Inquiry
Our validation strategy is built on a foundation of sequential, interconnected experiments. Each step is designed to answer a critical question about the compound's behavior, from its basic chemical properties to its specific interactions within a complex biological system.
Figure 1: A high-level overview of the validation workflow, from initial synthesis to cellular functional assays.
Phase 1: Synthesis and Analytical Characterization
Before any biological assessment, the identity and purity of the synthesized intermediate must be unequivocally established. This is a non-negotiable prerequisite for trustworthy data.
Experimental Protocol: Synthesis and Purification
-
Synthesis: The synthesis of this compound would likely proceed via a multi-step sequence, potentially involving a Sonogashira coupling to introduce the ethynyl group. Detailed synthetic procedures are beyond the scope of this guide, but would be meticulously documented.
-
Purification: The crude product would be purified using flash column chromatography on silica gel.
-
Analytical Confirmation: The purified compound's structure and purity would be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.
-
Phase 2: In Vitro Target Assessment
With a well-characterized compound in hand, we can now interrogate its interaction with the purified BTK enzyme.
Biochemical Potency (IC50) Determination
The first biological question to answer is: does our compound inhibit the enzymatic activity of BTK, and if so, at what concentration? We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Protocol: BTK TR-FRET Assay
-
Reagents: Recombinant human BTK enzyme, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
A serial dilution of our test compound, Ibrutinib, and Vecabrutinib is prepared in a 384-well plate.
-
BTK enzyme is added to each well and incubated with the compounds for 30 minutes.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for 1 hour and then stopped by the addition of EDTA.
-
The TR-FRET detection reagents are added, and the plate is read on a suitable plate reader.
-
-
Data Analysis: The data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Hypothetical Data Summary
| Compound | Target | IC50 (nM) | Mechanism |
| This compound | BTK | 15.2 | Covalent (Hypothesized) |
| Ibrutinib | BTK | 5.8 | Covalent |
| Vecabrutinib | BTK | 25.6 | Non-covalent |
This hypothetical data suggests our intermediate has potent activity against BTK, falling between the two reference compounds.
Kinase Selectivity Profiling
A potent inhibitor is of little use if it is not selective. We must assess our compound's activity against a panel of related kinases to understand its specificity. This is crucial for predicting potential off-target effects. A common approach is to use a commercial kinase screening service.
Hypothetical Selectivity Data (S-Score at 1 µM)
| Compound | S-Score (10) |
| This compound | 0.08 |
| Ibrutinib | 0.15 |
| Vecabrutinib | 0.05 |
An S-Score (10) is a measure of selectivity, where a lower score indicates higher selectivity. It is calculated as the number of kinases inhibited >90% divided by the total number of kinases tested.
This hypothetical data suggests our intermediate has good selectivity, superior to Ibrutinib but slightly less than Vecabrutinib.
Phase 3: Cellular and Functional Validation
Positive in vitro data is encouraging, but we must now determine if the compound can engage its target in the complex environment of a living cell and elicit a functional response.
Cellular Target Engagement
We need to confirm that our compound binds to BTK inside cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture: A suitable B-cell lymphoma cell line (e.g., TMD8) is cultured.
-
Treatment: Cells are treated with our test compound, a reference compound, or vehicle (DMSO) for 1 hour.
-
Heating: The cell suspensions are heated to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Centrifugation: Cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
Western Blot: The amount of soluble BTK remaining in the supernatant is quantified by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble BTK as a function of temperature. A shift in the melting curve indicates target engagement.
Hypothetical CETSA Data
| Compound | Thermal Shift (ΔTm) |
| This compound | +5.2°C |
| Ibrutinib | +6.5°C |
| Vecabrutinib | +3.8°C |
This data would provide strong evidence that our intermediate engages BTK in a cellular context.
Functional Cellular Assays
Finally, we must demonstrate that target engagement translates into a functional cellular response. Since BTK is a key component of the B-cell receptor (BCR) signaling pathway, we can measure the inhibition of BCR-mediated signaling.
Experimental Protocol: Inhibition of BCR Signaling
-
Cell Culture and Treatment: TMD8 cells are pre-treated with our test compound or reference compounds.
-
Stimulation: The cells are stimulated with anti-IgM to activate the BCR pathway.
-
Lysis and Western Blot: Cells are lysed, and the phosphorylation of key downstream signaling proteins, such as PLCγ2, is measured by Western blot.
-
Data Analysis: The levels of phosphorylated PLCγ2 are quantified and normalized to total PLCγ2.
Figure 3: Simplified diagram of the B-cell receptor (BCR) signaling pathway and the point of inhibition by our hypothetical intermediate.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for the validation of a novel chemical intermediate, using this compound as a hypothetical BTK inhibitor. Through a combination of analytical chemistry, in vitro biochemistry, and cell-based assays, we can build a strong, data-driven case for its potential as a target-specific molecule.
The hypothetical data presented here suggests that our intermediate is a potent and selective BTK inhibitor with excellent cellular activity. The next steps in its development would include pharmacokinetic and in vivo efficacy studies in relevant animal models. This systematic approach to validation is essential for minimizing risk and maximizing the chances of success in the long and arduous journey of drug discovery.
Comparative study of different catalytic systems for imidazole synthesis
A Comparative Guide to Catalytic Systems for Imidazole Synthesis
Imidazole and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. The synthesis of these heterocyclic compounds has been a subject of intense research, leading to the development of numerous catalytic systems. This guide provides a comparative analysis of prominent catalytic methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic insights, and practical considerations. We will delve into the nuances of selected homogeneous, heterogeneous, and metal-free catalytic systems, supported by experimental data and protocols to aid in the rational selection of a synthetic strategy.
The Enduring Importance of the Imidazole Moiety
The imidazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of blockbuster drugs, including the anti-ulcer agent cimetidine, the antifungal drug ketoconazole, and the antihypertensive drug losartan. Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Consequently, the efficient and sustainable synthesis of substituted imidazoles is a cornerstone of modern drug discovery and development.
A Comparative Analysis of Catalytic Strategies
The choice of a catalytic system for imidazole synthesis is often a trade-off between activity, selectivity, cost, and sustainability. Here, we compare three distinct and representative catalytic systems: a classic copper-catalyzed system, a contemporary metal-organic framework (MOF)-based heterogeneous catalyst, and an environmentally benign metal-free iodine-catalyzed system.
Performance Metrics of Selected Catalytic Systems
The following table summarizes the key performance indicators for the synthesis of 2,4,5-triphenylimidazole, a common benchmark substrate, using different catalytic approaches. This allows for a direct comparison of their efficacy under optimized conditions.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Key Advantages | Key Disadvantages |
| Cu(OAc)₂ | 10 | 120 | 8 | DMF | 92 | High yields, well-established | High catalyst loading, high temperature, non-reusable |
| HKUST-1 (Cu-MOF) | 2.5 | 80 | 2 | Ethanol | 98 | Low catalyst loading, mild conditions, recyclable | Catalyst synthesis required, potential for metal leaching |
| Molecular Iodine (I₂) | 20 | 100 | 4 | DMSO | 95 | Metal-free, readily available catalyst | Relatively high catalyst loading, moderate temperature |
Deep Dive into Catalytic Mechanisms and Experimental Protocols
A thorough understanding of the reaction mechanism and a well-defined experimental protocol are critical for reproducible and scalable synthesis. This section provides a detailed look at each of the compared catalytic systems.
Homogeneous Catalysis: The Copper Acetate [Cu(OAc)₂] System
Copper-catalyzed systems are among the most widely employed methods for the synthesis of tri- and tetra-substituted imidazoles. The reaction, often a one-pot, multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a copper(II) salt, is valued for its high yields and reliability.
Mechanistic Insights: The catalytic cycle is believed to commence with the coordination of the copper(II) center to the reactants, facilitating the condensation and subsequent oxidative cyclization to form the imidazole ring. The copper catalyst acts as a Lewis acid to activate the carbonyl groups and as a redox agent in the final aromatization step.
Experimental Protocol for the Synthesis of 2,4,5-Triphenylimidazole using Cu(OAc)₂:
-
To a 50 mL round-bottom flask, add benzil (1 mmol, 210 mg), benzaldehyde (1 mmol, 106 mg, 1.02 mL), ammonium acetate (2 mmol, 154 mg), and copper(II) acetate (0.1 mmol, 18 mg).
-
Add N,N-dimethylformamide (DMF) (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 8 hours, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford pure 2,4,5-triphenylimidazole.
Workflow for Cu(OAc)₂ Catalyzed Imidazole Synthesis:
Caption: Workflow for Copper-Catalyzed Imidazole Synthesis.
Heterogeneous Catalysis: The Metal-Organic Framework HKUST-1
Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. HKUST-1, a copper-based MOF, has demonstrated exceptional activity in imidazole synthesis, offering the benefits of mild reaction conditions and catalyst recyclability.
Mechanistic Insights: The open copper sites within the HKUST-1 framework act as Lewis acid centers, analogous to homogeneous copper salts. However, the confinement of the reaction within the MOF pores can enhance reaction rates and selectivity. The heterogeneous nature of the catalyst simplifies product purification and allows for the recovery and reuse of the catalyst, a significant advantage for sustainable chemical production.
Experimental Protocol for the Synthesis of 2,4,5-Triphenylimidazole using HKUST-1:
-
Activate the HKUST-1 catalyst by heating at 150 °C under vacuum for 12 hours.
-
In a 25 mL round-bottom flask, combine benzil (1 mmol, 210 mg), benzaldehyde (1 mmol, 106 mg, 1.02 mL), ammonium acetate (2 mmol, 154 mg), and activated HKUST-1 (2.5 mol%, 25 mg).
-
Add ethanol (10 mL) as the solvent.
-
Reflux the mixture at 80 °C with vigorous stirring for 2 hours.
-
Monitor the reaction completion using TLC.
-
After cooling, separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Catalyst Recyclability Workflow:
Caption: Workflow for HKUST-1 Catalyst Recycling.
Metal-Free Catalysis: The Molecular Iodine (I₂) System
The development of metal-free catalytic systems is a major goal in green chemistry. Molecular iodine has proven to be an effective and inexpensive catalyst for a variety of organic transformations, including the synthesis of imidazoles. This approach avoids the cost and potential toxicity associated with metal catalysts.
Mechanistic Insights: While the precise mechanism is still a subject of investigation, it is proposed that iodine acts as a Lewis acid to activate the carbonyl compounds. It may also facilitate the cyclization and oxidative aromatization steps through the formation of charge-transfer complexes and the in-situ generation of HI, which can act as a Brønsted acid catalyst.
Experimental Protocol for the Synthesis of 2,4,5-Triphenylimidazole using I₂:
-
In a 50 mL round-bottom flask, place benzil (1 mmol, 210 mg), benzaldehyde (1 mmol, 106 mg, 1.02 mL), ammonium acetate (2 mmol, 154 mg), and molecular iodine (0.2 mmol, 51 mg).
-
Add dimethyl sulfoxide (DMSO) (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.
Proposed Catalytic Role of Iodine:
Caption: Proposed Mechanistic Role of Molecular Iodine.
Conclusion and Future Outlook
The synthesis of imidazoles is a mature field, yet it continues to evolve with the advent of novel catalytic systems. While traditional homogeneous catalysts like copper acetate offer high yields and reliability, the focus is increasingly shifting towards more sustainable alternatives. Heterogeneous catalysts, exemplified by HKUST-1, provide a compelling combination of high activity, mild reaction conditions, and recyclability, aligning with the principles of green chemistry. Metal-free systems, such as iodine catalysis, represent an economically attractive and environmentally benign approach.
The selection of an appropriate catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. Future research will likely focus on the development of even more active and selective catalysts, including nanocatalysts and biocatalysts, further expanding the synthetic chemist's toolbox for accessing this vital class of heterocyclic compounds.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Structurally Related to 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase drug discovery, achieving selectivity is a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors structurally related to the 1-(4-ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole scaffold. While comprehensive public data on derivatives of this specific scaffold is limited, this guide will utilize publicly available data from closely related analogs to illustrate the principles and methodologies of cross-reactivity profiling, offering valuable insights for researchers in the field.
The Importance of Kinase Selectivity Profiling
Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. However, the development of selective kinase inhibitors is complicated by the structural similarities within the kinase family. Kinome-wide profiling has become an indispensable tool in drug discovery, allowing for the comprehensive assessment of a compound's selectivity and potential off-target interactions.[2][3] This early-stage characterization is crucial for identifying potential liabilities and guiding medicinal chemistry efforts to optimize selectivity and minimize adverse effects.
Comparative Cross-Reactivity Analysis
To illustrate the impact of subtle chemical modifications on kinase selectivity, we will compare the cross-reactivity profiles of two representative kinase inhibitors with structural motifs similar to our core scaffold: an imidazole-based inhibitor and an ethynylphenyl-containing inhibitor.
Case Study 1: A-443654 - An Imidazole-Based Akt Inhibitor
A-443654 is a potent inhibitor of Akt/PKB kinases, which play a central role in cell survival and proliferation signaling pathways. Its core structure features a substituted imidazole, a key component of our scaffold of interest. A kinome scan of A-443654 reveals its interaction with a range of kinases at a concentration of 1 µM.
| Target Kinase | % Control | Target Kinase | % Control |
| AKT1 | 0.5 | GRK2 | 22 |
| AKT2 | 1.1 | GRK5 | 29 |
| AKT3 | 2.3 | ROCK1 | 35 |
| PRKACA | 10 | PIM1 | 45 |
| CAMK1 | 15 | MST2 | 55 |
% Control indicates the percentage of remaining kinase activity in the presence of the inhibitor. A lower percentage signifies stronger inhibition.
The data clearly demonstrates that while A-443654 is a potent inhibitor of the AKT isoforms, it also exhibits significant off-target activity against other kinases, such as PRKACA and CAMK1, at a 1 µM concentration. This highlights the importance of evaluating inhibitors at multiple concentrations to understand their selectivity window.
Case Study 2: Erlotinib - An Ethynylphenyl-Containing EGFR Inhibitor
Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. A key structural feature of erlotinib is the presence of an ethynyl group on the phenyl ring, analogous to the 4-ethynyl-2-methoxyphenyl group in our scaffold of interest. The cross-reactivity profile of erlotinib reveals its interactions across the kinome.
| Target Kinase | Kd (nM) | Target Kinase | Kd (nM) |
| EGFR | 1 | LCK | 300 |
| ERBB2 | 30 | SRC | 500 |
| TEC | 80 | FYN | 600 |
| BTK | 150 | YES | 700 |
| BMX | 250 | ABL1 | >1000 |
Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a stronger interaction.
Erlotinib displays high affinity for its primary target, EGFR, with a Kd of 1 nM. However, it also binds to other kinases, including members of the TEC and SRC families, albeit with lower affinity. This broader activity profile may contribute to both its therapeutic efficacy and some of its observed side effects.
Methodologies for Cross-Reactivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity is achieved through a combination of biochemical and cellular assays.
Biochemical Assays
These assays directly measure the interaction of an inhibitor with a purified kinase.
-
Radiometric Assays: Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[2]
-
Fluorescence-Based Assays: These methods, such as FRET (Förster Resonance Energy Transfer), utilize fluorescently labeled substrates to detect kinase activity.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for inhibitor profiling.[3]
-
Competition Binding Assays (e.g., KINOMEscan™): This high-throughput platform measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.[4][5]
Experimental Protocol: KINOMEscan™ Profiling
This protocol outlines the general steps for assessing kinase inhibitor selectivity using the KINOMEscan™ competition binding assay platform.[4][5]
-
Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: A panel of human kinases, expressed as DNA-tagged fusion proteins, are arrayed in microtiter plates.
-
Competition Binding: The test compound is added to the wells containing the kinases, followed by the addition of an immobilized, active-site directed ligand. The plate is incubated to allow for binding competition to reach equilibrium.
-
Washing: Unbound compounds and kinases are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "% Control" or a dissociation constant (Kd) is determined from a dose-response curve.
KINOMEscan™ Experimental Workflow
Cellular Assays
Cellular assays are crucial for confirming target engagement in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of an inhibitor to its target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.[6][7][8][9][10] Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
Phospho-protein Western Blotting: This technique measures the phosphorylation status of a kinase's downstream substrates to determine the inhibitor's effect on the signaling pathway.
-
NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer to measure compound binding to a specific kinase in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general outline for performing a CETSA experiment to validate target engagement in a cellular context.[6][7][8][9][10]
-
Cell Treatment: Adherent or suspension cells are treated with the kinase inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: The supernatant containing the soluble protein fraction is collected. The amount of the target kinase remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
CETSA Experimental Workflow
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical component of modern drug discovery. While specific data for derivatives of this compound are not yet widely available, the analysis of structurally related compounds provides a valuable framework for understanding the potential selectivity challenges and opportunities associated with this chemical space. The imidazole core and the ethynylphenyl moiety are both prevalent in known kinase inhibitors, and their influence on kinome-wide selectivity is a key area for further investigation. By employing a multi-faceted approach that combines robust biochemical and cellular profiling methods, researchers can gain a comprehensive understanding of an inhibitor's interaction with the kinome, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. annualreviews.org [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Novel Imidazole Derivatives as Anti-proliferative Agents
Introduction: The Rationale for a Multi-Faceted Approach
Imidazole and its fused-ring derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In oncology, their potential is particularly noteworthy, with various derivatives reported to function as inhibitors of crucial targets like microtubules, protein kinases, and histone deacetylases.[1][2] However, the journey from a promising novel compound to a viable drug candidate is paved with rigorous, multi-step validation. An initial observation of reduced cell viability is merely the first step; it tells us little about potency, mechanism, or long-term efficacy.
This guide provides a comprehensive framework for the in-vitro validation of novel imidazole derivatives, moving beyond simple endpoint assays to build a robust data package. As a Senior Application Scientist, my experience dictates that a self-validating experimental workflow is paramount. This means that the results from one assay should logically inform and be corroborated by the next, creating a cohesive and trustworthy dataset that can confidently guide lead candidate selection. We will explore a tiered approach, beginning with broad screening for anti-proliferative effects, confirming those effects with assays that measure long-term survival, and finally, delving into the mechanistic underpinnings of the compound's action.
Section 1: Primary Screening — Quantifying Anti-proliferative Potency
The initial goal is to determine the concentration-dependent effect of the novel imidazole derivatives on the proliferation of various cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50). The choice of assay for this primary screen is critical and depends on the balance between throughput, sensitivity, and the assay's biological principle.
Comparison of Common Anti-proliferative Assays
Metabolic assays (like MTT or XTT) are common but can be confounded by compounds that affect cellular metabolism without being cytotoxic. Therefore, for a more direct measure of proliferation based on biomass, the Sulforhodamine B (SRB) assay is an excellent and highly reproducible choice.[3][4] It measures total protein content, which correlates well with cell number and is less prone to metabolic artifacts.[4]
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Enzymatic reduction of tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | High throughput, widely used. | Susceptible to interference from compounds affecting cellular redox state or mitochondrial function. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells via a luciferase reaction.[5] | Highly sensitive, rapid, suitable for high-throughput screening.[5] | ATP levels can fluctuate with conditions other than cell death. |
| SRB Assay | Staining of total cellular protein with the aminoxanthene dye Sulforhodamine B.[3][4] | Inexpensive, reproducible, fixed endpoint (less interference from compound color), good linearity.[4] | Requires a cell fixation step. |
| Trypan Blue | Exclusion dye that only enters cells with compromised membranes. | Direct measure of cell viability. | Low throughput, manual counting can be subjective. |
Workflow for Primary Anti-proliferative Screening
The following diagram illustrates a typical workflow for screening novel compounds and establishing their IC50 values.
Caption: Workflow for IC50 determination using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods and optimized for screening.[3][6][7][8]
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the imidazole derivatives to the plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Fixation: Gently remove the media. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Measurement: Shake the plates for 5-10 minutes on an orbital shaker and read the absorbance at 510 nm using a microplate reader.[6][8]
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Section 2: Corroborative Assays — Assessing Long-Term Survival
A low IC50 value from a 72-hour assay is promising, but it doesn't guarantee that the compound's effect is cytocidal (cell-killing) rather than cytostatic (cell-growth-inhibiting). Furthermore, it doesn't assess the long-term reproductive viability of the cells that survive the initial treatment.[9] The colony formation assay, or clonogenic assay, is the gold standard for evaluating the long-term survival and proliferative capacity of single cells following treatment.[9][10]
Why is the Colony Formation Assay a Critical Validation Step?
Short-term assays can overestimate the efficacy of a compound because some cells may appear viable but have lost their ability to divide.[9] The clonogenic assay directly measures "reproductive death," which is a more clinically relevant endpoint for cancer therapies aimed at eradicating a tumor population.[9] A significant reduction in colony formation provides strong evidence that the imidazole derivative has a lasting, detrimental effect on cancer cell survival.
Detailed Protocol: Colony Formation Assay
This protocol is based on standard methodologies for assessing clonogenic survival.[9][10][11][12]
-
Cell Seeding: Prepare a single-cell suspension. Plate a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates. The goal is to have individual cells form discrete colonies.
-
Treatment: Allow cells to adhere for 24 hours, then treat with the imidazole derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a defined period (e.g., 24 hours).
-
Recovery: After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies (defined as a cluster of ≥50 cells).[9] Change the medium every 2-3 days.
-
Fixing and Staining:
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air-dry.[10]
-
Quantification: Count the number of visible colonies in each well. The results are often expressed as a "plating efficiency" and a "surviving fraction" relative to the untreated control.
Section 3: Mechanistic Elucidation — Uncovering the "How"
Once anti-proliferative and cytotoxic effects are confirmed, the next crucial phase is to investigate the mechanism of action (MOA). For anti-cancer agents, two of the most common mechanisms are the induction of cell cycle arrest and apoptosis (programmed cell death).[13][14] Imidazole derivatives have been shown to induce both.[13][14]
A. Cell Cycle Analysis via Propidium Iodide Staining
Flow cytometry using propidium iodide (PI) is a robust method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M).[15] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase, revealing if a compound causes cells to accumulate at a specific checkpoint.
Detailed Protocol: Cell Cycle Analysis
This protocol is a standard procedure for preparing cells for PI staining and flow cytometry.[15][16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazole derivative (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which can be modeled to determine the percentage of cells in G0/G1, S, and G2/M phases.
B. Apoptosis Detection via Annexin V/PI Staining
The Annexin V assay is a gold-standard method for detecting early-stage apoptosis. During apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[18] Co-staining with PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Detailed Protocol: Annexin V/PI Apoptosis Assay
This protocol provides a reliable method for quantifying apoptosis.[18][19][20][21]
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[18] The results are visualized on a dot plot to quantify the different cell populations.
C. Investigating Molecular Targets and Signaling Pathways
Many imidazole derivatives exert their effects by inhibiting key signaling pathways that drive cell proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1][22][23][24][25][26][27][28][29][30][31] Aberrant activation of these pathways is a hallmark of many cancers.[22][24] Western blotting can be used to assess the phosphorylation status (and thus activity) of key proteins within these cascades (e.g., p-Akt, p-ERK) following treatment with the novel compounds. A decrease in the phosphorylated form of these proteins would strongly suggest that the compound is acting on that specific pathway.
Caption: Key proliferative signaling pathways often targeted by anti-cancer agents.
Section 4: Comparative Analysis & Data Synthesis
The final step is to synthesize all the data into a clear, comparative format. This allows for an objective, evidence-based selection of the most promising lead candidate(s) for further development. The table below presents a hypothetical comparison of three novel imidazole derivatives against a standard-of-care drug, Doxorubicin.
| Compound | Cell Line | IC50 (µM) (SRB, 72h) | Colony Formation (% of Control at IC50) | Cell Cycle Arrest (Phase at 24h) | Apoptosis (% Annexin V+ at 48h) | Mechanism Insight (Western Blot) |
| Derivative A | MCF-7 (Breast) | 0.85 | 15% | G2/M | 45% | Decreased p-ERK |
| A549 (Lung) | 1.20 | 22% | G2/M | 38% | Decreased p-ERK | |
| Derivative B | MCF-7 (Breast) | 5.50 | 65% | S-phase | 12% | No change in p-Akt/p-ERK |
| A549 (Lung) | 7.80 | 71% | S-phase | 9% | No change in p-Akt/p-ERK | |
| Derivative C | MCF-7 (Breast) | 1.15 | 18% | G1 | 55% | Decreased p-Akt |
| A549 (Lung) | 0.95 | 12% | G1 | 62% | Decreased p-Akt | |
| Doxorubicin | MCF-7 (Breast) | 0.50 | 8% | G2/M | 75% | N/A (DNA Intercalator) |
| (Control) | A549 (Lung) | 0.65 | 11% | G2/M | 68% | N/A (DNA Intercalator) |
Interpretation of Comparative Data:
-
Derivative A shows potent, sub-micromolar activity, significantly reduces long-term survival, and induces G2/M arrest and apoptosis, likely via inhibition of the MAPK/ERK pathway.
-
Derivative B is significantly less potent. Its weaker effect on colony formation and apoptosis suggests it may be more cytostatic than cytocidal at these concentrations.
-
Derivative C demonstrates high potency, particularly in the A549 lung cancer line. It strongly inhibits colony formation and induces a high level of apoptosis, apparently by targeting the PI3K/Akt pathway.
Based on this comprehensive dataset, Derivatives A and C emerge as the most promising candidates. Their distinct mechanisms of action (targeting ERK vs. Akt) could be valuable for treating different cancer subtypes or for potential combination therapies. Derivative B would likely be deprioritized.
Conclusion
The in vitro validation of novel anti-proliferative compounds requires a logical, multi-assay strategy that moves from broad effects to specific mechanisms. By integrating quantitative measures of potency (SRB assay), long-term survival (clonogenic assay), and mechanistic insights (cell cycle, apoptosis, and signaling pathway analysis), researchers can build a robust and trustworthy data package. This rigorous, self-validating approach is essential for making informed decisions and efficiently advancing the most promising imidazole derivatives toward preclinical and clinical development.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. ossila.com [ossila.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. youtube.com [youtube.com]
- 13. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 14. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. kumc.edu [kumc.edu]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 23. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole Derivatives in Enzyme Active Sites
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs due to its unique electronic characteristics and ability to engage in various biological interactions.[1][2] This guide provides an in-depth, comparative analysis of molecular docking studies focused on imidazole derivatives, using the well-characterized enzyme Cyclooxygenase-2 (COX-2) as a primary example. We will explore the causality behind the computational workflow, from receptor and ligand preparation to the interpretation of docking results, offering a framework for researchers to rationally design and evaluate potential enzyme inhibitors.
Introduction: The Significance of Imidazole and Molecular Docking
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[3][4] Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to participate in hydrogen bonding as both a donor and acceptor, and its role in coordinating with metal ions in enzyme active sites.[1] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutics, including antifungal, anti-inflammatory, and anticancer agents.[1][5]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] This technique allows us to:
-
Elucidate Binding Modes: Understand how a ligand fits into an enzyme's active site.
-
Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy.[7]
-
Guide Drug Design: Inform the rational design of new derivatives with improved potency and selectivity.
This guide will use the selective inhibition of COX-2, a key enzyme in the inflammatory pathway, as a case study to demonstrate a robust comparative docking workflow.[8][9]
Experimental Protocol: A Self-Validating Docking Workflow
The integrity of any docking study relies on a meticulous and logically sound protocol. Each step is designed to minimize artifacts and approximate physiological conditions as closely as possible within a computational model.
Receptor Preparation: Curating the Biological Target
The foundation of a reliable docking study is a high-quality, experimentally determined 3D structure of the target enzyme.
-
Step 1: Sourcing the Receptor Structure. We begin by obtaining the crystal structure of human COX-2 from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 1CX2 , which is a structure of murine COX-2 complexed with a selective inhibitor.[10] While human COX-2 structures are available (e.g., 5KIR), 1CX2 is a classic example and serves well for demonstrating the methodology.
-
Causality: The choice of PDB structure is critical. A high-resolution structure (< 2.5 Å) is preferred as it provides more accurate atomic coordinates. The presence of a co-crystallized ligand is also invaluable, as it definitively identifies the location and conformation of the binding site.[9][11]
-
-
Step 2: Preparing the Protein for Docking. The raw PDB file must be "cleaned" to be suitable for docking. This typically involves:
-
Removing non-essential molecules: Water molecules, co-solvents, and any co-crystallized ligands are removed. Water molecules can sometimes be crucial for bridging interactions, but for a standard docking protocol, they are often removed to simplify the calculation.
-
Adding Hydrogens: Crystal structures often do not include hydrogen atoms. Adding polar hydrogens is essential for correctly defining hydrogen bond donors and acceptors.
-
Assigning Charges: Partial atomic charges are assigned to each atom using a force field (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions, a major component of the docking score.
-
File Format Conversion: The final prepared protein is saved in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[12]
-
Ligand Preparation: Defining the Challengers
For our comparative study, we will select three representative imidazole-based ligands with varying substituents to probe their interaction with the COX-2 active site.
-
Step 1: Ligand Structure Acquisition. The 2D structures of our chosen imidazole derivatives are obtained, for instance, from the PubChem database or drawn using chemical sketch software.
-
Step 2: 3D Conversion and Energy Minimization. The 2D structures are converted into 3D conformations. Crucially, these 3D structures must be energy-minimized using a force field (e.g., MMFF94).
-
Causality: Docking algorithms explore the conformational space of a ligand. Starting from a low-energy, stable conformation makes the search for the optimal binding pose more efficient and accurate. A high-energy starting structure could get trapped in a local energy minimum, leading to an incorrect prediction.
-
-
Step 3: Preparing Ligands for Docking. Similar to the receptor, ligands must be prepared by assigning rotatable bonds and converting them to the PDBQT file format.[13]
Molecular Docking Simulation with AutoDock Vina
With the receptor and ligands prepared, we can proceed with the docking simulation.
-
Step 1: Defining the Search Space (Grid Box). We must define the specific region of the enzyme where the software will search for binding poses. This is done by defining a "grid box" that encompasses the entire active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file.[14]
-
Causality: Focusing the search on the known active site prevents wasted computational effort exploring irrelevant parts of the protein surface and dramatically increases the chances of finding the correct binding mode.
-
-
Step 2: Running the Docking Algorithm. AutoDock Vina, a widely used open-source docking program, is employed for this step.[15] Vina uses a sophisticated algorithm to explore possible ligand conformations and orientations within the grid box, evaluating each pose with its scoring function.
-
Trustworthiness: Vina's scoring function approximates the binding free energy (ΔG) in kcal/mol.[7] A more negative score indicates a more favorable, higher-affinity interaction.[16] The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, enhancing the reliability of the result.[15]
-
Visualization & Comparative Analysis
A docking score alone is insufficient. Visual inspection and comparative analysis of the binding poses are essential for deriving meaningful insights.[17][18]
Workflow Visualization
The entire computational process can be summarized in the following workflow diagram:
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Anti-inflammatory Imidazole Compounds
For researchers and drug development professionals, the imidazole scaffold represents a privileged structure in the design of novel anti-inflammatory agents.[1][2] Its derivatives have shown promise in targeting key nodes of the inflammatory cascade.[3][4] However, progressing a promising hit to a clinical candidate requires a rigorous, multi-tiered approach to validate its mechanism of action (MoA). Simply demonstrating anti-inflammatory effects in a single assay is insufficient; we must build a robust, evidence-based narrative that confirms target engagement and links it to functional outcomes in progressively complex biological systems.
This guide eschews a rigid template in favor of a logical, field-proven workflow. We will explore the primary molecular targets for anti-inflammatory imidazoles and provide a comparative framework supported by experimental data. Crucially, we will detail the self-validating experimental protocols necessary to build an unassailable case for your compound's MoA.
Part 1: The Landscape of Imidazole Targets in Inflammation
Inflammation is a complex biological response involving a network of signaling pathways.[5] Imidazole derivatives have been successfully designed to inhibit several key enzymes and transcription factors that drive this process.[1][6] The three most prominent targets are Cyclooxygenase (COX) enzymes, p38 Mitogen-Activated Protein Kinase (MAPK), and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Target 1: Cyclooxygenase (COX) Enzymes
The COX enzymes, particularly the inducible isoform COX-2, are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[9] Imidazole-based compounds have been developed as potent and selective COX-2 inhibitors, offering a potential alternative to traditional NSAIDs.[8][10][11]
Caption: The COX pathway and the inhibitory action of imidazole compounds on COX-2.
Table 1: Comparison of Imidazole-Based COX Inhibitors
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 5b | COX-2 | 0.71 | 115 | [10] |
| Celecoxib (Reference) | COX-2 | 0.046 | 315.22 | [8] |
| Derivative IVa | COX-2 | 0.060 | 175 | [8] |
| Derivative IVb | COX-2 | 0.80 | 7.5 |[8] |
Target 2: p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAP kinase pathway is a central hub for cellular responses to inflammatory cytokines and stress.[12] Activation of p38α leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][13] Pyridinyl imidazole compounds were among the first classes of potent p38 inhibitors, establishing this scaffold as a promising starting point for modulating this pathway.[13][14]
Caption: The p38 MAPK signaling pathway and its inhibition by imidazole compounds.
Table 2: Comparison of Imidazole-Based p38 MAPK Inhibitors
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| SB203580 (Adezmapimod) | p38α MAPK | 222.44 ± 5.98 | Kinase Assay | [15][16] |
| Compound AA6 | p38α MAPK | 403.57 ± 6.35 | Kinase Assay | [15][16] |
| SB202190 | p38α MAPK | 50 | Kinase Assay |[14] |
Target 3: Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a master regulator transcription factor for the inflammatory response.[17] In resting cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of hundreds of pro-inflammatory genes.[17][18] Several studies have shown that imidazole-based structures can effectively suppress this pathway.[18][19][20]
Caption: Simplified NF-κB signaling and a potential point of inhibition for imidazoles.
Part 2: A Multi-tiered Experimental Framework for MoA Validation
A credible MoA validation follows a "target-to-phenotype" logic, progressing from simple, defined systems to complex, physiologically relevant ones. Each tier serves to answer a specific question, and the data from all tiers should converge to tell a consistent story.
Caption: A multi-tiered workflow for robust MoA validation.
Tier 1 Protocol: Biochemical Target Engagement (COX Inhibition Assay)
This initial step confirms direct interaction between your compound and the purified target enzyme, free from cellular complexity.
-
Objective: To determine the IC50 value of a test imidazole compound against purified COX-1 and COX-2 enzymes.
-
Causality: This assay provides the cleanest possible confirmation of direct target engagement. By testing against both COX isoforms, we also establish the compound's selectivity, a critical parameter for safety and downstream effects.[9]
-
Methodology (Based on Cayman Chemical Kit No. 701050)[10]:
-
Reagent Preparation: Prepare Assay Buffer, Heme, and Arachidonic Acid substrate according to the manufacturer's protocol. Dissolve the test imidazole compound and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.
-
Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer to the background wells. To the inhibitor wells, add 10 µL of DMSO (for 100% initial activity) or 10 µL of the test/reference compound at various concentrations.
-
Enzyme Addition: Add 10 µL of Heme to all wells except the background. Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Develop and Read: Incubate for an additional 2 minutes at 25°C. Add the colorimetric substrate and develop according to the kit instructions. Read the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Self-Validation System:
-
Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib) must be run in parallel to validate assay performance.
-
Negative Control: Wells containing enzyme but only the DMSO vehicle serve as the 100% activity reference.
-
Background Control: Wells without the enzyme control for any non-enzymatic substrate degradation.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition versus the log concentration and fit a dose-response curve to determine the IC50 value.
Tier 2 Protocol: Functional Cell-Based Assay (Cytokine Inhibition)
This tier validates that the compound can enter a cell, engage its target, and produce a functional anti-inflammatory response.
-
Objective: To measure the ability of an imidazole compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[21]
-
Causality: This assay bridges the gap between biochemical activity and cellular function. LPS is a potent inflammatory stimulus that activates pathways like NF-κB and p38 MAPK.[21] Measuring the inhibition of downstream cytokines like TNF-α provides strong evidence that the compound is active in a cellular context.[22][23]
-
Methodology (Using RAW 264.7 Macrophages):
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium. Add fresh medium containing the test imidazole compound at various concentrations or the vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Self-Validation System:
-
Positive Control: A known inhibitor of the target pathway (e.g., SB203580 for p38) should be included.
-
Vehicle Control: LPS-stimulated cells treated with only the DMSO vehicle represent the maximum inflammatory response.
-
Unstimulated Control: Cells treated with neither LPS nor compound provide the baseline cytokine level.
-
Toxicity Assay: In parallel, run a cell viability assay (e.g., MTT or CellTiter-Glo®) with the same compound concentrations to ensure that the observed cytokine reduction is due to specific anti-inflammatory activity and not general cytotoxicity.[24]
-
-
Data Analysis: Calculate the EC50 value for the inhibition of cytokine production from the dose-response curve.
Tier 3 Protocol: In Vivo Proof-of-Concept (Carrageenan-Induced Paw Edema)
This final tier assesses the compound's efficacy in a whole-animal model of acute inflammation, integrating the effects of pharmacokinetics and metabolism.
-
Objective: To evaluate the anti-inflammatory effect of an imidazole compound on acute inflammation induced by carrageenan in a rat model.[25][26]
-
Causality: The carrageenan model is a standard and well-characterized assay for acute inflammation.[7][27] A reduction in paw swelling (edema) provides robust, physiologically relevant evidence of the compound's anti-inflammatory efficacy in a complex living system.[28]
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week with free access to food and water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at least 3 dose levels).
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Self-Validation System:
-
Positive Control: A clinically used anti-inflammatory drug like Indomethacin validates the model's responsiveness.
-
Vehicle Control: This group receives the compound's vehicle and carrageenan, representing the maximum inflammatory response.
-
Sham Control (Optional but Recommended): A group receiving the vehicle and a saline injection instead of carrageenan can establish the baseline paw volume and control for injection trauma.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Conclusion
Validating the mechanism of action for a novel anti-inflammatory imidazole compound is a systematic process of building a logical, evidence-based argument. By progressing through biochemical, cellular, and in vivo experimental tiers, each with its own set of rigorous controls, researchers can move beyond simple observation to true scientific validation. This multi-tiered framework not only confirms the desired MoA but also provides critical data on selectivity, cellular activity, and physiological efficacy, forming the robust foundation required for successful drug development.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. longdom.org [longdom.org]
- 6. nbinno.com [nbinno.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. brieflands.com [brieflands.com]
- 11. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. frontiersin.org [frontiersin.org]
- 20. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of ginsenoside Rh4 [frontiersin.org]
- 22. academic.oup.com [academic.oup.com]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmaron.com [pharmaron.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. ijpras.com [ijpras.com]
- 28. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Efficacy in Focus: A Comparative Analysis of Imidazole-Based Drugs Against Current Standards of Care
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of therapeutic development, the imidazole scaffold has consistently emerged as a cornerstone of pharmacologically active agents, demonstrating a remarkable breadth of activity against a variety of challenging diseases.[1][2] This guide provides a detailed, evidence-based comparison of the efficacy of prominent imidazole-based drugs against the current standards of care in two key therapeutic areas: systemic fungal infections and oncology. By delving into the mechanistic underpinnings, quantitative clinical data, and the experimental methodologies used for their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
Section 1: The Antifungal Arena: Imidazole Azoles vs. Echinocandins in Invasive Candidiasis
Invasive candidiasis remains a significant cause of morbidity and mortality in hospitalized and immunocompromised patients.[3] While imidazole-based azoles have long been a therapeutic option, the current standard of care for moderately to severely ill patients often favors the echinocandin class of antifungals.[3] This section will compare the efficacy of a representative imidazole, fluconazole, with the echinocandin, anidulafungin.
Mechanism of Action: A Tale of Two Targets
The differential efficacy of these two classes of antifungals can be attributed to their distinct molecular targets within the fungal cell.
Imidazole Antifungals: Imidazole-based antifungals, such as fluconazole, exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the fluidity and integrity of the cell membrane, ultimately inhibiting fungal growth.[4][5]
Echinocandins: In contrast, echinocandins, such as anidulafungin, target the fungal cell wall. They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[8] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[8]
Comparative Efficacy: Insights from Clinical Trials
Direct comparative clinical trials provide the most robust evidence for evaluating the relative efficacy of different therapeutic agents. A key prospective, randomized, double-blind clinical trial compared the efficacy of anidulafungin to fluconazole for the treatment of invasive candidiasis and candidemia.[3][9][10]
| Endpoint | Anidulafungin | Fluconazole | Difference (95% CI) | p-value | Citation |
| Global Success Rate (End of IV Therapy) | 75.6% | 60.2% | 15.4% (3.9 to 27.0) | 0.01 | [9][10] |
| Global Success Rate in Critically Ill Patients (APACHE II ≥15) | 68.3% | 46.0% | 22.3% (4.3 to 40.2) | 0.02 | [11] |
| Microbiologic Success (End of IV Therapy) | 88.1% | 76.2% | 11.9% | 0.02 | [10] |
| All-Cause Mortality (Day 28) | 20.2% | 24.3% | -4.1% (-8.8 to 17.0) | 0.57 | [3] |
Key Findings:
-
Anidulafungin demonstrated a significantly higher global success rate compared to fluconazole at the end of intravenous therapy.[9][10]
-
This superior efficacy was particularly pronounced in severely ill patients.[11]
-
Anidulafungin was also associated with a significantly higher rate of microbiological success.[10]
-
While not statistically significant, there was a trend towards lower 28-day all-cause mortality in the anidulafungin group.[3]
Experimental Protocol: Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro method to assess the potency of antifungal agents. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[12][13][14][15][16]
CLSI M27 Broth Microdilution Method for Yeasts (Abbreviated Protocol): [12][15]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized yeast suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.[17]
Section 2: The Oncology Frontier: Imidazole Derivatives in Cancer Therapy
The imidazole moiety is a privileged scaffold in oncology, with several derivatives established as key therapeutic agents.[18][19] This section will explore two case studies: dacarbazine in metastatic melanoma and nilotinib in Chronic Myeloid Leukemia (CML), comparing their efficacy against current standards of care.
Case Study 1: Dacarbazine for Metastatic Melanoma
Dacarbazine, an imidazole derivative, has been a long-standing chemotherapeutic agent for metastatic melanoma.[20][21] However, the treatment landscape has been revolutionized by the advent of immune checkpoint inhibitors and targeted therapies.
Dacarbazine is a prodrug that undergoes metabolic activation in the liver to form the active methylating species, the methyl diazonium ion.[7][22][23] This highly reactive molecule acts as an alkylating agent, transferring a methyl group primarily to the N7 and O6 positions of guanine bases in DNA.[7][24] This DNA methylation distorts the DNA double helix, interferes with DNA replication and transcription, and ultimately induces apoptosis in rapidly dividing cancer cells.[7][24]
Clinical trials have demonstrated the superior efficacy of newer immunotherapies and targeted therapies over dacarbazine in patients with metastatic melanoma.
Dacarbazine vs. Nivolumab (Anti-PD-1 Immunotherapy): The CheckMate 066 trial, a randomized, double-blind, phase 3 study, compared the efficacy of the immune checkpoint inhibitor nivolumab with dacarbazine in previously untreated patients with BRAF wild-type advanced melanoma.[18][20][25][26]
| Endpoint | Nivolumab | Dacarbazine | Hazard Ratio (HR) | p-value | Citation |
| 5-Year Overall Survival (OS) Rate | 39% | 17% | 0.50 | <0.0001 | [25] |
| Median Overall Survival (OS) | 37.3 months | 11.2 months | 0.50 | <0.0001 | [25] |
| Objective Response Rate (ORR) | 42% | 14% | - | - | [18][25] |
| Median Duration of Response | Not Reached | 6 months | - | - | [18] |
Dacarbazine vs. Dabrafenib + Trametinib (Targeted Therapy): For patients with BRAF V600-mutant melanoma, the combination of a BRAF inhibitor (dabrafenib) and a MEK inhibitor (trametinib) has become a standard of care, demonstrating superior outcomes compared to dacarbazine.[27][28]
| Endpoint | Dabrafenib + Trametinib | Dabrafenib Monotherapy | Hazard Ratio (HR) | p-value | Citation |
| 3-Year Overall Survival (OS) Rate | 44% | 32% | 0.71 | 0.0107 | [27] |
| Median Overall Survival (OS) | 25.1 months | 18.7 months | 0.71 | 0.0107 | [27] |
| 3-Year Progression-Free Survival (PFS) Rate | 22% | 12% | 0.67 | 0.0004 | [27] |
Case Study 2: Nilotinib for Chronic Myeloid Leukemia (CML)
Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) with an imidazole core that has become a frontline treatment for Philadelphia chromosome-positive (Ph+) CML. It offers improved efficacy over the first-generation TKI, imatinib.
CML is characterized by the t(9;22) chromosomal translocation, which creates the BCR-ABL fusion gene.[29] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[30][31][32] Nilotinib is a potent and selective inhibitor of the BCR-ABL kinase, binding to the ATP-binding site and blocking its autophosphorylation and the subsequent phosphorylation of its substrates, thereby inhibiting downstream signaling and inducing apoptosis in CML cells.[4]
The ENESTnd (Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients) trial was a large, randomized, open-label, phase 3 study that compared the efficacy and safety of nilotinib with imatinib in adult patients with newly diagnosed Ph+ CML in the chronic phase. Long-term follow-up has consistently demonstrated the superiority of nilotinib.[11][26][33]
| Endpoint (10-Year Follow-up) | Nilotinib (300 mg BID) | Imatinib (400 mg QD) | Citation |
| Major Molecular Response (MMR) Rate | 77.7% | 62.5% | [26] |
| MR4.5 Rate | 61.0% | 39.2% | [26] |
| Eligibility for Treatment-Free Remission (TFR) | 48.6% | 29.7% | [26] |
| Progression to Accelerated/Blast Phase | 11 patients | 24 patients | [18] |
| Estimated 10-Year Overall Survival (OS) Rate | 87.6% | 88.3% | [26] |
Key Findings:
-
Nilotinib demonstrated significantly higher rates of major molecular response (MMR) and deep molecular response (MR4.5) compared to imatinib over a 10-year period.[26]
-
A greater proportion of patients treated with nilotinib became eligible for treatment-free remission.[26]
-
Nilotinib was associated with a lower rate of disease progression to the accelerated or blast phase.[18]
-
While not statistically different, the 10-year overall survival rates were comparable between the two treatment arms.[26]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of anticancer drugs on cell lines.[1][2][3][34]
MTT Assay Protocol (Abbreviated): [1][2][34]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the anticancer agent (e.g., nilotinib) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Conclusion
This guide has provided a comparative analysis of the efficacy of imidazole-based drugs against current standards of care in both infectious disease and oncology. In the realm of systemic fungal infections, while imidazole antifungals like fluconazole remain important, echinocandins such as anidulafungin have demonstrated superior efficacy in severely ill patients, highlighting the importance of targeting the fungal cell wall in this patient population. In oncology, the story of imidazole-based drugs is one of both historical significance and continued innovation. While older agents like dacarbazine have been surpassed by more effective immunotherapies and targeted agents in metastatic melanoma, newer imidazole derivatives like nilotinib have set a higher standard of care in CML by providing deeper and more durable responses.
The versatility of the imidazole scaffold continues to make it a valuable starting point for the design of novel therapeutic agents. A thorough understanding of the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds is crucial for the continued development of more effective and safer medicines.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Micafungin Versus Fluconazole in the Treatment of Invasive Candidiasis and Candidemia | Clinical Research Trial Listing [centerwatch.com]
- 3. Anidulafungin compared with fluconazole in severely ill patients with candidemia and other forms of invasive candidiasis: support for the 2009 IDSA treatment guidelines for candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Anidulafungin compared with fluconazole therapy in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. EUCAST: AST of Yeasts [eucast.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. medicallabnotes.com [medicallabnotes.com]
- 18. ascopubs.org [ascopubs.org]
- 19. A Randomized Open-Label Trial of Caspofungin vs. Fluconazole | Clinical Research Studies Listing [val-indiana.ainfo.io]
- 20. ajmc.com [ajmc.com]
- 21. davidmoore.org.uk [davidmoore.org.uk]
- 22. A randomized, double blind, comparative trial of micafungin (FK463) vs. fluconazole for the treatment of oesophageal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. prostigmin.com [prostigmin.com]
- 24. altretamine.com [altretamine.com]
- 25. Five-Year Outcomes First-Line Nivolumab vs Dacarbazine in Advanced BRAF Wild-Type Melanoma - The ASCO Post [ascopost.com]
- 26. targetedonc.com [targetedonc.com]
- 27. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. becarispublishing.com [becarispublishing.com]
- 29. journals.asm.org [journals.asm.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. scribd.com [scribd.com]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Based Validation of Target Engagement for Ethynyl-Imidazole Compounds
Introduction: The Imperative of Target Engagement in Drug Discovery
In the landscape of modern drug discovery, confirming that a therapeutic molecule interacts with its intended target within the complex cellular environment is a critical determinant of success.[1] This principle, known as target engagement, provides the mechanistic confidence necessary to interpret efficacy, understand potential safety liabilities, and ultimately decide which compounds warrant the significant investment of further development.[2] For ethynyl-imidazole compounds, a class of molecules frequently investigated as kinase inhibitors, robust validation of target engagement is paramount.[3][4][5] This guide provides an in-depth comparison of structure-based and complementary methods for validating the target engagement of these compounds, offering experimentally-grounded insights to guide your research.
The ethynyl group, with its linear geometry and electron-rich triple bond, can participate in unique interactions within a protein's binding site. The imidazole core, a common pharmacophore, provides a versatile scaffold for establishing key hydrogen bonds and other interactions.[6] Understanding precisely how these moieties engage with the target protein at an atomic level is crucial for optimizing potency, selectivity, and overall drug-like properties.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "The central role of target engagement validation in the drug discovery pipeline."
I. The Gold Standard: High-Resolution Structural Methods
Direct visualization of the compound-target interaction provides the most definitive evidence of engagement. X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM) are the cornerstones of structure-based drug design.
A. X-Ray Crystallography: Atomic-Level Precision
X-ray crystallography has long been the primary method for determining the three-dimensional structures of proteins and their complexes with small molecules.[7] By providing atomic-level detail, it allows for the precise visualization of binding modes, including hydrogen bond networks and hydrophobic interactions, which are essential for guiding rational drug design.[8][9]
The decision to pursue X-ray crystallography is driven by the need for high-resolution structural information to guide lead optimization.[8] Understanding the specific atomic interactions between an ethynyl-imidazole compound and its target kinase, for instance, enables chemists to make targeted modifications to improve binding affinity and selectivity.[9]
-
Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of the ethynyl-imidazole compound to ensure saturation of the binding sites.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion (sitting or hanging drop) methods to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, if a homologous structure is available. Refine the atomic model against the experimental data, paying close attention to the electron density corresponding to the bound ligand.[10]
The resulting electron density map should unambiguously show the position and orientation of the ethynyl-imidazole compound within the binding pocket. Key validation parameters include R-work and R-free values, which indicate the agreement between the model and the experimental data.[11]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for X-ray crystallography-based target engagement validation."
B. Cryogenic Electron Microscopy (Cryo-EM): The Rise of a New Powerhouse
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often intractable to crystallization.[12][13] Recent advances have pushed the resolution of cryo-EM into the realm of structure-based drug design for smaller, soluble proteins as well.[14]
Cryo-EM is particularly advantageous for targets that are difficult to crystallize, such as membrane-bound receptors or large, dynamic complexes.[15] It also allows for the analysis of proteins in a near-native, solution state, potentially capturing multiple conformational states.[14]
-
Sample Preparation: Purify the target protein and form the complex with the ethynyl-imidazole compound.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Pick individual particle images, align them, and reconstruct a 3D density map.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.
II. Orthogonal Validation: Biophysical and Cellular Assays
While structural methods provide unparalleled detail, they are often low-throughput and require significant resources. A suite of biophysical and cellular assays can provide complementary and higher-throughput validation of target engagement.[16][17]
A. Biophysical Assays: Quantifying the Interaction in a Purified System
These techniques measure the direct binding of a compound to its purified target protein.[18]
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | Binding affinity (KD), kinetics (kon, koff) | Real-time, label-free, high sensitivity.[19] | Requires protein immobilization, potential for mass transport artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | "Gold standard" for thermodynamics, solution-based.[] | Requires larger amounts of protein, lower throughput. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Monitors protein unfolding in the presence of a fluorescent dye as temperature increases. | Melting temperature (Tm) shift | High-throughput, low protein consumption.[19] | Indirect measure of binding, may not be suitable for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atoms upon ligand binding. | Binding site mapping, affinity of weak binders.[21] | Provides detailed structural information in solution, good for fragment screening. | Requires large amounts of soluble, stable protein; lower throughput. |
-
Reagent Preparation: Prepare a solution of the purified target protein and a fluorescent dye (e.g., SYPRO Orange).
-
Compound Addition: Dispense the protein-dye mixture into a 96- or 384-well plate and add the ethynyl-imidazole compounds at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve and determine the Tm. A significant increase in Tm in the presence of the compound indicates stabilizing binding.
B. Cellular Assays: Confirming Engagement in a Physiological Context
Ultimately, it is crucial to demonstrate that a compound engages its target within a living cell.[22]
CETSA is a powerful method for directly assessing target engagement in cells and even tissues.[23] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the ethynyl-imidazole compound or a vehicle control.
-
Heating: Harvest the cells, resuspend them, and heat aliquots to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[1]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."
The NanoBRET™ assay is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein.[25] A NanoLuc® luciferase is fused to the target protein, and a fluorescent tracer binds to the active site. When a test compound displaces the tracer, the BRET signal decreases, allowing for the determination of cellular affinity.[26]
Advantages:
-
Quantitative measurement of compound affinity and fractional occupancy in live cells.[25]
-
Applicable to a wide range of kinases.[26]
-
Can be used to assess compound residence time.[25]
C. Chemical Proteomics: Unbiased Target and Off-Target Identification
For kinase inhibitors like many ethynyl-imidazole compounds, chemical proteomics approaches can provide a global view of target engagement and selectivity.
This technique uses beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[27][28] In a competitive binding experiment, cell lysates are pre-incubated with the test compound before being applied to the beads. The compound's targets will be unable to bind to the beads and will be depleted from the pulldown. Quantitative mass spectrometry is then used to identify and quantify the proteins that were competed off by the compound, revealing its target profile.[29][30][31]
III. A Self-Validating System: Integrating Multiple Approaches
No single method tells the whole story. A robust validation strategy for ethynyl-imidazole compounds should integrate structural, biophysical, and cellular data to build a comprehensive and self-validating picture of target engagement.
A typical workflow might begin with a high-throughput biophysical screen (e.g., DSF) to identify initial hits. Promising compounds would then be characterized by SPR or ITC to obtain quantitative binding kinetics and thermodynamics.[] Concurrently, cellular target engagement would be confirmed using CETSA or NanoBRET™.[32] Finally, co-crystallography or cryo-EM would be employed for the most promising leads to provide the atomic-level detail necessary for structure-guided optimization.[33][34]
IV. Conclusion: From Binding to Biological Effect
Validating target engagement is a critical bridge between demonstrating a compound's biochemical activity and understanding its cellular and physiological effects. For ethynyl-imidazole compounds, a multi-faceted approach, grounded in high-resolution structural data and supported by a suite of orthogonal biophysical and cellular assays, provides the highest level of confidence. By rigorously applying these methodologies, researchers can make more informed decisions, accelerate the drug discovery process, and increase the likelihood of developing novel, effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. View of Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review [migrationletters.com]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Applications of Cryo-EM in small molecule and biologics drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CryoEM for small molecules discovery, design, understanding and application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. criver.com [criver.com]
- 21. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. CETSA [cetsa.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 28. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 34. migrationletters.com [migrationletters.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole (CAS No. 1093980-57-4). Tailored for researchers, scientists, and professionals in drug development, this document outlines a procedural, step-by-step approach to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety. The procedures herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified with specific hazards that dictate its handling and disposal protocols.
A Safety Data Sheet (SDS) for this compound identifies several key hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate a cautious approach, treating the compound as hazardous waste from the moment it is designated for disposal.[2] The fundamental principle is to prevent its release into the environment and to ensure the safety of all personnel involved in the disposal process.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (H302) | Standard laboratory PPE. Do not eat, drink, or smoke when handling.[1] |
| Skin Irritation | Category 2 (H315) | Chemical-resistant gloves (e.g., nitrile), lab coat.[1] |
| Eye Irritation | Category 2A (H319) | Safety glasses or goggles.[1] |
| Respiratory Irritation | Category 3 (H335) | Use only in a well-ventilated area or a chemical fume hood.[1] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[3] Do not mix waste containing this compound with other waste streams unless their compatibility is confirmed.
Step 1: Designate a Hazardous Waste Container
Select a dedicated, leak-proof container for collecting all waste contaminated with this compound. The container must be chemically compatible with the substance and any solvents used. Plastic containers are often preferred for their durability.[4]
Step 2: Label the Container Immediately
As soon as the first item of waste is added, the container must be labeled.[2] The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.
Step 3: Segregate Solid and Liquid Waste
-
Solid Waste: Collect unused powder, contaminated personal protective equipment (gloves, weighing boats, pipette tips), and spill cleanup materials in a designated solid hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. This includes reaction mixtures, rinsing from glassware, and solutions from analytical instrumentation. The first rinse of a container that held the pure compound should always be collected as hazardous waste.[6]
Step 4: Avoid Incompatible Mixtures
The imidazole moiety suggests that this compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] It is crucial to store this waste stream separately from such materials to prevent potentially hazardous reactions.
On-Site Storage and Handling of Waste
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be clearly marked and away from general laboratory traffic.
-
Container Management: Keep waste containers tightly sealed at all times, except when adding waste.[2] This prevents the release of vapors and protects the contents from contamination.
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a spill tray, to contain any potential leaks.[2][6]
-
Storage Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as defined by regulations.[4]
Spill Management and Decontamination
Accidental spills should be treated as hazardous waste.[2]
-
Immediate Action: In case of a spill, evacuate the immediate area if necessary and ensure proper ventilation.[1]
-
Cleanup: Wear appropriate PPE. Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1] All cleanup materials must be placed in the designated hazardous waste container.
-
Personal Decontamination: If the compound comes into contact with skin, wash with plenty of soap and water.[1] In case of eye contact, flush with copious amounts of water and seek medical attention.[1]
Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal service.[8][9] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[4]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Waste Minimization
In accordance with federal and state regulations, laboratories should implement a waste minimization strategy.[4]
-
Source Reduction: Order only the quantity of the chemical required for your research.[4]
-
Inventory Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[3]
-
Surplus Sharing: Share surplus chemicals with other laboratories when possible.[4]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
A Researcher's Guide to Safely Handling 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole
As a novel compound with specific reactivity, this compound (CAS No. 1093980-57-4) requires a methodical approach to laboratory handling to ensure the safety of personnel and the integrity of experimental outcomes.[1] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals, focusing on the essential personal protective equipment (PPE), operational handling procedures, and waste disposal protocols. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its hazard profile is paramount. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
The chemical structure, incorporating an imidazole ring, an ethynyl group, and a methoxyphenyl moiety, suggests potential for reactivity and biological activity that informs the necessary safety precautions. Imidazole derivatives can be corrosive, and aromatic compounds with reactive groups warrant careful handling to avoid unintended exposure.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with this compound. The selection of appropriate PPE is not merely a checklist but a risk mitigation strategy.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosolization.[5][6][7] | The compound is a serious eye irritant.[1] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers broader protection for the face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) tested according to EN 374.[8] Double gloving is recommended. | Prevents skin contact, as the compound is a known skin irritant.[1] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[5] | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area is mandatory.[1][9] If engineering controls (like a fume hood) are insufficient or if handling fine powders that could become airborne, a NIOSH-approved respirator is necessary.[5][10] | The compound may cause respiratory irritation.[1] Engineering controls are the primary method to mitigate inhalation risks. |
| Footwear | Closed-toe, non-perforated shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Glove Selection Logic:
Disposable nitrile gloves are a common choice for general laboratory work and offer good protection against a range of chemicals.[5] However, for prolonged handling or in situations with a higher risk of exposure, consulting the glove manufacturer's chemical resistance guide is essential to ensure the chosen material provides an adequate barrier to this specific compound.
Operational Handling: A Step-by-Step Approach
Safe handling of this compound involves a systematic workflow designed to minimize exposure at every step.
Key Procedural Considerations:
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Avoiding Dust Formation : When handling the solid form, be mindful of creating dust.[8][11] Use techniques that minimize aerosolization, such as careful scooping rather than pouring.
-
Spill Response : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, follow your institution's emergency procedures.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion : Rinse the mouth.[1] Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound. All waste containing this compound must be treated as hazardous waste.
Disposal Protocol Details:
-
Segregation : Do not mix waste containing this compound with other waste streams unless compatibility is confirmed. Imidazoles can be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[3]
-
Disposal : Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] This typically involves contracting with a licensed chemical waste disposal company.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. carlroth.com [carlroth.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. hazmatschool.com [hazmatschool.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
